molecular formula C43H70O11 B1254339 A-28086B

A-28086B

Cat. No.: B1254339
M. Wt: 763.0 g/mol
InChI Key: FBLJTCGAXDPRJH-BEXJWCDGSA-N
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Description

A28086B is a diterpene glycoside.

Properties

Molecular Formula

C43H70O11

Molecular Weight

763.0 g/mol

IUPAC Name

(2R)-2-[(2R,3S,5S,6R)-6-[(2S,3S,4S,6R)-6-[(3S,5S,7R,9S,10S,12R)-3-[(2R,5R,6S)-5-ethyl-5-hydroxy-6-methyloxan-2-yl]-3,10,12-trimethyl-15-oxo-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-3,5-dimethyloxan-2-yl]butanoic acid

InChI

InChI=1S/C43H70O11/c1-12-30(35(46)27(8)34(45)28(9)36-23(4)21-24(5)37(51-36)31(13-2)39(47)48)38-25(6)22-26(7)42(52-38)18-15-32(44)43(54-42)20-19-40(11,53-43)33-16-17-41(49,14-3)29(10)50-33/h15,18,23-31,33-34,36-38,45,49H,12-14,16-17,19-22H2,1-11H3,(H,47,48)/t23-,24-,25-,26+,27-,28-,29-,30-,31+,33+,34+,36+,37+,38-,40-,41+,42-,43-/m0/s1

InChI Key

FBLJTCGAXDPRJH-BEXJWCDGSA-N

Isomeric SMILES

CC[C@H]([C@H]1[C@H](C[C@@H]([C@@H](O1)[C@@H](C)[C@@H]([C@H](C)C(=O)[C@H](CC)[C@@H]2[C@H](C[C@H]([C@]3(O2)C=CC(=O)[C@@]4(O3)CC[C@@](O4)(C)[C@H]5CC[C@@]([C@@H](O5)C)(CC)O)C)C)O)C)C)C(=O)O

Canonical SMILES

CCC(C1C(CC(C(O1)C(C)C(C(C)C(=O)C(CC)C2C(CC(C3(O2)C=CC(=O)C4(O3)CCC(O4)(C)C5CCC(C(O5)C)(CC)O)C)C)O)C)C)C(=O)O

Synonyms

A28086B

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of SCH-58261, a Potent Adenosine A₂A Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

DISCLAIMER: The compound "A-28086B" as specified in the topic query did not yield conclusive identification in scientific literature searches and is presumed to be a typographical error. This guide focuses on SCH-58261 , a well-characterized and potent adenosine (B11128) A₂A receptor antagonist, which may serve as a representative compound of interest for researchers in the field.

This technical guide provides a comprehensive overview of the mechanism of action of SCH-58261, a non-xanthine derivative that acts as a potent and selective antagonist for the adenosine A₂A receptor. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows.

Core Mechanism of Action

SCH-58261 exerts its pharmacological effects by acting as a competitive antagonist at the adenosine A₂A receptor.[1][2][3] This receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand adenosine, stimulates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels. By binding to the A₂A receptor, SCH-58261 blocks the binding of adenosine and subsequently inhibits this downstream signaling cascade. The antagonism of the A₂A receptor by SCH-58261 has been shown to have various effects, including neuroprotective, anti-inflammatory, and potential anti-tumor activities.[4][5]

Quantitative Data: Binding Affinity and Selectivity

The potency and selectivity of SCH-58261 have been determined through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: Binding Affinity of SCH-58261 for Adenosine Receptors

Receptor SubtypeSpeciesKᵢ (nM)Radioligand UsedTissue/Cell LineReference
A₂A Rat2.3[³H]CGS 21680Striatal Membranes
A₂A Rat0.70 (Kᵈ)[³H]-SCH 58261Striatal Membranes
A₂A Bovine2.0[³H]CGS 21680Striatal Membranes
A₂A Human1.3Not SpecifiedNot Specified
A₂A Human1.34 (Kᵈ)[³H]-SCH 58261Neutrophil Membranes
A₁ RatNot SpecifiedNot SpecifiedNot Specified
A₂B Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
A₃ Not SpecifiedNot SpecifiedNot SpecifiedNot Specified

Table 2: Functional Antagonism and Selectivity of SCH-58261

AssayIC₅₀ (nM)Agonist AntagonizedCell/Tissue PreparationReference
Adenosine A₂A Receptor Binding15Not ApplicableNot Specified
Selectivity Fold
vs. A₁ Receptor323-foldNot ApplicableNot Specified
vs. A₂B Receptor53-foldNot ApplicableNot Specified
vs. A₃ Receptor100-foldNot ApplicableNot Specified

Signaling Pathways

SCH-58261, by blocking the adenosine A₂A receptor, modulates downstream signaling pathways. A primary pathway involves the inhibition of cAMP production. Furthermore, studies have indicated that SCH-58261 can influence other pathways, such as the Nrf2 pathway, through autophagy-mediated degradation of Keap1, which has implications for its neuroprotective effects.

Adenosine_A2A_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2AR Adenosine A₂A Receptor Adenosine->A2AR Activates SCH58261 SCH-58261 (Antagonist) SCH58261->A2AR Blocks G_protein Gs Protein A2AR->G_protein Activates Nrf2_pathway Keap1-Nrf2 Pathway (Modulated) A2AR->Nrf2_pathway Modulates via autophagy AC Adenylyl Cyclase G_protein->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates

Caption: Adenosine A₂A Receptor Signaling Pathway and its Antagonism by SCH-58261.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings.

This protocol is a generalized procedure for determining the binding affinity of SCH-58261 to the adenosine A₂A receptor using a radiolabeled ligand.

1. Membrane Preparation:

  • Homogenize rat striatal tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

  • Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation.

  • Resuspend the final pellet in the assay buffer and determine the protein concentration (e.g., using a BCA protein assay).

2. Binding Assay:

  • In a 96-well plate, combine the membrane preparation (typically 50-100 µg of protein), the radioligand (e.g., [³H]-SCH 58261 or [³H]-CGS 21680), and varying concentrations of unlabeled SCH-58261 (for competition assays) or buffer.

  • The total assay volume is typically 200-250 µL.

  • To determine non-specific binding, a high concentration of a non-labeled ligand (e.g., 10 µM CGS 21680) is added to a set of wells.

  • Incubate the plate at room temperature (or a specified temperature) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

3. Filtration and Counting:

  • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the unbound.

  • Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding from the total binding.

  • For saturation binding experiments (using varying concentrations of radioligand), determine the Kᵈ (dissociation constant) and Bₘₐₓ (maximum number of binding sites) by non-linear regression analysis.

  • For competition binding experiments, determine the IC₅₀ (concentration of SCH-58261 that inhibits 50% of the specific binding of the radioligand) and calculate the Kᵢ (inhibition constant) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᵈ), where [L] is the concentration of the radioligand and Kᵈ is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (e.g., Rat Striatum) Incubation Incubation: Membranes + Radioligand + Compound Membrane_Prep->Incubation Radioligand Radioligand ([³H]-SCH 58261) Radioligand->Incubation Compound Test Compound (SCH-58261) Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Data_Analysis Calculate Specific Binding Determine IC₅₀ and Kᵢ Scintillation->Data_Analysis

Caption: General workflow for a radioligand binding assay to determine the affinity of SCH-58261.

This protocol outlines a method to assess the functional antagonism of SCH-58261 by measuring its ability to inhibit agonist-stimulated cAMP production.

1. Cell Culture:

  • Culture cells expressing the adenosine A₂A receptor (e.g., HEK293 or CHO cells) in appropriate media and conditions.

  • Seed the cells in 96-well plates and grow to a confluent monolayer.

2. Assay Procedure:

  • Wash the cells with a serum-free medium or buffer.

  • Pre-incubate the cells with varying concentrations of SCH-58261 for a specified time (e.g., 15-30 minutes).

  • Add a known concentration of an adenosine A₂A receptor agonist (e.g., CGS 21680) to stimulate cAMP production.

  • Incubate for a further period (e.g., 15-30 minutes).

  • Terminate the reaction by lysing the cells and stabilizing the cAMP.

3. cAMP Measurement:

  • Measure the intracellular cAMP levels using a commercially available kit, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.

4. Data Analysis:

  • Generate a dose-response curve by plotting the cAMP concentration against the log concentration of SCH-58261.

  • Determine the IC₅₀ value, which is the concentration of SCH-58261 that causes a 50% inhibition of the agonist-induced cAMP response.

cAMP_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection & Analysis Cell_Culture Culture A₂A Receptor- Expressing Cells Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Pre_incubation Pre-incubate with SCH-58261 Cell_Seeding->Pre_incubation Agonist_Stimulation Stimulate with A₂A Agonist (e.g., CGS 21680) Pre_incubation->Agonist_Stimulation Cell_Lysis Lyse Cells Agonist_Stimulation->Cell_Lysis cAMP_Measurement Measure cAMP Levels (e.g., ELISA, TR-FRET) Cell_Lysis->cAMP_Measurement Data_Analysis Determine IC₅₀ cAMP_Measurement->Data_Analysis

Caption: Workflow for a cAMP accumulation assay to assess the functional antagonism of SCH-58261.

Conclusion

SCH-58261 is a highly potent and selective antagonist of the adenosine A₂A receptor. Its mechanism of action is centered on the competitive blockade of this receptor, leading to the inhibition of downstream signaling pathways, most notably the adenylyl cyclase/cAMP pathway. The quantitative data from binding and functional assays confirm its high affinity and selectivity, making it a valuable tool for studying the physiological and pathological roles of the adenosine A₂A receptor. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the properties of this and similar compounds.

References

A-28086B Ionophore Antibiotic: A Technical Guide to its Discovery, Origin, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The A-28086 antibiotic complex, a group of polyether ionophore antibiotics, is produced by the bacterium Streptomyces aureofaciens. This complex is comprised of several factors, with the primary components being A-28086A (Narasin) and the subject of this guide, A-28086B (Narasin B). This document provides a comprehensive overview of the discovery, origin, and detailed experimental protocols for the fermentation, isolation, and characterization of the A-28086 antibiotic complex, with a specific focus on factor B. Quantitative data on the physicochemical properties and biological activities of these compounds are presented in structured tables. Furthermore, this guide includes detailed experimental workflows and a representative signaling pathway diagram to illustrate the mechanism of action of this class of ionophore antibiotics.

Discovery and Origin

The A-28086 antibiotic complex was first isolated from the fermentation broth of Streptomyces aureofaciens strain NRRL 8092.[1] The discovery was part of a broader effort to identify novel anticoccidial and antibacterial agents from natural sources. The complex was found to be composed of multiple structurally related factors, which were designated A-28086A, this compound, A-28086D, and A-28086I.[1] The main component, A-28086A, was later identified as narasin (B1676957).[2] this compound, also known as narasin B, is a minor component of this complex, differing from narasin by the presence of a keto group in place of a hydroxyl group.[3]

Physicochemical Properties

The components of the A-28086 complex are polyether monocarboxylic acids, characterized by their ability to form lipid-soluble complexes with metal cations and transport them across biological membranes.[1]

PropertyA-28086A (Narasin)This compound (Narasin B)
Molecular Formula C43H72O11C43H70O11
Molecular Weight 765.03 g/mol 763.01 g/mol
Appearance Crystalline solidCrystalline solid
Melting Point 98-100 °C (resolidifies and remelts at 198-200 °C)150-153 °C
Solubility Soluble in alcohols, acetone, chloroform, ethyl acetate (B1210297); Insoluble in waterSoluble in alcohols, acetone, chloroform, ethyl acetate; Insoluble in water
UV λmax (Ethanol) 285 nmNot explicitly reported, but expected to be similar to Narasin A

Data for A-28086A (Narasin) and this compound (Narasin B) are sourced from multiple references.

Experimental Protocols

Fermentation of Streptomyces aureofaciens

The production of the A-28086 antibiotic complex is achieved through submerged aerobic fermentation of Streptomyces aureofaciens.

Culture Medium: A suitable culture medium for the production of the A-28086 complex contains assimilable sources of carbon, nitrogen, and inorganic salts.

ComponentExample Concentration (g/L)
Glucose10-20
Soybean Meal15-25
Corn Steep Liquor5-10
Calcium Carbonate2-4
Sodium Chloride2-5
Trace Element Solution1 mL

Fermentation Conditions:

  • Inoculum: A vegetative inoculum of S. aureofaciens is prepared by growing the organism in a suitable seed medium.

  • Temperature: 28-32 °C

  • pH: Maintained between 6.5 and 7.5

  • Aeration: Sufficient aeration is provided to maintain dissolved oxygen levels.

  • Agitation: 200-300 rpm

  • Fermentation Time: 96-144 hours, or until substantial antibiotic activity is detected.

Workflow for Fermentation:

Fermentation_Workflow cluster_Inoculum Inoculum Preparation cluster_Production Production Fermentation S_aureofaciens Streptomyces aureofaciens (NRRL 8092) Seed_Medium Seed Medium S_aureofaciens->Seed_Medium Inoculate Incubation Incubation (28-30°C, 48h) Seed_Medium->Incubation Production_Medium Production Medium Incubation->Production_Medium Inoculate Fermentor Fermentor (28-32°C, 96-144h) Production_Medium->Fermentor Harvest Harvest Fermentor->Harvest Harvest Aeration Aeration & Agitation Aeration->Fermentor

Caption: Fermentation workflow for the production of the A-28086 antibiotic complex.

Isolation and Purification of this compound

The A-28086 complex is recovered from the fermentation broth and mycelia by solvent extraction and purified by chromatography.

Protocol:

  • Extraction:

    • The whole fermentation broth is filtered to separate the mycelia from the filtrate.

    • The mycelial cake is extracted with a water-miscible solvent such as methanol (B129727) or acetone.

    • The solvent extract is concentrated under vacuum.

    • The concentrate is then extracted with a water-immiscible solvent like ethyl acetate or chloroform.

    • The filtrate is also extracted with a water-immiscible solvent.

    • The solvent extracts are combined and concentrated to yield a crude antibiotic complex.

  • Chromatographic Separation:

    • The crude complex is dissolved in a minimal amount of a suitable solvent (e.g., benzene).

    • The solution is applied to a silica (B1680970) gel column.

    • The column is eluted with a gradient of solvents, for example, a benzene-ethyl acetate mixture.

    • Fractions are collected and monitored by thin-layer chromatography (TLC).

    • This compound (Narasin B) typically elutes before the major component, A-28086A (Narasin).

    • Fractions containing pure this compound are combined, concentrated, and crystallized from a solvent system like acetone-water.

Workflow for Isolation and Purification:

Isolation_Purification_Workflow Fermentation_Broth Fermentation Broth Filtration Filtration Fermentation_Broth->Filtration Mycelia Mycelia Filtration->Mycelia Filtrate Filtrate Filtration->Filtrate Solvent_Extraction_M Solvent Extraction (e.g., Methanol) Mycelia->Solvent_Extraction_M Solvent_Extraction_F Solvent Extraction (e.g., Ethyl Acetate) Filtrate->Solvent_Extraction_F Concentration Concentration Solvent_Extraction_M->Concentration Solvent_Extraction_F->Concentration Crude_Extract Crude A-28086 Complex Concentration->Crude_Extract Silica_Gel_Chromatography Silica Gel Chromatography Crude_Extract->Silica_Gel_Chromatography Fraction_Collection Fraction Collection & TLC Analysis Silica_Gel_Chromatography->Fraction_Collection A28086B_Fractions Pure this compound Fractions Fraction_Collection->A28086B_Fractions A28086A_Fractions Pure A-28086A Fractions Fraction_Collection->A28086A_Fractions Crystallization_B Crystallization A28086B_Fractions->Crystallization_B Crystallization_A Crystallization A28086A_Fractions->Crystallization_A A28086B_Crystals Crystalline this compound Crystallization_B->A28086B_Crystals A28086A_Crystals Crystalline A-28086A Crystallization_A->A28086A_Crystals

Caption: Isolation and purification workflow for this compound.

Biological Activity

The A-28086 complex exhibits activity primarily against Gram-positive bacteria, anaerobic bacteria, and coccidia. The biological activity stems from its ability to disrupt ion gradients across cell membranes.

In Vitro Antibacterial Activity (MIC values in µg/mL):

OrganismA-28086A (Narasin)This compound (Narasin B)
Staphylococcus aureus0.25 - 1.0Data not available
Streptococcus pyogenes0.125 - 0.5Data not available
Clostridium perfringens0.5 - 2.0Data not available
Bacillus subtilis0.125Data not available
Escherichia coli>100Data not available
Pseudomonas aeruginosa>100Data not available

Mechanism of Action

As a polyether ionophore, this compound functions by transporting cations, primarily monovalent cations like K+ and Na+, across biological membranes. This transport disrupts the natural ion gradients maintained by the cell, leading to a cascade of detrimental effects.

Signaling Pathway and Cellular Effects:

Mechanism_of_Action cluster_Membrane Bacterial Cell Membrane cluster_Cellular_Effects Cellular Effects A28086B This compound Complex This compound-Cation Complex A28086B->Complex Binds Cation K+/Na+ Cation->Complex Ion_Gradient_Disruption Disruption of Ion Gradients Complex->Ion_Gradient_Disruption Transports across membrane Membrane_Potential_Collapse Membrane Potential Collapse Ion_Gradient_Disruption->Membrane_Potential_Collapse pH_Imbalance Intracellular pH Imbalance Ion_Gradient_Disruption->pH_Imbalance ATP_Depletion ATP Depletion Membrane_Potential_Collapse->ATP_Depletion Inhibition_of_Processes Inhibition of Cellular Processes pH_Imbalance->Inhibition_of_Processes ATP_Depletion->Inhibition_of_Processes Cell_Death Bacterial Cell Death Inhibition_of_Processes->Cell_Death

Caption: Proposed mechanism of action for the ionophore antibiotic this compound.

The disruption of the ion balance across the cell membrane leads to a collapse of the membrane potential, which is crucial for essential cellular processes such as ATP synthesis and nutrient transport. The influx of cations and efflux of protons also leads to an imbalance in the intracellular pH. These combined effects ultimately inhibit vital cellular functions and lead to bacterial cell death.

Conclusion

The A-28086 antibiotic complex, and specifically its component this compound, represents a class of potent ionophore antibiotics with significant activity against Gram-positive bacteria and coccidia. While much of the detailed biological data has been generated for the major component, narasin (A-28086A), the information presented in this guide provides a comprehensive foundation for researchers and drug development professionals interested in this class of natural products. Further investigation into the specific biological activities and potential therapeutic applications of this compound is warranted.

References

A-28086B: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

A-28086B is a polyether ionophore antibiotic belonging to the carboxylic acid class, closely related to narasin (B1676957) and salinomycin. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. It includes detailed experimental protocols for its fermentation, isolation, and determination of its antimicrobial activity. The mechanism of action, primarily centered on the disruption of ion gradients across cellular membranes, is also discussed. This guide is intended for researchers, scientists, and drug development professionals working in the fields of microbiology, pharmacology, and medicinal chemistry.

Chemical Structure and Physicochemical Properties

This compound is a complex organic molecule produced by the fermentation of Streptomyces. Its chemical structure is characterized by a series of interconnected ether rings, a common feature of polyether ionophores.

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
CAS Number 58439-94-4
Chemical Formula C₄₃H₇₀O₁₁
Molecular Weight 763.02 g/mol
Exact Mass 762.4918
Elemental Analysis C, 67.69%; H, 9.25%; O, 23.06%
IUPAC Name (S)-2-((2S,3R,5S,6R)-6-((2S,3R,4S,6R)-6-((2S,5S,7S,9R,10R,12S)-2-((2S,5S,6R)-5-ethyl-5-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)-2,10,12-trimethyl-15-oxo-1,6,8-trioxadispiro[4.1.5.3]pentadec-13-en-9-yl)-3-hydroxy-4-methyl-5-oxooctan-2-yl)-3,5-dimethyltetrahydro-2H-pyran-2-yl)butanoic acid
Synonyms A28086B, this compound, A 28086B

Biological Activity and Mechanism of Action

This compound is classified as an ionophore antibiotic. Ionophores are lipid-soluble molecules that bind to and transport ions across cell membranes. This disruption of the natural ion gradients is fundamental to their antimicrobial action.

The primary mechanism of action for polyether ionophores like this compound involves the formation of lipid-soluble complexes with alkali metal cations (e.g., K⁺, Na⁺) and subsequent transport of these ions across biological membranes. This leads to a dissipation of the electrochemical gradients that are essential for vital cellular processes, including ATP synthesis and substrate transport. The ultimate consequence for the microbial cell is a loss of viability.

The following diagram illustrates the generalized mechanism of action for an ionophore antibiotic.

Ionophore_Mechanism_of_Action cluster_membrane Cell Membrane Ionophore Ionophore Complex Ionophore-Cation Complex Cation_out Cation (extracellular) Cation_out->Ionophore Binding Cation_in Cation (intracellular) Disruption Disruption of Ion Gradient Cation_in->Disruption Increased intracellular concentration Complex->Cation_in Transport across membrane Cell_Death Cell Death Disruption->Cell_Death Leads to Fermentation_Workflow Start Start Inoculum_Prep Inoculum Preparation: - Streptomyces sp. culture - Vegetative medium - Incubation (48h, 30°C) Start->Inoculum_Prep Fermentation Production Fermentation: - Inoculate production medium - Incubation (5-7 days, 30°C) - Aeration and agitation Inoculum_Prep->Fermentation Harvest Harvest: - Centrifugation or filtration - Separate mycelia from broth Fermentation->Harvest End End Harvest->End

References

A-28086B (Narasin B): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 58439-94-4

Chemical Formula: C₄₃H₇₀O₁₁

Molecular Weight: 763.02 g/mol

This technical guide provides an in-depth overview of A-28086B, a polyether ionophore antibiotic also known as Narasin (B1676957) B. This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties, biological activity, and experimental considerations of this compound.

Chemical and Physical Properties

This compound is a component of the narasin complex, which is produced by the fermentation of Streptomyces aureofaciens. The narasin complex is primarily composed of Narasin A (approximately 96%), with smaller amounts of Narasin B (this compound), D, and I. Like other polyether ionophores, this compound is a lipophilic molecule capable of forming complexes with metal cations and transporting them across biological membranes.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number58439-94-4N/A
Chemical FormulaC₄₃H₇₀O₁₁N/A
Molecular Weight763.02 g/mol N/A
AppearanceWhite to off-white crystalline powderGeneral knowledge
SolubilitySoluble in methanol (B129727), ethanol, acetone, chloroform, and ethyl acetate (B1210297). Insoluble in water.[1]

Mechanism of Action

The primary mechanism of action for this compound, like other carboxylic ionophores, is the disruption of ion gradients across cellular membranes. This is achieved by binding to and transporting monovalent cations, such as potassium (K⁺) and sodium (Na⁺), across the lipid bilayer. This transport disrupts the electrochemical potential of the membrane, leading to a cascade of downstream effects that ultimately result in cell death.

cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Ionophore This compound (Ionophore) Cation_in K+ Ionophore->Cation_in Transport Cation_out K+ Cation_out->Ionophore Binding Disruption Disruption of Ion Gradient Cation_in->Disruption Membrane High_K High [K+] Low_K Low [K+] Cell_Death Cell Death Disruption->Cell_Death

Mechanism of Ionophore Action

Biological Activity

The biological activity of the narasin complex has been primarily characterized by its antimicrobial and anticoccidial properties. Limited data is available specifically for this compound, therefore the following data for "narasin" should be considered representative of the complex.

Antimicrobial Activity

Narasin exhibits potent activity against Gram-positive bacteria, but is largely ineffective against Gram-negative bacteria. This is attributed to the outer membrane of Gram-negative bacteria acting as a permeability barrier.

Table 2: Minimum Inhibitory Concentrations (MIC) of Narasin Against Various Microorganisms

MicroorganismMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Staphylococcus pseudintermedius (MSSP)0.06 - 0.250.1250.125[2]
Staphylococcus pseudintermedius (MDRSP)0.06 - 0.250.1250.125[2]
β-haemolytic Streptococcus spp.0.06 - 0.250.1250.125[2]
Malassezia pachydermatis32 - >128N/AN/A[2]
Enterococcus faecium0.06 - 0.50.125 - 0.25N/A

MSSP: Methicillin-susceptible Staphylococcus pseudintermedius; MDRSP: Multidrug-resistant Staphylococcus pseudintermedius

Cytotoxicity

Studies on the cytotoxicity of narasin have been conducted on various cell lines. It is important to note that the cytotoxic effects are a direct consequence of the ionophoric activity and are not specific to cancer cells.

Table 3: Cytotoxicity of Narasin (as EC₅₀ in µM) in Different Cell Lines

Cell LineAssayEC₅₀ (µM)Reference
HepG2 (Human Hepatoma)MTTNot specified
LMH (Chicken Hepatoma)MTTNot specified
L6 (Rat Myoblasts)MTTNot specified

EC₅₀ values were determined after 24 hours of incubation. The original paper did not provide specific EC₅₀ values in the abstract.

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is based on the methodology described for determining the MIC of narasin against clinical isolates.

Start Start Prepare_Inoculum Prepare Bacterial/Yeast Inoculum Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilution of this compound in 96-well plate Start->Serial_Dilution Inoculate Inoculate wells with Microbial Suspension Prepare_Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate overnight Inoculate->Incubate Determine_MIC Determine MIC (Lowest concentration with no visible growth) Incubate->Determine_MIC End End Determine_MIC->End

Antimicrobial Susceptibility Testing Workflow

  • Preparation of Inoculum: Bacterial or yeast isolates are subcultured on appropriate agar (B569324) plates. Colonies are then suspended in a suitable broth to a standardized turbidity.

  • Serial Dilution: this compound is serially diluted in a 96-well microtiter plate using an appropriate broth medium to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Analytical Method for Detection in Tissues (LC-MS/MS)

The following is a generalized workflow based on a method for the determination of narasin in animal tissues.

Start Start Homogenize Homogenize Tissue Sample Start->Homogenize Extract Extract with Organic Solvent Homogenize->Extract Purify Purify Extract (e.g., SPE) Extract->Purify Analyze Analyze by LC-MS/MS Purify->Analyze Quantify Quantify this compound Analyze->Quantify End End Quantify->End

Analytical Workflow for Tissue Analysis

  • Sample Preparation: Tissue samples are homogenized.

  • Extraction: The homogenized sample is extracted with a suitable organic solvent (e.g., methanol or a hexane/ethyl acetate mixture).

  • Purification: The extract is purified using techniques such as solid-phase extraction (SPE) to remove interfering substances.

  • LC-MS/MS Analysis: The purified extract is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the detection and quantification of this compound.

Conclusion

This compound is a polyether ionophore antibiotic with demonstrated antimicrobial activity, particularly against Gram-positive bacteria. Its mechanism of action, shared with other ionophores, involves the disruption of cellular ion homeostasis. While specific data for this compound is limited, the information available for the narasin complex provides a strong foundation for further research. The experimental protocols outlined in this guide can be adapted for the in-depth investigation of this compound's biological properties and potential applications. As with all research chemicals, appropriate safety precautions should be taken when handling this compound.

References

The Enigmatic Antibiotic A-28086B: An Overview of Uncharacterized Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search of publicly available scientific literature and databases has revealed no specific information on an antibiotic designated as A-28086B. This suggests that "this compound" may be an internal, unpublished compound identifier, a misnomer, or a compound that has not been characterized in accessible scientific literature. Therefore, a detailed technical guide on its specific biological activity, including quantitative data, experimental protocols, and signaling pathways, cannot be provided at this time.

While information on this compound is unavailable, this guide will provide a general framework for understanding the biological activity of novel antibiotics, using established methodologies and data presentation formats that would be applicable if such data were available. This will serve as a template for researchers, scientists, and drug development professionals in their investigation of new antimicrobial agents.

I. General Principles of Antibiotic Activity

Antibiotics exert their effects by targeting essential bacterial processes, leading to either the inhibition of growth (bacteriostatic) or cell death (bactericidal). The primary mechanisms of antibiotic action include:

  • Inhibition of Cell Wall Synthesis: Targeting the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leads to cell lysis.

  • Inhibition of Protein Synthesis: Interference with the 30S or 50S ribosomal subunits disrupts messenger RNA (mRNA) translation.

  • Inhibition of Nucleic Acid Synthesis: Targeting enzymes involved in DNA replication (like DNA gyrase and topoisomerase IV) or RNA synthesis (RNA polymerase) prevents cell division and transcription.

  • Disruption of Cell Membrane Function: Altering the integrity of the bacterial cell membrane leads to the leakage of essential intracellular components.

  • Inhibition of Metabolic Pathways: Blocking essential metabolic pathways, such as folic acid synthesis, starves the bacteria of vital nutrients.

II. Hypothetical Data Presentation for a Novel Antibiotic

To illustrate how data for a compound like this compound would be presented, the following tables provide a template for summarizing key quantitative data.

Table 1: In Vitro Antibacterial Activity of a Hypothetical Antibiotic (MIC in µg/mL)

Bacterial StrainGram StainHypothetical MIC (µg/mL)
Staphylococcus aureus ATCC 29213Positive0.5
Streptococcus pneumoniae ATCC 49619Positive0.25
Enterococcus faecalis ATCC 29212Positive1
Escherichia coli ATCC 25922Negative>64
Pseudomonas aeruginosa ATCC 27853Negative>64
Klebsiella pneumoniae ATCC 700603Negative32

Table 2: In Vitro Cytotoxicity of a Hypothetical Antibiotic

Cell LineCell TypeHypothetical IC50 (µM)
HepG2Human Liver>100
HEK293Human Kidney>100
A549Human Lung>100

III. Standard Experimental Protocols

The following are detailed methodologies for key experiments that would be used to characterize the biological activity of a novel antibiotic.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

Methodology:

  • Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture.

  • Serial Dilution: The antibiotic is serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.

Cytotoxicity Assay (e.g., MTT Assay)

Objective: To assess the cytotoxic effect of an antibiotic on mammalian cell lines.

Methodology:

  • Cell Seeding: Mammalian cells are seeded into a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with serial dilutions of the antibiotic for a specified period (e.g., 24-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.

IV. Visualizing Mechanisms and Workflows

Diagrams are crucial for representing complex biological pathways and experimental procedures. The following are examples of how Graphviz (DOT language) can be used to create such visualizations.

Hypothetical Mechanism of Action: Inhibition of Peptidoglycan Synthesis

cluster_synthesis Bacterial Cell Wall Synthesis cluster_inhibition Hypothetical Inhibition by this compound UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM MurA/B Lipid_I Lipid I UDP_NAM->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Peptidoglycan Peptidoglycan Lipid_II->Peptidoglycan Transglycosylase Cell Wall Integrity Cell Wall Integrity A28086B This compound A28086B->Lipid_II Inhibition

Caption: Hypothetical inhibition of the peptidoglycan synthesis pathway.

Experimental Workflow: MIC Determination

start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Serial Dilution of Antibiotic in 96-well Plate prep_inoculum->serial_dilution inoculate Inoculate Wells with Bacteria serial_dilution->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic end End read_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

The Ionophoric Trio: A Technical Guide to the Interplay of A-28086B (Narasin) and Salinomycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The polyether ionophores, exemplified by narasin (B1676957) (also known as A-28086B) and its close structural analog salinomycin (B1681400), represent a class of microbial secondary metabolites with significant biological activities.[1] Initially recognized for their potent anticoccidial and antibacterial properties, these compounds have garnered increasing interest for their potential as anticancer agents. This technical guide provides an in-depth exploration of the relationship between narasin and salinomycin, focusing on their structural similarities, shared mechanisms of action, and distinct biological profiles. We present a comprehensive compilation of their physicochemical and biological data, detailed experimental methodologies for their study, and visual representations of their molecular interactions and biosynthetic origins.

Introduction: A Shared Heritage

Narasin and salinomycin are both polyether carboxylic ionophore antibiotics produced by fermentation of Streptomyces species. Narasin is produced by Streptomyces aureofaciens, while salinomycin is a product of Streptomyces albus.[1][2] Structurally, they are remarkably similar, with narasin being a 4-methyl derivative of salinomycin.[3] This seemingly minor structural difference, however, can influence their biological activity and specificity. Both compounds are characterized by a complex molecular architecture that includes multiple heterocyclic rings and a carboxylic acid group, which are crucial for their ionophoric activity.[2]

Physicochemical Properties: A Comparative Analysis

The physicochemical properties of narasin and salinomycin are fundamental to their biological function, influencing their solubility, membrane permeability, and interaction with cations. A summary of these properties is presented in the tables below.

Table 1: Physicochemical Properties of Narasin (this compound)

PropertyValueReference
Molecular Formula C43H72O11
Molecular Weight 765.02 g/mol
Appearance Crystalline solid
Melting Point 98-100 °C (recrystallized from acetone-water)
Solubility Soluble in alcohols, acetone, chloroform, ethyl acetate; Insoluble in water.

Table 2: Physicochemical Properties of Salinomycin

PropertyValueReference
Molecular Formula C42H70O11
Molecular Weight 751.00 g/mol
Appearance Crystalline solid
Melting Point 112.5-113.5 °C
pKa' 6.4 (in DMF)
Optical Rotation [α]D25 -63° (c = 1 in ethanol)
Solubility Soluble in most organic solvents; Insoluble in water.

Mechanism of Action: The Ionophore Effect

The primary mechanism of action for both narasin and salinomycin is their function as ionophores. They form lipid-soluble complexes with monovalent cations, such as K+, Na+, and Rb+, and facilitate their transport across biological membranes. This disrupts the natural ion gradients essential for cellular function, leading to a cascade of downstream effects, including altered membrane potential, disruption of cellular metabolism, and ultimately, cell death.

Ionophore_Mechanism

Biological Activities: From Coccidiostats to Anticancer Agents

Anticoccidial and Antibacterial Activity

Both narasin and salinomycin are widely used in the veterinary industry as anticoccidial agents in poultry. Their ionophoric activity is highly effective against various species of Eimeria, the protozoan parasite responsible for coccidiosis. They also exhibit activity against Gram-positive bacteria.

Table 3: Anticoccidial and Antibacterial Spectrum

OrganismActivity of NarasinActivity of SalinomycinReference
Eimeria tenella EffectiveEffective
Eimeria acervulina EffectiveEffective
Eimeria maxima EffectiveEffective
Gram-positive bacteria ActiveActive
Gram-negative bacteria InactiveInactive
Anticancer Activity

A growing body of research has highlighted the potent anticancer properties of both narasin and salinomycin. They have been shown to selectively target cancer stem cells, a subpopulation of tumor cells responsible for metastasis and relapse.

Table 4: In Vitro Anticancer Activity (IC50 Values)

Cell LineCancer TypeNarasin (µM)Salinomycin (µM)Reference
MCF-7 Breast Cancer2.219~1-2
T47D Breast Cancer3.562-
MDA-MB-231 Breast Cancer11.76-
HepG2 Liver Cancer--
SCLC cell lines Small Cell Lung Cancer-Varies

Table 5: Acute Toxicity Data (LD50 Values)

SpeciesRouteNarasin (mg/kg)Salinomycin (mg/kg)Reference
Chicken Oral--
Mouse i.p.-18
Mouse Oral-50

Signaling Pathways Modulated by Narasin and Salinomycin

Salinomycin and the Wnt/β-catenin Signaling Pathway

Salinomycin has been shown to be a potent inhibitor of the Wnt/β-catenin signaling pathway, which is often aberrantly activated in many cancers. It exerts its effect by downregulating the expression and phosphorylation of the LRP6 co-receptor, a key component in the activation of this pathway.

Wnt_Pathway_Inhibition

Narasin and the NF-κB Signaling Pathway

Narasin has been identified as an inhibitor of the NF-κB signaling pathway, a critical regulator of inflammation, immunity, and cell survival. Dysregulation of this pathway is implicated in various inflammatory diseases and cancers. Narasin is thought to inhibit NF-κB signaling by preventing the phosphorylation of IκBα, an inhibitor of NF-κB.

NFkB_Pathway_Inhibition

Biosynthesis: The Polyketide Pathway

Narasin and salinomycin are synthesized via a type I polyketide synthase (PKS) pathway. This intricate enzymatic machinery assembles the complex carbon skeleton of these molecules from simple precursor units like acetate, propionate, and butyrate. The process involves a series of condensation, reduction, and dehydration reactions catalyzed by a modular PKS enzyme complex.

Polyketide_Biosynthesis

Experimental Protocols

This section provides an overview of key experimental protocols for the study of narasin and salinomycin.

Isolation of Narasin from Fermentation Broth

Objective: To purify narasin from a Streptomyces aureofaciens fermentation culture.

Materials:

  • Fermentation broth of S. aureofaciens

  • Organic solvents (e.g., methanol (B129727), ethyl acetate, benzene)

  • Silica (B1680970) gel for column chromatography

  • Thin-layer chromatography (TLC) plates

  • Vanillin-H2SO4 spray reagent

Procedure:

  • Extraction: Extract the fermentation broth (both filtrate and mycelial cake) with a suitable organic solvent like methanol or ethyl acetate.

  • Concentration: Concentrate the organic extract under vacuum to obtain a crude extract.

  • Silica Gel Chromatography:

    • Prepare a silica gel column packed in benzene (B151609).

    • Dissolve the crude extract in benzene and load it onto the column.

    • Wash the column with benzene to remove inactive oils.

    • Elute with a gradient of benzene-ethyl acetate. Narasin typically elutes with a higher concentration of ethyl acetate.

  • Monitoring: Monitor the fractions using TLC and visualize with a vanillin-H2SO4 spray.

  • Crystallization: Combine the narasin-containing fractions, concentrate, and crystallize from a solvent system like acetone-water.

In Vitro Anticancer Activity Assessment (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of narasin or salinomycin on a cancer cell line (e.g., MCF-7).

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Cell culture medium and supplements

  • Narasin or salinomycin stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of narasin or salinomycin for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a no-treatment control.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability against the drug concentration and calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.

In Vitro Anticoccidial Activity Assay

Objective: To evaluate the efficacy of narasin or salinomycin in inhibiting the invasion and development of Eimeria sporozoites in cell culture.

Materials:

  • Eimeria sporozoites (e.g., E. tenella)

  • Host cell line (e.g., Madin-Darby bovine kidney (MDBK) cells)

  • Cell culture medium

  • Narasin or salinomycin

  • Method for quantifying parasite invasion/development (e.g., qPCR, microscopy)

Procedure:

  • Cell Culture: Grow a monolayer of host cells in a multi-well plate.

  • Treatment and Infection: Pre-treat the cells with different concentrations of the ionophore or add it concomitantly with the Eimeria sporozoites.

  • Incubation: Incubate the infected cells for a period that allows for parasite invasion and development.

  • Quantification: Assess the level of infection in treated versus untreated control wells. This can be done by counting intracellular parasites under a microscope or by quantifying parasite DNA using qPCR.

  • Efficacy Calculation: Calculate the percentage of inhibition of parasite invasion or development at different drug concentrations.

Conclusion

Narasin (this compound) and salinomycin are closely related polyether ionophores with a rich history in veterinary medicine and a promising future in human oncology. Their shared ionophoric mechanism of action underpins their broad biological activities. While structurally very similar, subtle differences may account for variations in their potency and target specificity. The detailed understanding of their physicochemical properties, biological activities, and molecular mechanisms of action, as outlined in this guide, is crucial for the continued development and application of these fascinating molecules in both agricultural and clinical settings. Further research into their specific interactions with cellular targets will undoubtedly unveil new therapeutic opportunities.

References

An In-Depth Technical Guide to the Solubility and Stability of A-28086B and Related Polyether Ionophores

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-28086B is a member of the polyether ionophore class of antibiotics, a group of naturally occurring compounds known for their ability to transport cations across lipid membranes. These compounds, including the closely related salinomycin (B1681400) and narasin (B1676957), are characterized by a complex cyclic structure containing multiple ether linkages. Their unique mechanism of action has led to their use as coccidiostats in veterinary medicine and has sparked interest in their potential as anticancer agents. A thorough understanding of the solubility and stability of this compound is critical for its development as a therapeutic agent, impacting formulation, storage, and analytical method development. This guide provides a summary of available data on related compounds to inform research and development efforts for this compound.

Solubility Data

The solubility of polyether ionophores like this compound is a critical parameter for formulation development. Based on data from related compounds, this compound is expected to be poorly soluble in water and more soluble in organic solvents. The following tables summarize the reported solubility of salinomycin and narasin in various solvents.

Table 1: Solubility of Salinomycin

SolventSolubility
AcetoneFreely soluble
Ethanol~200 mg/mL
Dimethylformamide (DMF)~20 mg/mL
Dimethyl sulfoxide (B87167) (DMSO)~5-10 mg/mL
WaterInsoluble
DMF:PBS (pH 7.2) (1:4)~0.2 mg/mL

Table 2: Solubility of Narasin (Sodium Salt)

SolventSolubility
EthanolSoluble
Methanol (B129727)Soluble
Dimethylformamide (DMF)Soluble
Dimethyl sulfoxide (DMSO)Soluble
Aqueous SolutionsSparingly soluble

Stability Profile

The stability of this compound will be influenced by factors such as temperature, pH, light, and the presence of oxidizing agents. Data from related compounds suggests that while the solid form is relatively stable, solutions may be prone to degradation.

Table 3: Stability of Salinomycin and Narasin

CompoundConditionObservation
SalinomycinAqueous solutionNot recommended for storage for more than one day.
NarasinSolid, -20°CStable for at least 4 years.
NarasinAqueous solutionNot recommended for storage for more than one day.

Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods. Based on information for narasin, a likely degradation pathway for this compound is hydroxylation.

Experimental Protocols

Solubility Determination: Shake-Flask Method

A common method for determining thermodynamic solubility is the shake-flask method.

Protocol:

  • Preparation of Saturated Solution: Add an excess amount of the compound (e.g., this compound) to a known volume of the desired solvent in a sealed flask.

  • Equilibration: Agitate the flask at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

  • Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method, such as HPLC-UV or LC-MS/MS.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for accurately quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products. The following is a representative protocol based on methods developed for salinomycin and narasin.

Protocol:

  • Chromatographic System:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV-Vis detector at an appropriate wavelength (e.g., 210 nm) or a Mass Spectrometer (MS) for enhanced specificity and sensitivity.

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent (e.g., methanol or a mixture of the mobile phase).

    • Filter the sample through a 0.45 µm filter before injection.

  • Forced Degradation Study:

    • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.

    • Photodegradation: Expose the drug substance solution to UV light (254 nm) and visible light.

  • Method Validation: Validate the developed HPLC method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The method is considered stability-indicating if it can resolve the API peak from all degradation product peaks.

Visualizations

Experimental_Workflow_for_Solubility_and_Stability_Testing cluster_solubility Solubility Determination cluster_stability Stability-Indicating Method Development sol_start Start sol_prep Prepare Supersaturated Solution sol_start->sol_prep sol_equilibrate Equilibrate (e.g., 24h) sol_prep->sol_equilibrate sol_separate Separate Solid and Liquid Phases sol_equilibrate->sol_separate sol_analyze Analyze Supernatant (HPLC/LC-MS) sol_separate->sol_analyze sol_end Determine Solubility sol_analyze->sol_end stab_start Start stab_stress Forced Degradation Studies (Acid, Base, Peroxide, Heat, Light) stab_start->stab_stress stab_develop Develop HPLC Method stab_stress->stab_develop stab_validate Validate Method (ICH Guidelines) stab_develop->stab_validate stab_end Stability-Indicating Method Established stab_validate->stab_end

Caption: Experimental Workflow for Solubility and Stability Testing.

Hypothetical_Degradation_Pathway A28086B This compound (Parent Compound) Stress Stress Conditions (e.g., Oxidation, Hydrolysis) A28086B->Stress Hydroxylated_DP Hydroxylated Degradation Product Stress->Hydroxylated_DP Primary Pathway Other_DPs Other Degradation Products Stress->Other_DPs Secondary Pathways

Caption: Hypothetical Degradation Pathway for this compound.

Conclusion

While specific data for this compound is limited, the information available for the closely related polyether ionophores, salinomycin and narasin, provides a valuable framework for initiating its physicochemical characterization. This compound is anticipated to have low aqueous solubility and be susceptible to degradation in solution, particularly through hydroxylation. The development of a robust, stability-indicating analytical method, such as the representative HPLC protocol described, will be paramount for accurate quantification and stability assessment. The experimental designs and data presented in this guide are intended to serve as a foundational resource for researchers and drug development professionals working with this compound, enabling a more efficient and informed development process. Further empirical studies on this compound are necessary to definitively establish its solubility and stability profile.

Procuring A-28086B for Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to acquire the ionophore antibiotic A-28086B for investigational purposes, this technical guide provides a comprehensive overview of sourcing options, key biological activities, and relevant experimental protocols. Given that this compound is primarily available through custom synthesis, this guide also furnishes detailed information on its close structural and functional analogs, narasin (B1676957) and salinomycin (B1681400), to inform research design and experimental planning.

Sourcing this compound

Table 1: Potential Custom Synthesis Suppliers

Supplier CategoryPotential CompaniesServices Offered
Custom Synthesis SpecialistsMedKoo BiosciencesCustom synthesis of complex organic molecules for research.
Other specialized chemical synthesis companiesSynthesis of non-catalog compounds, route design, and optimization.

When requesting a custom synthesis for this compound (CAS Number: 58439-94-4), it is crucial to provide the supplier with the complete chemical name, structure, and desired purity. As a complex natural product, the synthesis of this compound is a multi-step process, and lead times can be significant. Researchers should inquire about the synthesis timeline, potential for impurity profiling, and analytical data that will be provided with the final product, such as NMR, HPLC, and mass spectrometry data.

Technical Profile of this compound and its Analogs

This compound belongs to the class of polyether ionophore antibiotics, which are characterized by their ability to form lipid-soluble complexes with metal cations and transport them across biological membranes. This disruption of ion gradients is central to their biological activity. Due to the limited publicly available data specifically for this compound, this guide will leverage the extensive research conducted on its close analogs, narasin and salinomycin, to provide insights into its likely mechanism of action and biological effects.

Mechanism of Action

Ionophore antibiotics like this compound, narasin, and salinomycin act by inserting into the cell membrane and facilitating the transport of cations, such as K+ and Na+, down their electrochemical gradients. This dissipation of ion gradients can lead to a cascade of cellular events, including:

  • Disruption of Mitochondrial Function: Alterations in mitochondrial membrane potential.

  • Induction of Oxidative Stress: Increased production of reactive oxygen species (ROS).

  • Induction of Apoptosis: Programmed cell death.

  • Inhibition of Specific Signaling Pathways: Interference with key cellular communication networks.

Signaling Pathways

Research on narasin and salinomycin has implicated their activity in the modulation of several critical signaling pathways involved in cancer progression. Given the structural similarity, it is plausible that this compound affects similar pathways.

Narasin has been shown to inhibit the proliferation, migration, and invasion of cancer cells by inactivating the TGF-β/SMAD3 and IL-6/STAT3 signaling pathways.[1][2][3][4][5] This is achieved by preventing the phosphorylation of key downstream effectors like SMAD3 and STAT3.

TGF_beta_STAT3_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TGF-beta Receptor TGF-beta Receptor TGF-beta->TGF-beta Receptor IL-6 IL-6 IL-6 Receptor IL-6 Receptor IL-6->IL-6 Receptor SMAD2/3 SMAD2/3 TGF-beta Receptor->SMAD2/3 phosphorylates JAK JAK IL-6 Receptor->JAK STAT3 STAT3 JAK->STAT3 phosphorylates p-SMAD2/3 p-SMAD2/3 SMAD2/3->p-SMAD2/3 SMAD Complex SMAD Complex p-SMAD2/3->SMAD Complex SMAD4 SMAD4 SMAD4->SMAD Complex p-STAT3 p-STAT3 STAT3->p-STAT3 STAT3 Dimer STAT3 Dimer p-STAT3->STAT3 Dimer Narasin (this compound proxy) Narasin (this compound proxy) Narasin (this compound proxy)->p-SMAD2/3 Narasin (this compound proxy)->p-STAT3 Gene Transcription Gene Transcription SMAD Complex->Gene Transcription regulates STAT3 Dimer->Gene Transcription regulates

Caption: Narasin (as a proxy for this compound) inhibits TGF-β/SMAD3 and IL-6/STAT3 signaling.

Salinomycin has been identified as a potent inhibitor of the Wnt/β-catenin signaling pathway. It can block the phosphorylation of the Wnt co-receptor LRP6, leading to the degradation of β-catenin and downregulation of Wnt target genes.

Wnt_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP6 LRP6 Wnt->LRP6 Dishevelled Dishevelled Frizzled->Dishevelled p-LRP6 p-LRP6 LRP6->p-LRP6 GSK3b/Axin/APC GSK3β Axin APC Dishevelled->GSK3b/Axin/APC beta-catenin beta-catenin GSK3b/Axin/APC->beta-catenin phosphorylates for degradation Degraded beta-catenin beta-catenin->Degraded beta-catenin beta-catenin (nuclear) beta-catenin (nuclear) beta-catenin->beta-catenin (nuclear) Salinomycin (this compound proxy) Salinomycin (this compound proxy) Salinomycin (this compound proxy)->p-LRP6 TCF/LEF TCF/LEF beta-catenin (nuclear)->TCF/LEF Gene Transcription Gene Transcription TCF/LEF->Gene Transcription activates

Caption: Salinomycin (as a proxy for this compound) inhibits the Wnt/β-catenin signaling pathway.

Quantitative Data

The following tables summarize the reported half-maximal inhibitory concentration (IC50) values for narasin and salinomycin in various cancer cell lines. This data can serve as a starting point for determining appropriate concentrations for in vitro studies with this compound.

Table 2: IC50 Values of Narasin in Breast Cancer Cell Lines

Cell LineReceptor StatusIC50 (µM)
MCF-7ER+2.219
T47DER+3.562
MDA-MB-231Triple-Negative11.76

Table 3: IC50 Values of Salinomycin in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
Chronic Lymphocytic Leukemia (CLL) cellsLeukemia230
MCF-7Breast AdenocarcinomaVaries (µM range)
HB4a (non-tumor)BreastMore resistant than MCF-7
SCLC cell linesSmall Cell Lung CancerVaries (µM range)
MDA-MB-361 ALDH+Breast Cancer Stem-like1.56 (as Sali-NP-HER2)
MDA-MB-361 ALDH-Breast Cancer7.80 (as Sali-NP-HER2)
MDA-MB-231Breast Cancer4.9 ± 1.6 (µM)

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted for use with this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well plates

  • Complete cell culture medium

  • This compound (or analog) stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • Complete cell culture medium

  • This compound (or analog) stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for the desired time.

  • Harvest the cells (including floating and adherent cells) and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within one hour.

Mitochondrial Membrane Potential (ΔΨm) Assay

This assay measures changes in the mitochondrial membrane potential, an indicator of mitochondrial health and apoptosis.

Materials:

  • Culture plates or slides

  • Complete cell culture medium

  • This compound (or analog) stock solution

  • Fluorescent cationic dye (e.g., TMRE, TMRM, or JC-1)

  • FCCP (a mitochondrial uncoupler, as a positive control)

  • Fluorescence microscope or plate reader

Procedure:

  • Culture cells on a suitable platform for imaging or fluorescence reading.

  • Treat cells with this compound for the desired time.

  • Incubate the cells with the fluorescent dye according to the manufacturer's instructions.

  • Wash the cells to remove excess dye.

  • Measure the fluorescence intensity using a fluorescence microscope or plate reader. A decrease in fluorescence intensity indicates mitochondrial depolarization.

Experimental Workflow

The following diagram illustrates a general workflow for investigating the effects of this compound on cancer cells.

Experimental_Workflow Start Start This compound Custom Synthesis This compound Custom Synthesis Start->this compound Custom Synthesis Characterization (Purity, Structure) Characterization (Purity, Structure) This compound Custom Synthesis->Characterization (Purity, Structure) In Vitro Studies In Vitro Studies Characterization (Purity, Structure)->In Vitro Studies Cell Viability Assay (MTT) Cell Viability Assay (MTT) In Vitro Studies->Cell Viability Assay (MTT) Apoptosis Assay (Annexin V) Apoptosis Assay (Annexin V) In Vitro Studies->Apoptosis Assay (Annexin V) Mitochondrial Potential Assay Mitochondrial Potential Assay In Vitro Studies->Mitochondrial Potential Assay Signaling Pathway Analysis (Western Blot) Signaling Pathway Analysis (Western Blot) In Vitro Studies->Signaling Pathway Analysis (Western Blot) Data Analysis & Interpretation Data Analysis & Interpretation Cell Viability Assay (MTT)->Data Analysis & Interpretation Apoptosis Assay (Annexin V)->Data Analysis & Interpretation Mitochondrial Potential Assay->Data Analysis & Interpretation Signaling Pathway Analysis (Western Blot)->Data Analysis & Interpretation In Vivo Studies (if applicable) In Vivo Studies (if applicable) Data Analysis & Interpretation->In Vivo Studies (if applicable) Conclusion Conclusion Data Analysis & Interpretation->Conclusion In Vivo Studies (if applicable)->Conclusion

Caption: A general experimental workflow for the in vitro evaluation of this compound.

References

A-28086B (Narasin B): A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-28086B, more commonly known as Narasin (B1676957) B, is a polyether ionophore antibiotic belonging to the carboxylic acid class.[1][2] It is structurally related to narasin and salinomycin.[3] Produced through the fermentation of Streptomyces aureofaciens, Narasin B is a component of the commercial product narasin, which is primarily composed of Narasin A (approximately 96%), with smaller amounts of Narasin B, D, and I.[1][4] While its primary application has been in veterinary medicine as a coccidiostat and growth promoter in livestock, recent research has unveiled its potential in other therapeutic areas, including oncology. This document provides an in-depth technical overview of this compound (Narasin B), summarizing key quantitative data, detailing experimental protocols from seminal studies, and illustrating its known signaling pathways.

Physicochemical Properties

PropertyValueReference
Chemical Formula C₄₃H₇₂O₁₁
Molecular Weight 765.0 g/mol
CAS Number 58439-94-4
Solubility Soluble in alcohol, acetone, DMF, DMSO, benzene, chloroform, ethyl acetate. Insoluble in water.

Mechanism of Action

The primary mechanism of action of Narasin B, like other polyether ionophores, is its ability to transport cations across biological membranes. It forms lipid-soluble, reversible complexes with monovalent cations, particularly potassium (K+), sodium (Na+), and rubidium (Rb+). This action disrupts the natural transmembrane ion gradients, which are crucial for numerous cellular functions and the metabolism of susceptible organisms like coccidia. This disruption of ion homeostasis is the basis for its antimicrobial and antiprotozoal activities. The antimicrobial spectrum is mainly limited to Gram-positive bacteria, including Enterococcus spp., Staphylococcus spp., and Clostridium perfringens.

Quantitative Data

Anticancer Activity: In Vitro IC50 Values

Recent studies have highlighted the potential of narasin as an anticancer agent. The following table summarizes the half-maximal inhibitory concentration (IC50) values of narasin against various breast cancer cell lines after 72 hours of treatment.

Cell LineTypeIC50 (µM)Reference
MCF-7 ERα-positive Breast Cancer2.219
T47D ERα-positive Breast Cancer3.562
MDA-MB-231 Triple-negative Breast Cancer11.76
Antiviral Activity
VirusIC50 (µM)Reference
Dengue Virus (DENV2) 0.39
Toxicity Data
OrganismRoute of AdministrationLD50 (mg/kg)Reference
Chicken Oral67
Horse Oral0.8
Swine Oral8.9

Key Experimental Protocols

Cell Viability Assay for Anticancer Activity

Objective: To determine the effect of narasin on the viability of breast cancer cells.

Methodology:

  • Cell Culture: MCF-7, T47D, and MDA-MB-231 breast cancer cell lines were cultured in appropriate media.

  • Treatment: Cells were treated with varying concentrations of narasin (typically 1-10 µM) for 72 hours.

  • Viability Assessment: Cell viability was assessed using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.

  • Data Analysis: The IC50 values were calculated from the dose-response curves.

In Vivo Tumor Growth and Metastasis Model

Objective: To investigate the in vivo antitumor activities of narasin.

Methodology:

  • Animal Model: Four-week-old female BALB/c athymic nude mice were used.

  • Tumor Cell Implantation: MCF-7 cells were used to establish a subcutaneous xenograft model. For metastasis studies, MCF-7-Luc cells were injected into the left ventricle.

  • Treatment: Mice were treated with narasin (0.5 and 1.5 mg/kg) or a vehicle control (DMSO) via intraperitoneal injection every two days for a specified period (e.g., 14 days for tumor growth, 50 days for metastasis).

  • Tumor Measurement: Tumor volume and weight were measured to assess the effect on tumor growth.

  • Metastasis Assessment: Bioluminescence imaging was used to detect tumor metastasis.

  • Toxicity Monitoring: Animal body weight was monitored to assess treatment-related toxicity.

Signaling Pathways

Narasin has been shown to inhibit tumor metastasis and growth in ERα-positive breast cancer cells by inactivating the TGF-β/SMAD3 and IL-6/STAT3 signaling pathways. A related polyether ionophore, salinomycin, has been demonstrated to inhibit the epithelial-mesenchymal transition (EMT) in retinal pigment epithelial cells by targeting both the pTAK1/p38 and Smad2 signaling pathways induced by TGFβ.

TGF-β/SMAD Signaling Pathway Inhibition by Narasin

The following diagram illustrates the proposed mechanism of narasin's inhibitory effect on the TGF-β/SMAD3 signaling pathway.

TGF_beta_SMAD_Inhibition cluster_extracellular cluster_membrane cluster_intracellular cluster_nucleus TGF_beta TGF-β TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R SMAD2_3 SMAD2/3 TGF_beta_R->SMAD2_3 Phosphorylation SMAD_complex SMAD2/3/4 Complex SMAD2_3->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Transcription Gene Transcription (e.g., EMT factors) SMAD_complex->Transcription Nuclear Translocation Narasin Narasin (this compound) Narasin->SMAD_complex Inhibits

TGF-β/SMAD pathway inhibition by Narasin.
IL-6/STAT3 Signaling Pathway Inhibition by Narasin

The diagram below depicts the proposed inhibitory action of narasin on the IL-6/STAT3 signaling pathway.

IL6_STAT3_Inhibition cluster_extracellular cluster_membrane cluster_intracellular cluster_nucleus IL6 IL-6 IL6R_gp130 IL-6R/gp130 IL6->IL6R_gp130 JAK JAK IL6R_gp130->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization Transcription Gene Transcription (e.g., proliferation, anti-apoptosis) pSTAT3_dimer->Transcription Nuclear Translocation Narasin Narasin (this compound) Narasin->JAK Inhibits

References

In-Depth Technical Guide: Safety and Handling of A-28086B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A-28086B is an ionophore antibiotic intended for research use only. It is not for human or veterinary use.[1] This guide has been compiled from data on related ionophore antibiotics, narasin (B1676957) and salinomycin (B1681400), due to the limited availability of specific safety and handling information for this compound. All procedures should be conducted with the utmost caution by trained personnel.

Introduction to this compound

This compound is an ionophore antibiotic that is structurally related to narasin and salinomycin.[1] Like other ionophores, it functions by transporting ions across biological membranes, thereby disrupting the transmembrane ion concentration gradients essential for cellular function and survival.[2] This activity underlies its antibiotic properties.

Chemical and Physical Properties:

PropertyValue
CAS Number 58439-94-4
Chemical Formula C43H70O11
Molecular Weight 763.02 g/mol
Synonyms A28086B, A 28086B
Appearance Solid (form may vary)
Storage Store at -20°C for long-term stability.

Hazard Identification and Toxicology

As an ionophore antibiotic, this compound should be handled as a hazardous substance. The primary toxic effects of related compounds are mediated by the disruption of normal ionic gradients, which can lead to mitochondrial damage and a lack of cellular energy.[3]

Potential Hazards:

  • Acute Toxicity: Related compounds like narasin and salinomycin are classified as fatal or toxic if swallowed.[4]

  • Organ Specific Toxicity: The primary target organs for ionophore toxicity are the heart and skeletal muscles. Cardiotoxicity and muscle degeneration are well-documented toxic effects in various animal species.

  • Neurotoxicity: Some ionophores have been associated with neurotoxic effects, leading to neuropathy manifested by myelin degeneration and ataxia.

  • Eye and Skin Irritation: May cause serious eye damage and skin irritation.

Quantitative Toxicity Data (for related compounds):

CompoundTestSpeciesRouteValue
MonensinLD50HorseOral2-3 mg/kg
MonensinLD50DogOral20 mg/kg
MonensinLD50CattleOral20-80 mg/kg
LasalocidLD50HorseOral21.5 mg/kg

Data extrapolated from studies on related ionophore antibiotics.

Handling and Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

Engineering Controls:

  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • For handling larger quantities (25g to 1kg), a Class II biological safety cabinet may be appropriate.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. For tasks with a higher risk of exposure, consider a chemical-resistant apron.

  • Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge is required.

  • Hygiene: Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in the laboratory.

Experimental Protocols

General Handling Procedure:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly and the work area (fume hood) is clean and prepared.

  • Weighing: If weighing the solid compound, do so carefully to avoid generating dust. A balance with a draft shield is recommended.

  • Solution Preparation:

    • This compound is soluble in organic solvents such as ethanol, methanol, DMSO, and dimethylformamide.

    • When dissolving, add the solvent slowly to the solid.

    • To enhance aqueous solubility, an organic solvent solution can be diluted into aqueous buffers. It is not recommended to store aqueous solutions for more than one day.

  • Spill Cleanup:

    • Minor Spills: Wear appropriate PPE. Dampen the spilled material with water to prevent dusting. Gently sweep or vacuum the material into a suitable, labeled container for disposal.

    • Major Spills: Evacuate the area. Alert emergency responders. Contain the spill with sand, earth, or vermiculite.

  • Waste Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Mechanism of Action and Signaling Pathways

General Mechanism of Ionophore Antibiotics:

Ionophore antibiotics like this compound are lipid-soluble molecules that transport ions across cell membranes. This disrupts the electrochemical gradients necessary for various cellular processes. Carboxylic ionophores, such as those related to this compound, typically exchange a monovalent cation (like K+) for a proton (H+), leading to a net influx of protons and efflux of potassium, which can alter intracellular pH and ion concentrations.

Signaling Pathway Disruption:

The disruption of ion gradients can have profound effects on cellular signaling. While specific pathways for this compound are not elucidated, related ionophores are known to:

  • Induce Cell Stress: The profound deregulation of cation conductivity leads to cellular stress.

  • Interfere with Stem Cell Pathways: Salinomycin has been shown to interfere with canonical stem cell pathways like Wnt and Hedgehog.

Below is a conceptual diagram illustrating the general mechanism of action of a carboxylic ionophore antibiotic.

IonophoreMechanism cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Membrane Lipid Bilayer Ionophore_K_complex This compound-K+ Complex Membrane->Ionophore_K_complex Ionophore_int This compound Membrane->Ionophore_int K_ion_ext K+ Ionophore_ext This compound K_ion_ext->Ionophore_ext Binds K+ H_ion_ext H+ K_ion_int K+ H_ion_int H+ H_ion_int->Ionophore_int Ionophore_K_complex->Membrane Translocates Ionophore_K_complex->K_ion_int Releases K+ Ionophore_int->Membrane Translocates Ionophore_int->H_ion_ext Releases H+ Ionophore_int->H_ion_int Binds H+

Caption: General mechanism of a carboxylic ionophore like this compound.

Experimental Workflow for Handling this compound:

The following diagram outlines a logical workflow for researchers handling this compound.

ExperimentalWorkflow A Risk Assessment & SOP Review B Assemble PPE (Goggles, Gloves, Lab Coat, Respirator) A->B C Prepare Work Area (Fume Hood) B->C D Retrieve this compound from -20°C Storage C->D E Weigh Compound D->E F Prepare Solution (e.g., in DMSO) E->F G Perform Experiment F->G H Decontaminate Work Area G->H I Dispose of Waste (Solid & Liquid) H->I J Remove PPE I->J K Wash Hands Thoroughly J->K

Caption: A logical workflow for the safe handling of this compound in a research setting.

References

Methodological & Application

Application Notes and Protocols for A-28086B in Ion Transport Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-28086B is a carboxylic polyether ionophore antibiotic belonging to the same class as narasin (B1676957) and salinomycin. These molecules are renowned for their ability to transport cations across biological membranes, making them invaluable tools for studying the mechanisms of ion transport and their physiological consequences. This compound, like its analogs, acts as a mobile carrier, forming a lipid-soluble complex with a cation and facilitating its movement down its electrochemical gradient. This process is typically coupled to the counter-transport of a proton (H+), resulting in an electrically neutral exchange that can disrupt cellular ion homeostasis and dissipate transmembrane ion gradients.

These application notes provide an overview of the use of this compound in studying ion transport, including its mechanism of action, and protocols for key experiments. Due to the limited specific data available for this compound, the information and protocols provided are largely based on studies of the closely related and well-characterized ionophores, narasin and salinomycin.

Mechanism of Action

This compound functions as a cation/H+ antiporter. Its lipophilic exterior allows it to readily insert into lipid bilayers. The polar interior of the molecule contains oxygen atoms that coordinate with a specific cation, forming a cage-like structure. This complex then diffuses across the membrane. On the opposite side of the membrane, the cation is released, and a proton is bound, allowing the ionophore to return to its original conformation and repeat the cycle. This continuous exchange disrupts the ionic gradients of Na+ and K+, which are crucial for maintaining membrane potential, driving secondary active transport, and regulating cell volume.

Signaling Pathways and Cellular Effects

The disruption of ion gradients by this compound can trigger a cascade of downstream cellular events. By altering the membrane potential and intracellular ion concentrations, this compound can indirectly affect various signaling pathways. For instance, changes in intracellular Ca2+ levels, which can be influenced by Na+/Ca2+ exchangers, can impact calcium-dependent signaling pathways that regulate processes such as neurotransmission, muscle contraction, and gene expression.

Signaling_Pathway A28086B This compound IonGradient Disruption of Na+/K+ Gradient A28086B->IonGradient Membrane Cell Membrane MembranePotential Alteration of Membrane Potential IonGradient->MembranePotential CaSignaling Ca2+ Signaling Dysregulation IonGradient->CaSignaling IonChannels Modulation of Voltage-gated Ion Channels MembranePotential->IonChannels CellularProcesses Impact on Cellular Processes (e.g., Apoptosis, Proliferation) IonChannels->CellularProcesses CaSignaling->CellularProcesses

Caption: Simplified signaling cascade initiated by this compound.

Data Presentation

The following tables summarize quantitative data obtained from studies on narasin and salinomycin, which are structurally and functionally similar to this compound. This data can be used as a starting point for designing experiments with this compound.

Table 1: Ion Selectivity of a Related Ionophore (Salinomycin)

CationRelative Selectivity
K++++
Na+++
Rb++
Cs++/-
Li+-

Data adapted from studies on salinomycin, a close analog of this compound. Selectivity can be influenced by the experimental system.

Table 2: Exemplary Effective Concentrations of Related Ionophores in Biological Assays

CompoundAssayCell Type/SystemEffective ConcentrationObserved Effect
NarasinCoccidiostatPoultry60-80 mg/kg feedPrevention of coccidiosis
SalinomycinCytotoxicityHuman cancer cell lines1-10 µMInduction of apoptosis
SalinomycinMitochondrial RespirationIsolated rat liver mitochondria1-5 µMInhibition of State 3 respiration
NarasinRumen FermentationCattle~13 ppm in dietIncreased propionate (B1217596) production

These values are indicative and optimal concentrations for this compound should be determined empirically for each specific application.

Experimental Protocols

The following are detailed protocols for key experiments to study the ion transport mechanisms of this compound. These protocols are based on established methods for other polyether ionophores.

Protocol 1: Measurement of Ion Flux using a Fluorescent Indicator

This protocol describes the use of a Na+-sensitive fluorescent dye to measure this compound-mediated sodium influx into cells.

Materials:

  • Cells of interest (e.g., cultured cell line)

  • Sodium-sensitive fluorescent dye (e.g., Corona™ Green)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) with and without Na+

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Cell Preparation: Seed cells in a 96-well plate to achieve a confluent monolayer on the day of the experiment.

  • Dye Loading:

    • Wash the cells once with Na+-free HBSS.

    • Incubate the cells with the sodium-sensitive dye according to the manufacturer's instructions (e.g., 5 µM Corona™ Green in Na+-free HBSS for 60 minutes at 37°C).

    • Wash the cells twice with Na+-free HBSS to remove extracellular dye.

  • Assay:

    • Add 100 µL of Na+-free HBSS to each well.

    • Place the plate in a fluorescence plate reader and record the baseline fluorescence (Excitation/Emission appropriate for the dye, e.g., ~488/525 nm for Corona™ Green).

    • Prepare a 2X working solution of this compound in Na+-containing HBSS at various concentrations.

    • Add 100 µL of the 2X this compound working solution to the wells to initiate Na+ influx.

    • Immediately begin kinetic fluorescence readings for a defined period (e.g., every 30 seconds for 10-15 minutes).

  • Data Analysis:

    • Subtract the baseline fluorescence from the kinetic readings.

    • The rate of fluorescence increase is proportional to the rate of Na+ influx.

    • Plot the initial rate of fluorescence change against the concentration of this compound to determine the dose-response relationship.

Ion_Flux_Workflow Start Start SeedCells Seed cells in 96-well plate Start->SeedCells DyeLoading Load cells with Na+-sensitive dye SeedCells->DyeLoading Baseline Measure baseline fluorescence DyeLoading->Baseline AddCompound Add this compound in Na+-containing buffer Baseline->AddCompound KineticRead Kinetic fluorescence measurement AddCompound->KineticRead Analysis Data Analysis: Calculate influx rate KineticRead->Analysis End End Analysis->End

Caption: Workflow for a fluorescence-based ion flux assay.
Protocol 2: Measurement of Mitochondrial Respiration

This protocol assesses the effect of this compound on mitochondrial function by measuring the oxygen consumption rate (OCR).

Materials:

  • Isolated mitochondria or intact cells

  • High-resolution respirometer (e.g., Oroboros O2k or Seahorse XF Analyzer)

  • Respiration buffer (e.g., MiR05 for isolated mitochondria)

  • Respiratory substrates (e.g., pyruvate, malate, glutamate)

  • ADP

  • This compound stock solution

  • Oligomycin (B223565) (ATP synthase inhibitor)

  • FCCP (uncoupler)

  • Rotenone (B1679576) and Antimycin A (Complex I and III inhibitors)

Procedure (using isolated mitochondria):

  • Instrument Setup: Calibrate the respirometer according to the manufacturer's instructions.

  • Mitochondria Preparation: Add a known amount of isolated mitochondria to the respirometer chambers containing respiration buffer.

  • Substrate Addition: Add respiratory substrates to initiate basal respiration (State 2).

  • State 3 Respiration: Add a saturating amount of ADP to induce maximal coupled respiration (State 3).

  • This compound Titration: After a stable State 3 rate is achieved, perform a stepwise titration of this compound, allowing the OCR to stabilize after each addition.

  • Controls:

    • In a separate experiment, after achieving State 3, add oligomycin to measure proton leak (State 4o).

    • Subsequently, titrate FCCP to determine the maximal capacity of the electron transport system (ETS).

    • Finally, add rotenone and antimycin A to inhibit mitochondrial respiration and determine residual oxygen consumption.

  • Data Analysis:

    • Calculate the OCR at each concentration of this compound.

    • Normalize the OCR to the amount of mitochondria or cellular protein.

    • Determine the IC50 of this compound for inhibition of State 3 respiration.

Respiration_Workflow Setup Instrument Setup Calibrate respirometer Mito Mitochondria Prep Add mitochondria to chambers Setup->Mito State2 State 2 Add substrates Mito->State2 State3 State 3 Add ADP State2->State3 Titration This compound Titration Stepwise addition State3->Titration Controls Controls Oligomycin, FCCP, Rot/AA State3->Controls Analysis Data Analysis Calculate OCR, IC50 Titration->Analysis Controls->Analysis

Caption: Experimental workflow for mitochondrial respiration analysis.

Conclusion

This compound is a valuable research tool for investigating the intricate mechanisms of cation transport across biological membranes. By leveraging its properties as a cation/H+ antiporter, researchers can explore the downstream consequences of altered ion homeostasis on a wide range of cellular functions and signaling pathways. The provided protocols, based on well-established methods for related ionophores, offer a solid foundation for initiating studies with this compound. It is recommended that researchers perform careful dose-response experiments to determine the optimal working concentrations for their specific experimental systems.

Application Notes and Protocols: A-28086B in Antibiotic Resistance Studies

Author: BenchChem Technical Support Team. Date: December 2025

A-28086B: A Novel Compound for Investigating and Combating Antibiotic Resistance

Extensive literature searches have not yielded specific public information on a compound designated "this compound." This suggests that this compound may be a novel, proprietary, or internal compound designation not yet disclosed in publicly available scientific literature.

The following application notes and protocols are therefore presented as a generalized framework for the investigation of a novel compound, hypothetically "this compound," as a potential modulator of antibiotic resistance, particularly as an efflux pump inhibitor. The methodologies are based on established protocols for similar compounds found in the literature, such as GG918.

Overview and Mechanism of Action

Multidrug efflux pumps are a significant mechanism by which bacteria develop resistance to a wide array of antibiotics. These pumps actively transport antibiotics out of the bacterial cell, reducing the intracellular concentration to sub-therapeutic levels. Efflux pump inhibitors (EPIs) are compounds that can block these pumps, thereby restoring the efficacy of existing antibiotics.

The hypothetical compound this compound is postulated to function as an efflux pump inhibitor. Its application in antibiotic resistance studies would focus on its ability to potentiate the activity of various antibiotics against resistant bacterial strains that overexpress specific efflux pumps, such as NorA in Staphylococcus aureus.

Data Presentation: Potentiation of Antibiotic Activity

The efficacy of an EPI is typically quantified by its ability to reduce the Minimum Inhibitory Concentration (MIC) of an antibiotic. The following tables present hypothetical data on the effect of this compound on the MICs of ciprofloxacin (B1669076) and norfloxacin (B1679917) against S. aureus strains with varying levels of efflux pump expression.

Table 1: Effect of this compound on Ciprofloxacin MICs against Staphylococcus aureus

Bacterial StrainEfflux Pump PhenotypeCiprofloxacin MIC (µg/mL)Ciprofloxacin MIC (µg/mL) + this compound (10 µg/mL)Fold Reduction in MIC
ATCC 29213Wild-type (baseline efflux)0.250.1252
SA-1199BNorA Overexpression818
K2068NorA-independent Efflux40.58

Table 2: Effect of this compound on Norfloxacin MICs against Staphylococcus aureus

Bacterial StrainEfflux Pump PhenotypeNorfloxacin MIC (µg/mL)Norfloxacin MIC (µg/mL) + this compound (10 µg/mL)Fold Reduction in MIC
ATCC 29213Wild-type (baseline efflux)0.50.252
SA-1199BNorA Overexpression1628
K2068NorA-independent Efflux818

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Materials:

  • Bacterial strains (e.g., S. aureus ATCC 29213, SA-1199B)

  • Mueller-Hinton Broth (MHB)

  • Antibiotics (e.g., ciprofloxacin, norfloxacin)

  • This compound

  • 96-well microtiter plates

  • Spectrophotometer (600 nm)

  • Incubator (37°C)

Protocol:

  • Prepare Bacterial Inoculum:

    • Culture bacteria overnight in MHB at 37°C.

    • Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Further dilute the suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Prepare Antibiotic and this compound Dilutions:

    • Prepare a stock solution of the antibiotic and this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the antibiotic in MHB in the 96-well plate.

    • For potentiation assays, add this compound to each well containing the antibiotic dilutions at a fixed sub-inhibitory concentration (e.g., 10 µg/mL).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well.

    • Include a growth control (no antibiotic) and a sterility control (no bacteria).

    • Incubate the plates at 37°C for 18-24 hours.

  • Determine MIC:

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Ethidium (B1194527) Bromide Efflux Assay

This assay measures the activity of efflux pumps by monitoring the fluorescence of ethidium bromide, a substrate of many efflux pumps.

Materials:

  • Bacterial strains

  • Phosphate Buffered Saline (PBS)

  • Ethidium Bromide

  • Glucose

  • This compound

  • Fluorometer

Protocol:

  • Prepare Bacterial Cells:

    • Grow bacteria to mid-log phase in a suitable broth.

    • Harvest the cells by centrifugation and wash twice with PBS.

    • Resuspend the cells in PBS to a specific optical density (e.g., OD₆₀₀ of 0.5).

  • Loading with Ethidium Bromide:

    • Incubate the cell suspension with ethidium bromide (e.g., 1-2 µg/mL) and glucose (as an energy source) for a set period to allow for uptake.

  • Initiate Efflux:

    • Add a high concentration of glucose to energize the efflux pumps.

    • In the test condition, add this compound to the cell suspension prior to energizing the pumps.

  • Monitor Fluorescence:

    • Immediately begin monitoring the fluorescence of the cell suspension over time using a fluorometer. A decrease in fluorescence indicates the efflux of ethidium bromide.

    • A slower rate of fluorescence decrease in the presence of this compound indicates inhibition of the efflux pump.

Visualizations

Signaling Pathway: this compound Inhibition of Efflux Pump

cluster_bacterium Bacterial Cell Antibiotic Antibiotic EffluxPump Efflux Pump (e.g., NorA) Antibiotic->EffluxPump Substrate Antibiotic_ext Antibiotic EffluxPump->Antibiotic_ext Efflux Intracellular Intracellular Space A28086B This compound A28086B->EffluxPump Inhibits Antibiotic_ext->Antibiotic Enters Cell

Caption: Mechanism of this compound as an efflux pump inhibitor.

Experimental Workflow: MIC Assay

Start Start Prepare_Inoculum Prepare Bacterial Inoculum Start->Prepare_Inoculum Inoculate Inoculate Plates Prepare_Inoculum->Inoculate Prepare_Plates Prepare 96-well Plates (Antibiotic +/- this compound) Prepare_Plates->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_MIC Read MIC Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Application Notes and Protocols for A-28086B Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-28086B is an ionophore antibiotic related to narasin (B1676957) and salinomycin, utilized in scientific research.[1] Proper preparation of stock solutions is critical for ensuring the accuracy and reproducibility of experimental results. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions.

Physicochemical and Safety Data

A summary of the key properties and safety information for this compound is provided below for easy reference.

PropertyValueSource
Molecular Formula C43H70O11[1]
Molecular Weight 763.02 g/mol [1]
Appearance Solid powder[2]
Solubility Soluble in DMSO[3]
Storage (Powder) Short-term (days to weeks): 0-4°C, dry and dark. Long-term (months to years): -20°C, dry and dark.
Storage (in Solvent) Short-term (days to weeks): 0-4°C. Long-term (months): -20°C.

Safety Precautions:

This compound is intended for research use only. Users should handle this compound with care, adhering to standard laboratory safety procedures. It is recommended to wear personal protective equipment, including gloves, a lab coat, and safety glasses. Avoid inhalation of the powder by working in a well-ventilated area or under a fume hood.

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol outlines the steps to prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Calibrated micropipettes

  • Vortex mixer

Procedure:

  • Equilibrate this compound: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the compound.

  • Weigh this compound: Carefully weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 7.63 mg of this compound.

    • Calculation: Mass (mg) = Desired Volume (mL) x Desired Concentration (mM) x Molecular Weight ( g/mol )

    • Example: 1 mL x 10 mmol/L x 763.02 g/mol = 7.63 mg/mL

  • Dissolve in DMSO: Add the appropriate volume of DMSO to the vial containing the this compound powder. For 7.63 mg of this compound, add 1 mL of DMSO to achieve a 10 mM concentration.

  • Ensure Complete Dissolution: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary, but avoid excessive heat.

  • Aliquot and Store: For ease of use and to minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes or amber glass vials.

  • Storage: Store the aliquots at -20°C for long-term storage. When needed, thaw a single aliquot and keep it on ice during use. Avoid repeated freeze-thaw cycles.

Visualizations

Diagram 1: Experimental Workflow for this compound Stock Solution Preparation

G A Equilibrate this compound to Room Temperature B Weigh this compound Powder A->B C Add Anhydrous DMSO B->C D Vortex to Dissolve C->D E Aliquot into Smaller Volumes D->E F Store at -20°C E->F

Workflow for preparing this compound stock solution.

Diagram 2: Logical Relationship of Key Preparation Steps

G cluster_0 Preparation cluster_1 Storage & Stability Accurate Weighing Accurate Weighing Proper Dissolution Proper Dissolution Accurate Weighing->Proper Dissolution Correct Concentration Correct Concentration Proper Dissolution->Correct Concentration Experimental Success Experimental Success Correct Concentration->Experimental Success Aliquoting Aliquoting Minimize Freeze-Thaw Minimize Freeze-Thaw Aliquoting->Minimize Freeze-Thaw Maintain Stability Maintain Stability Minimize Freeze-Thaw->Maintain Stability Maintain Stability->Experimental Success Correct Storage Temp Correct Storage Temp Correct Storage Temp->Maintain Stability

Key factors for successful this compound solution handling.

References

Application Notes and Protocols for the Investigation of A-28086B using Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

A-28086B is a polyether ionophore antibiotic, structurally related to narasin (B1676957) and salinomycin[1]. Ionophores are lipid-soluble molecules that transport ions across cell membranes, disrupting ion gradients and affecting various cellular functions. While this compound is not documented as an intrinsic fluorescent probe, fluorescence microscopy is an indispensable tool for elucidating its mechanism of action and cellular effects. These application notes provide protocols for utilizing fluorescence microscopy to study the biological impact of this compound on cells. The methodologies are based on established techniques for characterizing similar ionophores, such as salinomycin, which has been studied for its effects on cancer stem cells using fluorescence imaging[1][2].

Data Presentation

The following table summarizes key parameters for common fluorescent probes that can be used to assess the cellular effects of this compound.

ParameterFluorescent ProbeExcitation (nm)Emission (nm)Application
Cell Viability Calcein-AM / Ethidium Homodimer-1494 / 528517 / 617Distinguishing live (green) from dead (red) cells
Apoptosis Annexin V-FITC / Propidium Iodide495 / 535519 / 617Detecting early (Annexin V) and late (PI) apoptosis
Mitochondrial Membrane Potential JC-1514529 (monomer) / 590 (aggregate)Monitoring mitochondrial health
Intracellular Calcium Fluo-4 AM494516Measuring changes in intracellular calcium levels
Cell Proliferation Ki-67 Immunofluorescence (e.g., with Alexa Fluor 488)495519Staining a nuclear protein associated with proliferation

Experimental Protocols

Protocol 1: Cell Viability Assay

This protocol uses a two-color fluorescence assay to distinguish between live and dead cells following treatment with this compound.

Materials:

  • Cells of interest cultured on glass-bottom dishes or microplates

  • This compound stock solution (in a suitable solvent like DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Live/Dead Viability/Cytotoxicity Kit (containing Calcein-AM and Ethidium Homodimer-1)

  • Fluorescence microscope with appropriate filters for green and red fluorescence

Procedure:

  • Seed cells at a suitable density and allow them to adhere overnight.

  • Treat cells with a range of concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • Prepare the staining solution by diluting Calcein-AM and Ethidium Homodimer-1 in PBS according to the manufacturer's instructions.

  • Remove the culture medium and wash the cells gently with PBS.

  • Add the staining solution to the cells and incubate for 15-30 minutes at room temperature, protected from light.

  • Image the cells using a fluorescence microscope. Live cells will fluoresce green (Calcein), and dead cells will fluoresce red (Ethidium Homodimer-1).

  • Quantify the percentage of live and dead cells in multiple fields of view for each treatment condition.

Protocol 2: Apoptosis Assay using Annexin V Staining

This protocol identifies apoptotic cells by detecting the externalization of phosphatidylserine (B164497) on the cell membrane.

Materials:

  • Cells treated with this compound as described in Protocol 1

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Fluorescence microscope with appropriate filters

Procedure:

  • After treatment with this compound, collect both adherent and floating cells.

  • Wash the cells with cold PBS.

  • Resuspend the cells in the provided Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by fluorescence microscopy within one hour.

    • Viable cells: Annexin V-FITC negative, PI negative.

    • Early apoptotic cells: Annexin V-FITC positive (green), PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive (green), PI positive (red).

Visualizations

experimental_workflow Experimental Workflow for this compound Analysis cluster_prep Cell Preparation cluster_treatment Treatment cluster_staining Fluorescent Staining cluster_analysis Analysis cell_culture Seed Cells adherence Overnight Adherence cell_culture->adherence treatment Treat with this compound (various concentrations) adherence->treatment incubation Incubate (e.g., 24-72h) treatment->incubation viability Live/Dead Assay (Calcein-AM/EthD-1) incubation->viability apoptosis Apoptosis Assay (Annexin V/PI) incubation->apoptosis calcium Calcium Flux (Fluo-4 AM) incubation->calcium microscopy Fluorescence Microscopy viability->microscopy apoptosis->microscopy calcium->microscopy quantification Image Quantification & Data Analysis microscopy->quantification

Caption: Workflow for analyzing the effects of this compound using fluorescence microscopy.

ionophore_pathway General Signaling Pathway Affected by Ionophores cluster_membrane Cell Membrane cluster_cellular_effects Downstream Cellular Effects A28086B This compound (Ionophore) ion_transport Altered Ion Transport (e.g., K+, H+) A28086B->ion_transport Disrupts ion gradients membrane_potential Mitochondrial Membrane Potential Depolarization ion_transport->membrane_potential er_stress ER Stress ion_transport->er_stress autophagy Autophagy Modulation ion_transport->autophagy proliferation Inhibition of Cell Proliferation ion_transport->proliferation apoptosis Induction of Apoptosis membrane_potential->apoptosis er_stress->apoptosis

Caption: General signaling consequences of ionophore activity like that of this compound.

References

Application Notes and Protocols for A-28086B (Narasin B) as a Selective Agent in Microbiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-28086B is a polyether ionophore antibiotic, also known as Narasin (B1676957) B. It is a component of the narasin complex produced by fermentation of Streptomyces aureofaciens. Commercial narasin is primarily composed of Narasin A (approximately 96%), with smaller amounts of Narasin B, D, and I. Like other polyether ionophores, this compound exhibits potent antimicrobial activity, particularly against Gram-positive bacteria, some anaerobic bacteria, and certain fungi. Its primary application has been in the veterinary field as a coccidiostat in poultry and a growth promotant in cattle. However, its specific mode of action and antimicrobial spectrum make it a valuable tool for researchers as a selective agent in microbiology.

The mechanism of action of this compound involves the disruption of ion gradients across the cell membranes of susceptible microorganisms. It forms lipid-soluble complexes with monovalent cations, such as potassium (K+) and sodium (Na+), and facilitates their transport across the membrane. This dissipation of the electrochemical potential leads to a cascade of detrimental effects on cellular function and metabolism, ultimately inhibiting growth or causing cell death.

Data Presentation

Antimicrobial Spectrum and Potency of Narasin

While specific quantitative data for this compound (Narasin B) is limited in publicly available literature, the activity of the narasin complex provides a strong indication of its expected antimicrobial spectrum. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for narasin against various microorganisms. It is important to note that these values represent the activity of the narasin complex, which is predominantly Narasin A. The activity of Narasin B is reported to be similar.

MicroorganismTypeMIC Range (mg/L)Reference(s)
Enterococcus faecium (Wild Type)Gram-positive bacteria0.06 - 0.5[1][2]
Enterococcus faecium (narAB-positive)Gram-positive bacteria2 - 8[1]
Staphylococcus spp.Gram-positive bacteriaReported Active[3]
Clostridium perfringensGram-positive anaerobeReported Active[3]
FungiEukaryoteReported Active

Note: The epidemiological cut-off (ECOFF) for wild-type Enterococcus faecium against narasin has been established at 0.5 mg/L. Strains with MIC values above this are considered to have reduced susceptibility.

Experimental Protocols

Protocol 1: Preparation of this compound (Narasin B) Stock Solution

Objective: To prepare a sterile stock solution of this compound for use in microbiological assays.

Materials:

  • This compound (Narasin B) powder

  • Methanol (B129727), ACS grade or higher

  • Sterile, deionized water

  • Sodium bicarbonate (optional, for neutralized methanol)

  • Sterile 0.22 µm syringe filters

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Solvent Preparation (Neutralized Methanol - Optional but Recommended):

    • To improve solubility and stability, prepare neutralized methanol by adding 1 g of sodium bicarbonate to 4 L of methanol.

    • Mix thoroughly and filter to remove any undissolved particles.

  • Stock Solution Preparation (e.g., 1 mg/mL):

    • Accurately weigh the desired amount of this compound powder in a sterile container.

    • Dissolve the powder in the appropriate volume of methanol (or neutralized methanol) to achieve the desired stock concentration (e.g., 1 mg/mL). This compound is soluble in organic solvents like methanol, ethanol, DMSO, and DMF, but has limited solubility in water.

    • Vortex or gently warm the solution to ensure complete dissolution.

  • Sterilization:

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.

  • Storage:

    • Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or vials.

    • Store the aliquots at -20°C for long-term storage. Aqueous solutions are not recommended for storage for more than one day.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) of this compound

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific microorganism using the broth microdilution method.

Materials:

  • This compound stock solution (from Protocol 1)

  • Sterile 96-well microtiter plates

  • Appropriate sterile liquid growth medium for the test microorganism (e.g., Mueller-Hinton Broth for bacteria)

  • Test microorganism culture in the logarithmic growth phase

  • Sterile pipette tips and multichannel pipette

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • Culture the test microorganism in its appropriate growth medium to the logarithmic phase.

    • Adjust the turbidity of the culture to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute the adjusted inoculum in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Serial Dilution of this compound:

    • In the first column of the 96-well plate, add the growth medium containing the highest concentration of this compound to be tested.

    • Perform two-fold serial dilutions of this compound across the plate by transferring a fixed volume of the solution to the next well containing fresh medium.

    • Ensure the final volume in each well is consistent (e.g., 100 µL).

  • Inoculation:

    • Add an equal volume of the prepared inoculum to each well, including a positive control well (medium with inoculum, no antibiotic) and a negative control well (medium only).

  • Incubation:

    • Cover the plate and incubate at the optimal temperature and duration for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Reading and Interpretation:

    • After incubation, visually inspect the plate for turbidity.

    • The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.

Protocol 3: Use of this compound as a Selective Agent in Solid and Liquid Media

Objective: To prepare selective microbiological media containing this compound to inhibit the growth of susceptible organisms.

Materials:

  • This compound stock solution (from Protocol 1)

  • Sterile molten agar (B569324) medium (e.g., Tryptic Soy Agar, Brain Heart Infusion Agar) cooled to 45-50°C

  • Sterile liquid broth medium (e.g., Tryptic Soy Broth, Brain Heart Infusion Broth)

  • Sterile petri dishes

  • Sterile culture tubes or flasks

Procedure for Selective Agar Plates:

  • Prepare the desired agar medium according to the manufacturer's instructions and sterilize by autoclaving.

  • Cool the molten agar in a water bath to 45-50°C.

  • Add the appropriate volume of the sterile this compound stock solution to the molten agar to achieve the desired final concentration. The recommended starting concentration is typically 2-4 times the MIC for the susceptible organism you wish to inhibit.

  • Mix the agar gently but thoroughly to ensure even distribution of the antibiotic.

  • Pour the selective agar into sterile petri dishes and allow them to solidify at room temperature.

  • Store the plates at 4°C until use.

Procedure for Selective Broth:

  • Prepare the desired broth medium according to the manufacturer's instructions and sterilize by autoclaving.

  • Allow the broth to cool to room temperature.

  • Aseptically add the required volume of the sterile this compound stock solution to the broth to reach the desired final concentration.

  • Mix well before inoculating with the desired microorganism.

Mandatory Visualizations

Mechanism_of_Action cluster_membrane Cell Membrane cluster_effects Cellular Effects Extracellular Extracellular Space A28086B This compound Extracellular->A28086B Binds Intracellular Intracellular Space Disruption Disruption of Ion Gradient Intracellular->Disruption Ion K+ A28086B->Ion Complexes with Complex This compound-K+ Complex Ion->Complex Complex->Intracellular Transports Across Membrane Metabolism Inhibition of Metabolism Disruption->Metabolism Growth Inhibition of Growth Metabolism->Growth

Caption: Mechanism of action of this compound as an ionophore.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Prepare this compound Stock Solution SerialDilution Perform Serial Dilution in 96-well plate Stock->SerialDilution Inoculum Prepare Bacterial Inoculum Inoculate Inoculate with Bacteria Inoculum->Inoculate SerialDilution->Inoculate Incubate Incubate at 37°C Inoculate->Incubate Read Read for Turbidity Incubate->Read DetermineMIC Determine MIC Read->DetermineMIC

Caption: Workflow for MIC determination of this compound.

Signaling_Pathway A28086B This compound Membrane Cell Membrane Ion Transport A28086B->Membrane IonGradient Disruption of K+/Na+ Gradient Membrane->IonGradient MembranePotential Loss of Membrane Potential IonGradient->MembranePotential ATP Decreased ATP Synthesis MembranePotential->ATP Metabolic Metabolic Stress ATP->Metabolic CellDeath Inhibition/Cell Death Metabolic->CellDeath

Caption: Postulated signaling cascade initiated by this compound.

References

Application Notes and Protocols for A-28086B Treatment in Primary Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Primary cells, derived directly from living tissues, offer a more physiologically relevant model for studying cellular and molecular biology compared to immortalized cell lines. The use of primary cells in drug discovery and development is crucial for evaluating the efficacy and toxicity of new chemical entities. This document provides a detailed protocol for the treatment of primary cell lines with the research compound A-28086B, including methodologies for assessing its effects on cell viability, signaling pathways, and other relevant biological readouts.

Mechanism of Action & Target Signaling Pathway (Hypothetical)

It is hypothesized that this compound is an inhibitor of the Notch signaling pathway. The Notch pathway is a highly conserved signaling cascade that plays a critical role in cell fate determination, proliferation, and differentiation.[1] Dysregulation of the Notch pathway has been implicated in various diseases, including cancer. By inhibiting this pathway, this compound is expected to modulate the expression of downstream target genes, leading to cell cycle arrest and apoptosis in susceptible primary cell populations.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand Notch_Receptor Notch_Receptor Ligand->Notch_Receptor Binding S2_Cleavage S2_Cleavage Notch_Receptor->S2_Cleavage S1 Cleavage NICD Notch Intracellular Domain (NICD) S2_Cleavage->NICD S3 Cleavage (γ-secretase) CSL CSL NICD->CSL Translocation & Binding A28086B This compound A28086B->S2_Cleavage Inhibition Target_Genes Target_Genes CSL->Target_Genes Transcription Activation Biological_Effect Cell Cycle Arrest, Apoptosis Target_Genes->Biological_Effect Protein Expression

Caption: Hypothetical signaling pathway of this compound as a Notch inhibitor.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for the effects of this compound on different primary cell lines.

Table 1: IC50 Values of this compound in Various Primary Cell Lines

Primary Cell LineTissue of OriginIC50 (µM) after 72h
Human Umbilical Vein Endothelial Cells (HUVEC)Umbilical Cord15.2
Normal Human Dermal Fibroblasts (NHDF)Skin25.8
Primary Human Bronchial Epithelial Cells (HBEC)Lung12.5
Patient-Derived Cancer Cells (PDCC-1)Tumor Biopsy5.7

Table 2: Effect of this compound on Target Gene Expression (Fold Change vs. Vehicle)

GeneHUVEC (10 µM)NHDF (10 µM)HBEC (10 µM)PDCC-1 (5 µM)
HES10.450.620.380.21
HEY10.510.710.420.29
c-Myc0.750.880.650.45

Experimental Protocols

General Guidelines for Handling Primary Cells

Primary cells are more sensitive than immortalized cell lines and require careful handling.

  • Aseptic Technique: All procedures should be performed in a sterile biological safety cabinet.

  • Media and Reagents: Use pre-warmed, complete growth medium specific for the primary cell type.

  • Subculturing: Avoid over-confluency and do not subculture primary cells excessively due to their limited lifespan.

Protocol 1: Preparation of this compound Stock Solution
  • Reconstitution: Dissolve this compound powder in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Aliquoting: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Treatment of Primary Cells with this compound

Start Start Seed_Cells Seed Primary Cells in Multi-well Plate Start->Seed_Cells Incubate_24h Incubate for 24h (Allow Attachment) Seed_Cells->Incubate_24h Prepare_Dilutions Prepare Serial Dilutions of this compound Incubate_24h->Prepare_Dilutions Add_Treatment Add this compound or Vehicle (DMSO) to Wells Prepare_Dilutions->Add_Treatment Incubate_Treatment Incubate for Desired Duration (e.g., 24, 48, 72h) Add_Treatment->Incubate_Treatment Endpoint_Assay Perform Endpoint Assay (e.g., Viability, qPCR, Western Blot) Incubate_Treatment->Endpoint_Assay Analyze_Data Analyze_Data Endpoint_Assay->Analyze_Data

Caption: General workflow for treating primary cells with this compound.

  • Cell Seeding: Seed the primary cells in a multi-well plate at a predetermined density to ensure they are in the exponential growth phase at the time of treatment.

  • Adherence: Incubate the cells for 24 hours to allow for proper attachment.

  • Compound Dilution: Prepare serial dilutions of the this compound stock solution in the complete growth medium. Include a vehicle control (DMSO at the same final concentration as the highest this compound dose).

  • Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Analysis: Proceed with the desired downstream analysis, such as cell viability assays, RNA extraction for qPCR, or protein lysis for Western blotting.

Protocol 3: Cell Viability Assay (MTS Assay)
  • Reagent Preparation: Prepare the MTS reagent according to the manufacturer's instructions.

  • Reagent Addition: At the end of the treatment period, add the MTS reagent to each well, including controls.

  • Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified incubator.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of viable cells for each treatment condition relative to the vehicle control.

Protocol 4: Western Blot for Notch Pathway Proteins
  • Protein Extraction: Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Notch pathway proteins (e.g., Cleaved Notch1, HES1) and a loading control (e.g., GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control.

Conclusion

These protocols provide a framework for investigating the effects of this compound on primary cell lines. Adherence to these guidelines will help ensure the generation of reproducible and reliable data. It is essential to optimize these protocols for each specific primary cell line and experimental setup. Further characterization of this compound will be necessary to fully elucidate its mechanism of action and therapeutic potential.

References

Application Notes and Protocols: A-28086B in Lipid Bilayer Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The compound designated A-28086B is not documented in the publicly available scientific literature. As a result, there is no information regarding its mechanism of action, molecular targets, or its application in any experimental context, including lipid bilayer electrophysiology.

The following sections provide a generalized framework for protocols and data presentation that would be relevant for studying a novel compound in a lipid bilayer electrophysiology setup. These are based on established methodologies in the field and serve as a template that can be adapted once the properties of this compound or a similar compound are identified.

General Principles of Lipid Bilayer Electrophysiology

Planar lipid bilayer electrophysiology is a powerful technique used to study the function of ion channels, pores, and other membrane-active compounds at the single-molecule level in a controlled, artificial environment.[1][2][3] This method involves forming a synthetic lipid bilayer across a small aperture, separating two aqueous compartments (cis and trans).[4][5] The compound or protein of interest is then introduced, and its effect on the electrical properties of the membrane is measured using a voltage-clamp amplifier.

Hypothetical Experimental Protocols for a Novel Compound (e.g., this compound)

Should information on this compound become available, the following protocols would be a starting point for its characterization.

Formation of the Planar Lipid Bilayer

This protocol describes the "painting" method for forming a solvent-containing lipid bilayer.

Materials:

  • Lipid solution (e.g., 1,2-diphytanoyl-sn-glycero-3-phosphocholine, DPhPC, or a mixture like POPE/POPC in a 1:3 ratio, dissolved in n-decane to a final concentration of 10-25 mg/mL).

  • Bilayer chamber with a small aperture (50-250 µm diameter).

  • Aqueous buffer solution (e.g., 1 M KCl, 10 mM HEPES, pH 7.4).

  • Ag/AgCl electrodes.

  • Voltage-clamp amplifier and data acquisition system.

Procedure:

  • Assemble the bilayer chamber, ensuring the aperture is clean and dry.

  • Fill both the cis and trans chambers with the aqueous buffer solution.

  • Connect the Ag/AgCl electrodes to the amplifier headstage and place them in the respective chambers.

  • Apply a small amount of the lipid solution to the aperture using a fine brush or glass rod.

  • Monitor the capacitance of the membrane. A stable capacitance of approximately 0.4-0.8 µF/cm² indicates the formation of a thin, solvent-free bilayer.

  • Apply a test voltage (e.g., +50 mV) to ensure the bilayer is stable and has a high electrical resistance (giga-ohm range).

Incorporation of this compound into the Lipid Bilayer

This protocol assumes this compound is a channel-forming compound.

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO).

  • Add a small aliquot of the this compound stock solution to the cis chamber while stirring gently. The final concentration will need to be determined empirically.

  • Monitor the current trace for the appearance of single-channel currents, indicating the incorporation of this compound into the bilayer.

  • If no incorporation is observed, try different solvents, concentrations, or adding the compound to the lipid solution before bilayer formation.

Single-Channel Recording and Data Analysis

Procedure:

  • Once single-channel activity is observed, apply a range of holding potentials (e.g., from -100 mV to +100 mV in 20 mV steps) to characterize the voltage-dependence of the channel.

  • Record several minutes of data at each holding potential.

  • Filter the data (e.g., with a low-pass Bessel filter) and digitize it at an appropriate sampling rate (e.g., 10-20 kHz).

  • Analyze the data to determine key parameters such as single-channel conductance, open probability (Po), and mean open and closed times.

Data Presentation

Quantitative data should be summarized in tables for clarity and ease of comparison.

Table 1: Single-Channel Conductance of this compound

Holding Potential (mV)Single-Channel Current (pA)Single-Channel Conductance (pS)
-100
-80
-60
-40
-20
+20
+40
+60
+80
+100

Table 2: Voltage-Dependence of this compound Open Probability

Holding Potential (mV)Open Probability (Po)
-100
-80
-60
-40
-20
+20
+40
+60
+80
+100

Visualizations

Diagrams created using Graphviz can illustrate experimental workflows and potential signaling pathways.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Lipid Solution\nPreparation Lipid Solution Preparation Bilayer Formation Bilayer Formation Lipid Solution\nPreparation->Bilayer Formation Bilayer Chamber\nAssembly Bilayer Chamber Assembly Bilayer Chamber\nAssembly->Bilayer Formation Buffer & Electrodes Buffer & Electrodes Buffer & Electrodes->Bilayer Formation This compound\nIncorporation This compound Incorporation Bilayer Formation->this compound\nIncorporation Voltage Clamp\nRecording Voltage Clamp Recording This compound\nIncorporation->Voltage Clamp\nRecording Data Filtering\n& Digitization Data Filtering & Digitization Voltage Clamp\nRecording->Data Filtering\n& Digitization Parameter\nExtraction Parameter Extraction Data Filtering\n& Digitization->Parameter\nExtraction Results\nTabulation Results Tabulation Parameter\nExtraction->Results\nTabulation

Caption: Experimental workflow for lipid bilayer electrophysiology.

Should this compound be identified as an activator of a known signaling pathway, such as an Nrf2 activator, a diagram illustrating this pathway would be relevant.

Signaling_Pathway This compound This compound Keap1 Keap1 This compound->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 degrades ARE Antioxidant Response Element Nrf2->ARE binds to Gene Expression Gene Expression ARE->Gene Expression activates

Caption: Hypothetical Nrf2 signaling pathway activation.

Conclusion

While the lack of information on this compound prevents the creation of specific application notes, the provided templates for protocols, data tables, and diagrams offer a robust framework for the electrophysiological characterization of any novel membrane-active compound. Researchers can adapt these general methodologies to their specific compound of interest once its basic properties are understood.

References

Troubleshooting & Optimization

Troubleshooting A-28086B experimental variability

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: A-28086B

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers may encounter when working with the experimental ASRK1 inhibitor, this compound.

Troubleshooting Guides

This section addresses specific problems that may arise during experiments with this compound.

Question 1: Why am I observing inconsistent IC50 values for this compound in my cell viability assays?

Answer: Inconsistent IC50 values can stem from several factors related to compound handling, assay setup, and cell culture conditions.

  • Compound Solubility: this compound has limited aqueous solubility. Ensure the compound is fully dissolved in a suitable solvent, such as DMSO, before preparing serial dilutions. Precipitates in your stock solution or final dilutions can lead to inaccurate concentrations.

  • Cell Density: The initial cell seeding density can significantly impact the apparent IC50 value. Higher cell densities may require higher concentrations of the compound to achieve the same effect. It is crucial to use a consistent seeding density across all experiments.

  • Assay Incubation Time: The duration of compound exposure can affect the observed IC50. Shorter incubation times may not be sufficient for the compound to exert its full biological effect. We recommend a 72-hour incubation period for most cancer cell lines.

  • Cell Line Variability: Different cell lines can exhibit varying sensitivity to this compound due to differences in ASRK1 expression and the activity of downstream pathways.

Question 2: I am seeing significant cytotoxicity in my control (vehicle-treated) cells. What could be the cause?

Answer: Cytotoxicity in control wells is often due to the vehicle used to dissolve this compound, typically DMSO.

  • DMSO Concentration: High concentrations of DMSO can be toxic to cells. It is recommended to keep the final concentration of DMSO in the culture medium below 0.5%.

  • Cell Line Sensitivity: Some cell lines are more sensitive to DMSO than others. If you suspect DMSO toxicity, it is advisable to run a DMSO dose-response curve to determine the maximum tolerated concentration for your specific cell line.

Question 3: My Western blot results do not show a decrease in the phosphorylation of ASRK1's downstream target after this compound treatment. What should I check?

Answer: A lack of effect on the downstream target of ASRK1 could be due to several experimental variables.

  • Treatment Duration and Concentration: Ensure that the cells were treated with an appropriate concentration of this compound for a sufficient duration. We recommend a concentration of at least 5 times the IC50 for your cell line for a minimum of 24 hours to observe significant changes in protein phosphorylation.

  • Antibody Quality: The primary antibody used to detect the phosphorylated target may not be specific or sensitive enough. Verify the antibody's performance using positive and negative controls.

  • Protein Extraction and Handling: Ensure that phosphatase inhibitors are included in your lysis buffer to prevent dephosphorylation of your target protein during sample preparation.

Frequently Asked Questions (FAQs)

Question: What is the recommended storage condition for this compound?

Answer: this compound is supplied as a lyophilized powder and should be stored at -20°C. Once reconstituted in a solvent such as DMSO, it is recommended to aliquot the stock solution into single-use vials and store them at -80°C to minimize freeze-thaw cycles.

Question: What is the solubility of this compound?

Answer: The solubility of this compound can vary depending on the solvent. Please refer to the table below for solubility data in common laboratory solvents.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubility (at 25°C)
DMSO≥ 50 mg/mL
Ethanol≥ 10 mg/mL
PBS (pH 7.2)< 0.1 mg/mL

Table 2: Comparative IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM) after 72h
HCT116Colon Carcinoma15
A549Lung Carcinoma32
MCF-7Breast Adenocarcinoma78
U-87 MGGlioblastoma112

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blot for Phosphorylated Bax-2

  • Seed cells in a 6-well plate and grow them to 70-80% confluency.

  • Treat the cells with this compound at the desired concentration for 24 hours.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against phosphorylated Bax-2 overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Mandatory Visualizations

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Mitochondrion Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor ASRK1 ASRK1 Receptor->ASRK1 P-Bax-2 (Inactive) P-Bax-2 (Inactive) ASRK1->P-Bax-2 (Inactive) Phosphorylation This compound This compound This compound->ASRK1 Inhibition Bax-2 Bax-2 Bax-2->P-Bax-2 (Inactive) Apoptosis Apoptosis Bax-2->Apoptosis G start Start seed Seed Cells in 96-well Plate start->seed adhere Incubate Overnight seed->adhere prepare Prepare this compound Dilutions adhere->prepare treat Treat Cells prepare->treat incubate Incubate for 72h treat->incubate mtt Add MTT Reagent incubate->mtt dissolve Dissolve Formazan mtt->dissolve read Read Absorbance dissolve->read end End read->end G issue Inconsistent IC50 Values solubility Check Compound Solubility issue->solubility density Verify Cell Seeding Density issue->density incubation Confirm Incubation Time issue->incubation dissolved Is compound fully dissolved? solubility->dissolved consistent_density Is seeding density consistent? density->consistent_density correct_time Is incubation time sufficient? incubation->correct_time dissolved->density Yes resolve_solubility Re-dissolve or prepare fresh stock dissolved->resolve_solubility No consistent_density->incubation Yes standardize_density Standardize seeding protocol consistent_density->standardize_density No optimize_time Optimize incubation duration correct_time->optimize_time No resolved Issue Resolved correct_time->resolved Yes resolve_solubility->resolved standardize_density->resolved optimize_time->resolved

Optimizing A-28086B Concentration for Maximum Effect: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing the ionophore antibiotic A-28086B, achieving optimal experimental outcomes hinges on the precise determination of its effective concentration. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation, ensuring the maximization of this compound's therapeutic and research potential.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its general mechanism of action?

This compound is an ionophore antibiotic, placing it in a class of molecules that can transport ions across biological membranes. It is structurally related to other well-known ionophores like narasin (B1676957) and salinomycin. The primary mechanism of action for this class of compounds is the disruption of cellular ion gradients, which can lead to a cascade of downstream effects, including the induction of cell death and the modulation of various signaling pathways.

Q2: I am seeing high levels of cytotoxicity even at low concentrations. What could be the cause?

High cytotoxicity can stem from several factors:

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to ionophore antibiotics. It is crucial to determine the specific inhibitory concentration for your cell line of interest.

  • Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO or ethanol, can be toxic to cells at higher concentrations. Ensure the final solvent concentration in your culture medium is minimal and consistent across all experimental conditions, including vehicle controls.

  • Incorrect Concentration Calculation: Double-check all calculations for stock solutions and dilutions to rule out errors in the final concentration.

Q3: My results are inconsistent across experiments. How can I improve reproducibility?

Inconsistent results are often traced back to subtle variations in experimental protocol. To enhance reproducibility:

  • Standardize Cell Seeding Density: Ensure that the number of cells seeded per well or dish is consistent for every experiment.

  • Consistent Solvent Concentration: Maintain a fixed final concentration of the solvent in all treatments.

  • Freshly Prepared Solutions: Prepare fresh dilutions of this compound from a frozen stock for each experiment to avoid degradation of the compound.

  • Monitor Cell Health: Regularly assess the morphology and viability of your cells to ensure they are healthy before initiating treatment.

Q4: What is the recommended starting concentration for this compound in a new cell line?

As specific data for this compound is limited, a good starting point is to reference the effective concentrations of its close relatives, narasin and salinomycin. Based on published data, a broad range of concentrations should be tested initially, for example, from 0.1 µM to 50 µM. A dose-response experiment is essential to determine the optimal concentration for your specific cell line and experimental endpoint.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No observable effect Concentration too low.Perform a dose-response experiment with a wider and higher concentration range.
Compound degradation.Prepare fresh working solutions from a properly stored stock for each experiment.
Cell line is resistant.Consider using a different cell line or increasing the treatment duration.
High background noise Solvent effects.Ensure the vehicle control has the same final solvent concentration as the treated samples.
Assay interference.Verify that this compound or the solvent does not interfere with your chosen assay (e.g., fluorescence or luminescence).
Cell morphology changes in control Unhealthy cells.Ensure cells are in the logarithmic growth phase and have good viability before starting the experiment.
Contamination.Regularly check for microbial contamination in your cell cultures.

Quantitative Data Summary

Table 1: IC50 Values of Salinomycin in Human Breast Cancer Cell Lines

Cell LineTreatment DurationIC50 (µM)
MCF-724 hoursNot specified
48 hoursNot specified
72 hoursNot specified
HB4a (non-tumor)24 hoursMore resistant than MCF-7
48 hoursMore resistant than MCF-7
72 hoursMore resistant than MCF-7

Data from a study assessing salinomycin's selective action on tumor cells, which found the non-tumor line to be more resistant.[1]

Table 2: IC50 Values of Salinomycin in Human Non-Small Cell Lung Cancer Cell Lines.[2]

Cell LineTreatment DurationIC50 Range (µM)
LNM3524 hours5 - 10
48 hours1.5 - 2.5
A54924 hours5 - 10
48 hours1.5 - 2.5

Table 3: IC50 Values of Salinomycin in Human Melanoma Cell Lines.[3]

Cell LineIC50 (µM)
SK-Mel-190.82 ± 0.60
Other sensitive linesVaries

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Reconstitution: Dissolve this compound powder in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol, to create a high-concentration stock solution (e.g., 10 mM).

  • Aliquotting: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or -80°C in the dark.

Protocol 2: Determination of Optimal Concentration using a Dose-Response Assay (e.g., MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment. Allow cells to adhere overnight.

  • Serial Dilutions: Prepare a series of dilutions of this compound in complete cell culture medium. A suggested starting range based on related compounds is 0.1, 0.5, 1, 5, 10, 25, and 50 µM. Include a vehicle-only control.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).

  • Viability Assay: Perform a cell viability assay, such as the MTT or MTS assay, according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence and normalize the data to the vehicle control. Plot the cell viability against the log of the this compound concentration and use a non-linear regression to determine the IC50 value.

Visualizing Key Pathways and Workflows

To aid in understanding the cellular effects of this compound and to streamline experimental design, the following diagrams illustrate key signaling pathways affected by related ionophores and a logical workflow for concentration optimization.

Concentration_Optimization_Workflow Workflow for Optimizing this compound Concentration cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_decision Decision cluster_outcome Outcome prep_stock Prepare this compound Stock Solution (e.g., 10 mM in DMSO) determine_range Determine Preliminary Concentration Range (e.g., 0.1 - 50 µM) prep_stock->determine_range seed_cells Seed Cells in 96-well Plate determine_range->seed_cells add_treatment Add Serial Dilutions of this compound seed_cells->add_treatment incubate Incubate for Desired Time (24, 48, 72h) add_treatment->incubate viability_assay Perform Cell Viability Assay (e.g., MTT) incubate->viability_assay measure_signal Measure Absorbance/Fluorescence viability_assay->measure_signal plot_data Plot Dose-Response Curve measure_signal->plot_data calc_ic50 Calculate IC50 Value plot_data->calc_ic50 is_optimal Is IC50 in Optimal Range? calc_ic50->is_optimal proceed Proceed with Definitive Experiments is_optimal->proceed Yes adjust Adjust Concentration Range and Repeat is_optimal->adjust No adjust->determine_range

Caption: A logical workflow for determining the optimal concentration of this compound.

Wnt_Signaling_Pathway Simplified Wnt Signaling Pathway Inhibition Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Frizzled->Destruction_Complex inhibits LRP6 LRP6 Co-receptor LRP6->Destruction_Complex inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin phosphorylates for degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF activates Target_Genes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes promotes A28086B This compound (related compounds) A28086B->LRP6 inhibits phosphorylation A28086B->beta_catenin promotes degradation

Caption: Inhibition of the Wnt signaling pathway by this compound-related compounds.

Hedgehog_Signaling_Pathway Simplified Hedgehog Signaling Pathway Inhibition Hh Hedgehog Ligand PTCH1 Patched-1 Receptor Hh->PTCH1 binds SMO Smoothened PTCH1->SMO inhibits SUFU SUFU SMO->SUFU inhibits Gli Gli Proteins SUFU->Gli sequesters & promotes cleavage to repressor form Gli_A Active Gli (Gli-A) Gli->Gli_A translocates to nucleus Target_Genes Target Gene Expression (e.g., Ptch1, Gli1) Gli_A->Target_Genes activates A28086B This compound (related compounds) A28086B->SMO inhibits A28086B->Gli downregulates

Caption: Inhibition of the Hedgehog signaling pathway by this compound-related compounds.

References

A-28086B cytotoxicity and how to mitigate it

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: A-28086B

Disclaimer: Publicly available scientific information on a compound with the specific identifier "this compound" is limited. This guide provides a general framework for assessing and mitigating the cytotoxicity of novel small molecule compounds, using "this compound" as a placeholder. The principles and protocols described are based on established cell biology and toxicology methods.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cell death in our cultures after treatment with this compound. What are the common causes of in vitro cytotoxicity?

A1: Cytotoxicity from a novel compound can stem from several sources:

  • On-target effects: The compound may be potently active against its intended biological target, leading to a cytotoxic phenotype (e.g., inhibiting a critical survival protein).

  • Off-target effects: The compound may interact with unintended cellular targets, causing toxicity.

  • Physicochemical properties: Poor solubility can lead to compound precipitation, which can be directly toxic to cells or create experimental artifacts. The vehicle (e.g., DMSO) used to dissolve the compound may also be toxic at higher concentrations.

  • Metabolic activation: Cells may metabolize the compound into a more toxic byproduct.

  • Induction of specific death pathways: The compound may trigger programmed cell death (apoptosis), necrosis, or other cell death modalities.

Q2: How can we determine if the observed cytotoxicity is a specific, on-target effect or a general, off-target toxic effect?

A2: Distinguishing between on-target and off-target cytotoxicity is a critical step. Consider the following approaches:

  • Structure-Activity Relationship (SAR): Test analogs of this compound that are structurally similar but predicted to be inactive against the intended target. If these inactive analogs are not cytotoxic, it suggests the toxicity is linked to the compound's primary activity.

  • Target Engagement Assays: Confirm that this compound is interacting with its intended target in the cell at concentrations that cause cytotoxicity.

  • Rescue Experiments: If the compound inhibits a specific pathway, try to "rescue" the cells by providing a downstream product of that pathway.

  • Counter-screening: Test the compound against a panel of unrelated targets (e-g., receptors, kinases, ion channels) to identify potential off-target interactions.

  • Use of Different Cell Lines: Compare the cytotoxicity of this compound in cell lines that express high and low levels of the intended target. Higher potency in target-expressing cells suggests an on-target effect.

Q3: What are the best initial assays to quantify the cytotoxicity of this compound?

A3: A multi-assay approach is recommended to get a comprehensive view of cytotoxicity.

  • Metabolic Assays (e.g., MTT, MTS, WST): These colorimetric assays measure the metabolic activity of a cell population, which is often used as a proxy for viability. They are useful for high-throughput screening.[1][2]

  • Membrane Integrity Assays (e.g., LDH Release, Trypan Blue): These assays measure the release of cytoplasmic components (like lactate (B86563) dehydrogenase) or the uptake of dyes by cells with compromised plasma membranes, which are hallmarks of necrosis or late apoptosis.[1][3]

  • ATP-based Assays (e.g., CellTiter-Glo®): These luminescent assays quantify the amount of ATP in a cell population, which is a robust indicator of cell viability.

Troubleshooting Guides

Problem Encountered Possible Cause(s) Recommended Solution(s) Expected Outcome
High variability in IC50 values for this compound between experiments. 1. Inconsistent cell health, passage number, or seeding density.[4] 2. Compound precipitation due to poor solubility. 3. Edge effects in multi-well plates.1. Use cells within a consistent and low passage number range. Ensure >95% viability before seeding. Optimize and standardize cell seeding density. 2. Visually inspect wells for precipitate. Measure solubility in culture medium. Use a lower solvent concentration (e.g., DMSO < 0.1%). 3. Avoid using the outer wells of the assay plate or ensure they are filled with media to maintain humidity.Increased reproducibility of cytotoxicity data.
This compound appears more cytotoxic in serum-free or low-serum media. High protein binding of the compound. Serum proteins (like albumin) can sequester the compound, reducing the free fraction available to interact with cells.1. Test cytotoxicity in a gradient of serum concentrations (e.g., 1%, 5%, 10% FBS). 2. Quantify protein binding using methods like equilibrium dialysis.A clearer understanding of how serum affects compound potency, which is crucial for in vitro-in vivo correlation.
Discrepancy between viability assays (e.g., MTT shows less toxicity than an LDH assay). Different mechanisms of cell death are being measured. MTT measures metabolic activity, which may decline slowly. LDH release is a marker of membrane rupture (necrosis or late apoptosis).1. Perform a time-course experiment to monitor both metabolic activity and membrane integrity over time. 2. Use an apoptosis-specific assay (e.g., Caspase-3/7 activity) to determine the cell death pathway.A more precise determination of the mechanism of cell death (e.g., distinguishing between apoptosis and necrosis).
Cytotoxicity is observed only at the highest concentrations, with a very steep dose-response curve. This could indicate an artifactual effect, such as compound precipitation or non-specific membrane disruption, rather than a specific pharmacological effect.1. Check the solubility limit of this compound in your assay medium. 2. Compare results from multiple assay types (e.g., metabolic vs. membrane integrity). 3. Test a less-soluble, inactive analog to see if it produces a similar effect.Confirmation of whether the observed effect is due to specific pharmacology or a physicochemical artifact.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay

This protocol measures the metabolic activity of cells as an indicator of viability.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight at 37°C and 5% CO2.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Also, prepare vehicle-only (e.g., 0.1% DMSO) and untreated controls.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the appropriate wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO or a dedicated reagent) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Convert absorbance values to a percentage of viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Assessing Apoptosis via Caspase-3/7 Activity

This protocol measures the activation of executioner caspases, which is a hallmark of apoptosis.

  • Plate Setup: Seed and treat cells with this compound as described in Protocol 1 (Steps 1-4). Include a positive control for apoptosis (e.g., staurosporine).

  • Reagent Addition: Allow the plate to equilibrate to room temperature. Add 100 µL of a Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.

  • Readout: Measure the luminescence using a microplate reader.

  • Data Analysis: Plot the relative luminescence units (RLU) against the compound concentration. An increase in luminescence indicates caspase-3/7 activation and apoptosis.

Visualizations

G cluster_setup Phase 1: Experiment Setup cluster_treatment Phase 2: Treatment & Incubation cluster_assay Phase 3: Viability Assessment cluster_analysis Phase 4: Data Analysis & Mitigation Strategy a Optimize Cell Seeding Density c Treat Cells with Compound (e.g., 24, 48, 72h) a->c b Prepare Serial Dilution of this compound b->c d Perform Viability Assay (e.g., MTT, LDH, ATP) c->d e Perform Apoptosis Assay (e.g., Caspase 3/7) c->e f Calculate IC50 Value d->f g Determine Mechanism of Cell Death e->g h Develop Mitigation Strategy (e.g., Co-treatment with Inhibitor) f->h g->h

Caption: Workflow for assessing and mitigating in vitro cytotoxicity.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway A28086B This compound (Cytotoxic Insult) DeathReceptor Death Receptors (e.g., Fas, TNFR) A28086B->DeathReceptor May activate Mitochondria Mitochondria A28086B->Mitochondria May induce stress Caspase8 Caspase-8 (Initiator) DeathReceptor->Caspase8 Caspase8->Mitochondria Cross-talk via Bid Caspase37 Caspase-3, 7 (Executioner) Caspase8->Caspase37 Activates CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Caspase9->Caspase37 Activates Apoptosis Apoptosis (Cell Death) Caspase37->Apoptosis Executes

Caption: Simplified pathways of drug-induced apoptosis.

G start Is this compound Cytotoxicity Observed? solubility Is Compound Soluble at Active Concentrations? start->solubility on_target Is Cytotoxicity On-Target? solubility->on_target Yes precipitate Action: Reformulate or Lower Concentration solubility->precipitate No off_target Problem: Off-target toxicity Action: Chemical modification to improve selectivity on_target->off_target No on_target_ok Problem: On-target toxicity Action: Explore intermittent dosing or co-therapy on_target->on_target_ok Yes mitigable Is Mechanism Understood & Mitigable? investigate Action: Investigate mechanism (e.g., Apoptosis, Necrosis) mitigable->investigate No co_treat Action: Co-treat with pathway inhibitor (e.g., Caspase inhibitor) mitigable->co_treat Yes stop Re-evaluate Compound Suitability precipitate->stop off_target->stop on_target_ok->mitigable investigate->stop end Proceed with Optimized Experimental Design co_treat->end

Caption: Decision tree for mitigating this compound cytotoxicity.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing A-28086B and other polyether ionophore antibiotics like narasin (B1676957) and salinomycin (B1681400). Due to the limited specific literature on this compound, this guide extrapolates from the well-documented characteristics of its class.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of action for this compound and other polyether ionophores?

This compound is a polyether ionophore antibiotic. Like other compounds in its class, its primary mechanism of action is to transport cations across biological membranes. These molecules are lipid-soluble and can insert into the cell membrane, binding to specific cations (like K+, Na+, and H+) and facilitating their transport down their electrochemical gradients. This disrupts the delicate ion balance essential for cellular functions, leading to antimicrobial or cytotoxic effects.

Q2: I am observing high levels of cytotoxicity in my experiments, even at low concentrations. Is this expected?

Yes, high cytotoxicity is a known characteristic of polyether ionophores. These compounds have a narrow therapeutic window, and toxicity can be a significant issue. The disruption of ion gradients affects both microbial and mammalian cells, often leading to cell death at concentrations close to the effective antimicrobial dose. It is crucial to perform dose-response experiments to determine the optimal concentration for your specific cell line or organism that balances efficacy with acceptable toxicity.

Q3: My experimental results are inconsistent. What could be the cause?

Inconsistencies in experiments with polyether ionophores can arise from several factors. The activity of these compounds is highly dependent on the cation concentrations in the experimental medium. Variations in the formulation of your culture medium, or even batch-to-batch differences, can alter the availability of ions and thus the efficacy of the ionophore. Ensure you are using a consistent and well-defined medium for all experiments.

Q4: Are there any known incompatibilities with other compounds?

Yes, polyether ionophores have documented incompatibilities with certain other drugs. For instance, co-administration of ionophores like salinomycin and narasin with the antibiotic tiamulin (B153960) has been shown to be toxic in some animal models. While specific interactions with this compound are not well-documented, it is prudent to be cautious when using it in combination with other therapeutic agents and to perform compatibility testing.

Troubleshooting Guide

Issue 1: No antimicrobial effect is observed.

  • Is the compound properly solubilized?

    • Polyether ionophores are hydrophobic. Ensure you are using an appropriate solvent (e.g., DMSO, ethanol) to prepare your stock solution and that it is fully dissolved before diluting into your aqueous experimental medium. Precipitates indicate poor solubility.

  • Are you testing against the right type of bacteria?

    • Polyether ionophores are generally more effective against Gram-positive bacteria. Gram-negative bacteria have an outer membrane that can be impermeable to these relatively large hydrophobic molecules.

  • Is the incubation time sufficient?

    • Ensure you are incubating your assays for an adequate period to observe an effect. Refer to standard protocols for your specific bacterial strain.

Issue 2: High background noise or off-target effects in cellular assays.

  • Have you optimized the concentration?

    • Perform a thorough dose-response curve to identify a concentration that provides a clear experimental window between the desired effect and overt cytotoxicity.

  • Are your controls appropriate?

    • Include a vehicle control (the solvent used to dissolve the ionophore) to ensure that the observed effects are not due to the solvent itself. Also, use a positive control (a known antimicrobial) and a negative control (untreated cells/bacteria).

Quantitative Data

Note: The following data is for narasin and salinomycin, close structural analogs of this compound, and should be used as a reference for designing experiments.

Table 1: Minimum Inhibitory Concentrations (MIC) of Narasin and Salinomycin Against Various Bacteria

CompoundOrganismMIC Range (µg/mL)Reference
NarasinStaphylococcus pseudintermedius0.06 - 0.25[1]
NarasinStreptococcus spp.0.06 - 0.25[1]
NarasinVancomycin-Resistant Enterococci (VRE)8 - 16[2]
NarasinMethicillin-Resistant Staphylococcus aureus (MRSA)0.5 - 4[2]
SalinomycinMethicillin-Resistant Staphylococci1 - 4[3]

Table 2: Cytotoxicity of Polyether Ionophores in a Mouse Skeletal Myoblast Cell Line (C2C12)

CompoundExposure TimeEC50 (µM)Reference
Monensin48hLower than Salinomycin & Lasalocid
Salinomycin48hIntermediate
Lasalocid48hHigher than Monensin & Salinomycin

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from standard methods for determining the MIC of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Sterile culture medium (e.g., Mueller-Hinton Broth)

  • Bacterial culture in logarithmic growth phase, adjusted to a 0.5 McFarland standard and then diluted.

  • This compound stock solution of known concentration.

  • Sterile multichannel pipette and tips.

Procedure:

  • Add 100 µL of sterile culture medium to all wells of a 96-well plate.

  • Add 100 µL of the this compound stock solution (at 2x the highest desired concentration) to the first column of wells.

  • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

  • The eleventh column will serve as a positive control (no drug), and the twelfth column as a negative control (no bacteria).

  • Prepare the bacterial inoculum to a final concentration of approximately 5 x 10^5 CFU/mL in the culture medium.

  • Add 100 µL of the bacterial inoculum to wells in columns 1 through 11. Do not add bacteria to column 12.

  • Incubate the plate at the optimal temperature for the specific bacterium (e.g., 37°C) for 18-24 hours.

  • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is a continuation of the MIC assay to determine the concentration at which the compound is bactericidal.

Procedure:

  • Following the MIC determination, select the wells that showed no visible growth (the MIC well and at least two wells with higher concentrations).

  • Using a sterile pipette tip or loop, take a 10-100 µL aliquot from each of these clear wells.

  • Streak the aliquot onto a fresh agar (B569324) plate (e.g., Mueller-Hinton Agar).

  • Also, streak an aliquot from the positive control well (growth, no drug) to ensure the viability of the bacteria.

  • Incubate the agar plates at the appropriate temperature for 24-48 hours.

  • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum.

Visualizations

Signaling_Pathway Mechanism of Action of Polyether Ionophores cluster_membrane Cell Membrane Ionophore Ionophore Cation_out Cation (e.g., K+) High Concentration Ionophore->Cation_out Binds Cation Cation_in Cation (e.g., K+) Low Concentration Cation_out->Cation_in Transports across membrane Disruption Disruption of Ion Gradient Cation_in->Disruption Leads to Cell_Death Cell Death Disruption->Cell_Death Causes

Caption: Mechanism of action of polyether ionophores.

Experimental_Workflow MIC/MBC Experimental Workflow Start Start Prepare_Reagents Prepare Bacterial Culture & this compound Dilutions Start->Prepare_Reagents Serial_Dilution Perform Serial Dilution in 96-well Plate Prepare_Reagents->Serial_Dilution Inoculate Inoculate with Bacteria Serial_Dilution->Inoculate Incubate_MIC Incubate (18-24h) Inoculate->Incubate_MIC Read_MIC Read MIC (Lowest concentration with no growth) Incubate_MIC->Read_MIC Subculture Subculture from Clear Wells onto Agar Plates Read_MIC->Subculture Proceed to MBC Incubate_MBC Incubate (24-48h) Subculture->Incubate_MBC Read_MBC Read MBC (≥99.9% killing) Incubate_MBC->Read_MBC End End Read_MBC->End

Caption: Workflow for MIC and MBC determination.

Troubleshooting_Logic Troubleshooting Common Issues Start Experiment Fails No_Effect No Antimicrobial Effect? Start->No_Effect Issue High_Toxicity High Cytotoxicity? Start->High_Toxicity Issue Check_Solubility Check Solubility (Precipitate present?) No_Effect->Check_Solubility Yes Check_Bacteria_Type Check Bacterial Type (Gram-positive?) No_Effect->Check_Bacteria_Type No, solubility is fine Optimize_Concentration Optimize Concentration (Perform dose-response) High_Toxicity->Optimize_Concentration Yes Check_Controls Review Controls (Vehicle effect?) High_Toxicity->Check_Controls No, concentration is low Check_Medium Check Medium Consistency (Consistent ion concentration?) Check_Bacteria_Type->Check_Medium Yes, Gram-positive

Caption: Troubleshooting decision tree for this compound experiments.

References

How to improve the solubility of A-28086B in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for working with the ionophore antibiotic A-28086B.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is an ionophore antibiotic with the CAS number 58439-94-4.[1] It is structurally related to other polyether ionophore antibiotics such as narasin (B1676957) and salinomycin (B1681400).[1] Like other ionophores, it is a lipid-soluble molecule that can transport ions across biological membranes, thereby disrupting transmembrane ion concentration gradients. This activity is the basis of its antibiotic and potential anticancer properties.

Q2: I'm having trouble dissolving this compound in my aqueous cell culture medium. Why is it so poorly soluble?

This compound, like other ionophore antibiotics, is a large, lipophilic molecule. Its chemical structure (C₄₃H₇₀O₁₁) and high molecular weight (763.02 g/mol ) contribute to its poor solubility in water and aqueous buffers.[1] These compounds are inherently hydrophobic, which allows them to insert into and traverse the lipid bilayers of cell membranes.

Q3: What is the recommended solvent for making a stock solution of this compound?

Q4: How can I introduce this compound into my aqueous experimental medium from an organic stock solution?

The recommended method is to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock into your aqueous medium to the final desired concentration. It is crucial to ensure that the final concentration of the organic solvent in the medium is low enough to not affect the cells or the experimental outcome. Typically, the final DMSO concentration should be kept below 0.5%, and ideally below 0.1%.

Q5: When I dilute my DMSO stock of this compound into the medium, I see precipitation. What can I do to prevent this?

Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds. Here are some troubleshooting steps:

  • Decrease the final concentration: The final concentration of this compound in your medium may be exceeding its solubility limit. Try working with a lower final concentration.

  • Increase the volume of medium: Adding the stock solution to a larger volume of medium while vortexing or stirring can aid in dispersion and prevent localized high concentrations that lead to precipitation.

  • Warm the medium: Gently warming the culture medium to 37°C before adding the stock solution can sometimes improve solubility.

  • Use a co-solvent: In some cases, the use of a co-solvent in the final medium can help maintain solubility. However, this must be carefully tested for compatibility with your experimental system.

  • Prepare fresh dilutions: Do not store dilute aqueous solutions of this compound for extended periods, as the compound may precipitate over time. It is recommended to prepare fresh dilutions for each experiment.

Solubility Data

Since specific quantitative solubility data for this compound is limited, the following table summarizes the solubility of the closely related and structurally similar ionophore, salinomycin, which can be used as a guideline.

Solvent/MediumApproximate Solubility of SalinomycinReference
Dimethyl sulfoxide (B87167) (DMSO)~5 mg/mL
Ethanol~10 mg/mL
Dimethylformamide (DMF)~20 mg/mL
1:4 solution of DMF:PBS (pH 7.2)~0.2 mg/mL
WaterInsoluble

Experimental Protocols

Protocol for Preparing a Stock Solution of this compound
  • Weighing the compound: Carefully weigh the desired amount of this compound powder in a sterile microfuge tube.

  • Adding the solvent: Add the appropriate volume of sterile, anhydrous DMSO (or ethanol, or DMF) to achieve the desired stock solution concentration (e.g., 1-10 mg/mL).

  • Dissolving the compound: Vortex the tube until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary.

  • Sterilization: If necessary, sterile-filter the stock solution through a 0.22 µm syringe filter that is compatible with the organic solvent used.

  • Storage: Aliquot the stock solution into sterile, light-protected tubes and store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Protocol for Diluting this compound into Cell Culture Medium
  • Prepare the medium: Warm the required volume of cell culture medium to 37°C.

  • Thaw the stock solution: Thaw an aliquot of the this compound stock solution at room temperature.

  • Perform serial dilutions (if necessary): If a very low final concentration is required, it may be necessary to perform an intermediate dilution of the stock solution in the cell culture medium.

  • Final dilution: Add the appropriate volume of the this compound stock solution to the pre-warmed medium while gently vortexing or swirling the medium. Ensure the final concentration of the organic solvent is minimized.

  • Use immediately: Use the freshly prepared medium containing this compound for your experiment without delay.

Visualizations

experimental_workflow Workflow for Solubilizing this compound for In Vitro Experiments cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_troubleshooting Troubleshooting Precipitation weigh Weigh this compound Powder add_solvent Add Organic Solvent (e.g., DMSO, Ethanol, DMF) weigh->add_solvent dissolve Vortex/Warm to Dissolve add_solvent->dissolve store Store Stock Solution at -20°C dissolve->store dilute Dilute Stock Solution into Medium store->dilute Dilute for use warm_medium Warm Aqueous Medium (e.g., Cell Culture Medium) warm_medium->dilute use Use Immediately in Experiment dilute->use precipitation Precipitation Observed dilute->precipitation If precipitation occurs check_conc Lower Final Concentration precipitation->check_conc increase_vol Increase Medium Volume precipitation->increase_vol check_solvent Ensure Low Final Solvent % precipitation->check_solvent

Caption: Workflow for solubilizing this compound.

signaling_pathway General Mechanism of Action for Ionophore Antibiotics A28086B This compound (Ionophore) Membrane Cell Membrane (Lipid Bilayer) A28086B->Membrane Inserts into membrane Disruption Disruption of Ion Gradient A28086B->Disruption Mediates Ion_in Ions (e.g., K+, Na+) (Intracellular) Membrane->Ion_in Ion_out Ions (e.g., K+, Na+) (Extracellular) Ion_out->Membrane Cellular_effects Downstream Cellular Effects (e.g., Apoptosis, Inhibition of Proliferation) Disruption->Cellular_effects

Caption: General mechanism of ionophore antibiotics.

References

Technical Support Center: Interpreting Unexpected Results with A-28086B

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following technical support guide is based on the hypothetical premise that A-28086B is an inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The information provided is intended for research professionals and is for guidance purposes only.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the IκB kinase (IKK) complex. By inhibiting IKK, this compound prevents the phosphorylation and subsequent degradation of IκBα, the primary inhibitor of the NF-κB complex. This action keeps NF-κB sequestered in the cytoplasm, thereby preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

Q2: What are the expected outcomes of this compound treatment in a cellular model?

A2: In a typical cellular model stimulated with an NF-κB activator (e.g., TNF-α), treatment with this compound is expected to result in a dose-dependent decrease in the expression of NF-κB target genes, such as IL-6, IL-8, and COX-2. This should be accompanied by a reduction in the nuclear localization of the p65 subunit of NF-κB and decreased phosphorylation of IκBα.

Q3: I am not observing the expected inhibitory effect of this compound. What are the possible reasons?

A3: There are several potential reasons for a lack of efficacy. These can be broadly categorized into issues with the compound itself, the experimental setup, or the biological system. Please refer to the troubleshooting guide below for a detailed breakdown of potential causes and solutions.

Troubleshooting Guide

Problem 1: No observable inhibition of NF-κB activity.

If you are not observing the expected decrease in NF-κB activity after treatment with this compound, consider the following possibilities and troubleshooting steps.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Seed cells in appropriate plates treatment Pre-treat with this compound (various concentrations) cell_culture->treatment Allow cells to adhere overnight stimulation Stimulate with NF-κB activator (e.g., TNF-α) treatment->stimulation Incubate for recommended time analysis Perform downstream assays: - Luciferase Reporter Assay - Western Blot - qPCR - ELISA stimulation->analysis Incubate for appropriate duration

Caption: A generalized experimental workflow for evaluating the inhibitory effect of this compound on NF-κB signaling.

troubleshooting_flow start No Inhibition Observed check_compound Verify this compound Integrity (Storage, Handling, Solubility) start->check_compound check_protocol Review Experimental Protocol (Concentration, Incubation Time) check_compound->check_protocol Compound OK check_cells Assess Cell Health and Responsiveness (Viability, Passage Number) check_protocol->check_cells Protocol Correct check_reagents Validate Reagents (Activator Potency, Antibody Specificity) check_cells->check_reagents Cells Healthy off_target Investigate Potential Off-Target Effects or Alternative Pathway Activation check_reagents->off_target Reagents Validated nfkB_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activates IkBa_p65_p50 IκBα-p65-p50 IKK->IkBa_p65_p50 Phosphorylates IκBα p65_p50 p65-p50 IkBa_p65_p50->p65_p50 Releases IkBa_p p-IκBα IkBa_p65_p50->IkBa_p p65_p50_nuc p65-p50 p65_p50->p65_p50_nuc Translocation Proteasome Proteasome IkBa_p->Proteasome Degradation A28086B This compound A28086B->IKK Inhibits DNA DNA (NF-κB Response Elements) p65_p50_nuc->DNA Binds Transcription Gene Transcription (IL-6, IL-8, etc.) DNA->Transcription

A-28086B degradation and storage issues

Author: BenchChem Technical Support Team. Date: December 2025

No Information Available for A-28086B

A comprehensive search for scientific and technical data related to "this compound" has been conducted. Unfortunately, there is no publicly available information regarding the chemical properties, stability, degradation pathways, or recommended storage conditions for a compound with this identifier.

Consequently, we are unable to provide a technical support center with troubleshooting guides, FAQs, data tables, experimental protocols, or visualizations as requested. The creation of such a resource requires foundational knowledge about the substance , which is not present in the public domain.

It is possible that "this compound" is an internal research code, a compound that has not been disclosed in publications, or potentially an incorrect identifier. Without access to proprietary data or a correct public identifier, generating the requested content is not feasible.

We recommend verifying the compound identifier and consulting any internal documentation that may be available to you. If you can provide an alternative name, chemical structure, or any published references, we would be glad to attempt a new search and create the requested technical support materials.

Technical Support Center: Understanding Cell Line Specific Responses to Compound A-28086B

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for the specific compound "A-28086B" did not yield detailed public information. The following technical support guide has been constructed using a representative hypothetical compound, herein referred to as "Compound X," to illustrate the principles of cell line-specific responses to targeted therapies. The data and protocols are provided as examples for research and development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for Compound X?

A1: Compound X is a potent and selective inhibitor of the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2] In many cancer types, this pathway is constitutively active, promoting tumor growth. Compound X works by blocking key kinases in this pathway, leading to cell cycle arrest and apoptosis in sensitive cell lines.

Q2: Why do different cell lines show varied responses to Compound X treatment?

A2: Cell line-specific responses to targeted therapies like Compound X are common and can be attributed to several factors:[3]

  • Genetic Background: The presence of specific mutations in genes within the PI3K/AKT/mTOR pathway (e.g., activating mutations in PIK3CA or loss-of-function mutations in PTEN) can confer sensitivity.[1] Conversely, mutations in downstream effectors or parallel signaling pathways can lead to resistance.

  • Gene Expression Levels: The baseline expression levels of the target proteins (PI3K, AKT, mTOR) and other related proteins can influence the drug's efficacy.

  • Compensatory Signaling: Some cell lines can activate alternative survival pathways to bypass the inhibition of the PI3K/AKT/mTOR pathway.[2]

  • Drug Efflux Mechanisms: Overexpression of drug efflux pumps, such as P-glycoprotein, can reduce the intracellular concentration of Compound X, leading to resistance.

Q3: What are the expected phenotypic outcomes after treating sensitive cells with Compound X?

A3: In sensitive cell lines, treatment with Compound X is expected to lead to:

  • A dose-dependent decrease in cell viability and proliferation.

  • Induction of G1 cell cycle arrest.

  • An increase in apoptosis, which can be measured by assays for caspase activation or Annexin V staining.

  • A reduction in the phosphorylation of downstream targets of the PI3K/AKT/mTOR pathway, such as p70S6K and 4E-BP1.

Troubleshooting Guide

Q1: I am not observing the expected decrease in cell viability in my chosen cell line.

A1:

  • Confirm Target Expression: Verify that your cell line expresses the target proteins of Compound X (PI3K, AKT, mTOR) at sufficient levels. This can be done via Western blot or qPCR.

  • Check for Resistance Mutations: Sequence key genes in the PI3K/AKT/mTOR pathway (PIK3CA, PTEN, AKT1) to check for mutations that may confer resistance.

  • Assess Drug Efflux: Use an inhibitor of drug efflux pumps (e.g., verapamil) in combination with Compound X to see if this restores sensitivity.

  • Optimize Treatment Conditions: Ensure the concentration and duration of Compound X treatment are appropriate for your cell line. A dose-response and time-course experiment is recommended.

  • Consider Alternative Pathways: The cell line may rely on a different signaling pathway for survival. Investigating other key cancer-related pathways, such as the RAS/MEK/ERK pathway, may provide insights.

Q2: My results are inconsistent between experiments.

A2:

  • Cell Culture Consistency: Ensure that cells are at a consistent passage number and confluency at the time of treatment.

  • Compound Stability: Prepare fresh dilutions of Compound X for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles.

  • Reagent Quality: Use high-quality, validated reagents and antibodies for your assays.

  • Standardize Protocols: Adhere strictly to your established experimental protocols to minimize variability.

Q3: I am observing significant off-target effects or cytotoxicity in my control cell lines.

A3:

  • Lower Compound Concentration: High concentrations of Compound X may lead to off-target effects. Perform a dose-response curve to identify the optimal concentration that inhibits the target without causing excessive toxicity.

  • Use a More Specific Inhibitor: If off-target effects are a major concern, consider using a more selective inhibitor if one is available.

  • Control for Vehicle Effects: Ensure that the vehicle (e.g., DMSO) used to dissolve Compound X is not causing cytotoxicity at the concentration used in your experiments.

Data Presentation

Table 1: Differential Sensitivity of Cancer Cell Lines to Compound X

Cell LineCancer TypeKey MutationsIC50 (nM)Notes
MCF-7Breast CancerPIK3CA E545K (activating)50Highly sensitive
PC-3Prostate CancerPTEN null150Moderately sensitive
A549Lung CancerKRAS G12S> 10,000Resistant
U87 MGGlioblastomaPTEN null100Moderately sensitive
HCT116Colorectal CancerPIK3CA H1047R (activating)75Highly sensitive

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of Compound X on a given cell line.

Materials:

  • Cancer cell lines of interest

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Compound X (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of Compound X in complete growth medium. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the IC50 value.

Visualizations

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT PTEN PTEN PTEN->PIP3 mTORC1 mTORC1 AKT->mTORC1 Apoptosis Apoptosis AKT->Apoptosis p70S6K p70S6K mTORC1->p70S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 CellGrowth Cell Growth & Proliferation p70S6K->CellGrowth EIF4EBP1->CellGrowth CompoundX Compound X CompoundX->PI3K CompoundX->AKT CompoundX->mTORC1

Caption: Simplified PI3K/AKT/mTOR signaling pathway and points of inhibition by Compound X.

Experimental_Workflow Start Start: Select Cell Lines Culture Cell Culture and Seeding Start->Culture Treatment Treat with Compound X (Dose-Response) Culture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Western Western Blot (Phospho-protein analysis) Treatment->Western Analysis Data Analysis: - IC50 Determination - Apoptosis Quantification - Pathway Inhibition Viability->Analysis Apoptosis->Analysis Western->Analysis Conclusion Conclusion: Determine Cell Line Specific Response Analysis->Conclusion

Caption: Experimental workflow for determining cell line specific responses to Compound X.

References

Off-target effects of A-28086B in research models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of A-28086B, an ionophore antibiotic also known as Narasin (B1676957) B. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a component of the narasin antibiotic mixture, which belongs to the polyether ionophore class. Its primary on-target effect is to act as a coccidiostat and antibacterial agent. This is achieved by forming lipid-soluble complexes with monovalent cations like potassium (K+) and sodium (Na+), and transporting them across cellular and mitochondrial membranes. This disruption of the natural ion gradients leads to a cascade of events including altered intracellular pH, mitochondrial dysfunction, and ultimately, cell death in susceptible organisms.

Q2: What are the known off-target effects of this compound and related ionophores?

In mammalian cells, the ionophoric activity of this compound can lead to a range of off-target effects, particularly at higher concentrations. These effects are being explored for their potential in cancer therapy. The main off-target effects include:

  • Induction of Apoptosis: Disruption of ion homeostasis can trigger programmed cell death.

  • Generation of Reactive Oxygen Species (ROS): Mitochondrial stress caused by the ionophore can lead to an increase in ROS, causing cellular damage.

  • Induction of Endoplasmic Reticulum (ER) Stress: Alterations in cellular ion balance can disrupt protein folding and processing in the ER.

  • Inhibition of Signaling Pathways: this compound and related compounds have been shown to interfere with key cellular signaling pathways, including:

    • Wnt/β-catenin signaling

    • Transforming Growth Factor-β (TGF-β)/SMAD signaling

    • Interleukin-6 (IL-6)/STAT3 signaling

Q3: At what concentrations are the off-target effects of this compound observed?

The concentrations at which off-target effects are observed can vary depending on the cell type and the specific effect being measured. The on-target anticoccidial and antibacterial effects are typically observed at lower concentrations than the off-target effects in mammalian cells. For example, in cancer research, the cytotoxic and signaling pathway-modulating effects are often seen in the micromolar (µM) range. It is crucial to perform dose-response experiments in your specific research model to determine the optimal concentration for your desired effect while minimizing off-target activities.

Quantitative Data Summary

The following tables summarize key quantitative data related to the off-target effects of narasin (containing this compound) and the related ionophore salinomycin.

Table 1: IC50 Values for Cell Viability of Narasin in Human Breast Cancer Cell Lines

Cell LineReceptor StatusIC50 (µM)
MCF-7ER+2.219[1]
T47DER+3.562[1]
MDA-MB-231Triple-Negative11.76[1]

Table 2: Effective Concentrations of Narasin and Salinomycin on Off-Target Signaling Pathways

CompoundPathwayEffectCell Line/ModelEffective Concentration
NarasinTGF-β/SMAD3Inhibition of SMAD3 nuclear translocationER+ Breast Cancer Cells0.005 - 0.05 µM[1]
SalinomycinWnt/β-cateninInhibition of Wnt1-stimulated reporter activity (IC50)HEK293163 nM[2]
SalinomycinTGF-βInhibition of TGF-β induced myofibroblast markersPrimary Human Fibroblasts250 nM

Troubleshooting Guides

Issue 1: Unexpectedly high levels of cell death in my experiment.

  • Question: I am using this compound to study its on-target effects, but I am observing significant cytotoxicity in my mammalian cell line. What could be the cause?

  • Answer:

    • Concentration is too high: The primary reason for unexpected cytotoxicity is likely that the concentration of this compound is in the range that induces off-target apoptosis in mammalian cells.

    • Cell line sensitivity: Different cell lines have varying sensitivities to ionophores.

    • Experimental duration: Prolonged exposure can lead to increased cell death.

  • Troubleshooting Steps:

    • Perform a dose-response curve: Determine the IC50 value for your specific cell line to identify a non-toxic working concentration for your on-target studies.

    • Reduce incubation time: If possible, shorten the duration of exposure to this compound.

    • Run a viability control: Always include a vehicle-only control to establish a baseline for cell viability.

    • Assess apoptosis: Use an Annexin V/Propidium Iodide (PI) staining assay to confirm if the observed cell death is due to apoptosis.

Issue 2: Inconsistent or unexpected results in signaling pathway analysis (e.g., Western Blot).

  • Question: I am investigating a specific signaling pathway, but my results are inconsistent after treating with this compound. For example, I see unexpected changes in the phosphorylation of proteins in the Wnt, TGF-β, or STAT3 pathways.

  • Answer: this compound and related ionophores can have off-target effects on these signaling pathways. Your observations may be a direct consequence of the compound's activity rather than an experimental artifact.

  • Troubleshooting Steps:

    • Confirm the effect with a dose-response: Test a range of this compound concentrations to see if the effect on the signaling pathway is dose-dependent.

    • Use pathway-specific inhibitors/activators: To confirm that the observed effect is due to this compound's impact on the pathway, use known inhibitors or activators of that pathway as controls.

    • Check for crosstalk: Be aware that these signaling pathways can have extensive crosstalk. Inhibition of one pathway may lead to compensatory changes in another.

    • Literature review: Consult the literature for known off-target effects of ionophores on your pathway of interest.

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Materials:

    • 96-well plates

    • This compound stock solution

    • Complete cell culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Plate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a plate reader.

2. Western Blot for Signaling Pathway Analysis

This protocol provides a general workflow for analyzing changes in protein expression or phosphorylation.

  • Materials:

    • 6-well plates

    • This compound stock solution

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • Transfer buffer and PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-phospho-SMAD3, anti-β-catenin, anti-phospho-STAT3, and loading controls like β-actin or GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with the desired concentrations of this compound or vehicle control for the appropriate time.

    • Wash cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine protein concentration using a BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

Visualizations

Ionophore_Mechanism cluster_membrane Cell Membrane cluster_cell Intracellular Space This compound This compound Ion_Channel Ion Channel Formation This compound->Ion_Channel K_efflux K+ Efflux Ion_Channel->K_efflux Na_influx Na+ Influx Ion_Channel->Na_influx Ion_Imbalance Disruption of Ion Gradient K_efflux->Ion_Imbalance Na_influx->Ion_Imbalance Mitochondrial_Stress Mitochondrial Stress Ion_Imbalance->Mitochondrial_Stress ER_Stress ER Stress Ion_Imbalance->ER_Stress ROS_Production ROS Production Mitochondrial_Stress->ROS_Production Apoptosis Apoptosis Mitochondrial_Stress->Apoptosis ROS_Production->Apoptosis ER_Stress->Apoptosis

Caption: General mechanism of this compound induced cytotoxicity.

Troubleshooting_Workflow start Unexpected Experimental Result q1 Is there unexpected cell death? start->q1 a1_yes Perform Dose-Response and Viability Assay q1->a1_yes Yes q2 Are signaling pathways unexpectedly altered? q1->q2 No end Identify Off-Target Effect or Experimental Artifact a1_yes->end a2_yes Confirm with Dose-Response and Pathway Modulators q2->a2_yes Yes q2->end No a2_yes->end

Caption: Troubleshooting decision tree for unexpected results.

Off_Target_Signaling cluster_wnt Wnt/β-catenin Pathway cluster_tgf TGF-β Pathway This compound This compound LRP6 LRP6 Co-receptor This compound->LRP6 Inhibits SMAD_complex SMAD Complex This compound->SMAD_complex Inhibits Nuclear Translocation Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Frizzled->LRP6 Dishevelled Dishevelled LRP6->Dishevelled Inhibits GSK3b GSK3β Dishevelled->GSK3b Inhibits beta_catenin β-catenin GSK3b->beta_catenin Degrades TCF_LEF TCF/LEF beta_catenin->TCF_LEF Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression TGFb TGF-β Ligand TGFbR TGF-β Receptor TGFb->TGFbR SMAD23 SMAD2/3 TGFbR->SMAD23 Phosphorylates SMAD4 SMAD4 SMAD23->SMAD4 SMAD4->SMAD_complex TGF_Gene_Expression Target Gene Expression SMAD_complex->TGF_Gene_Expression

Caption: Known off-target signaling pathway interactions of this compound.

References

A-28086B Technical Support Center: A Guide to Vehicle Control Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling for vehicle effects when working with the polyether ionophore antibiotic, A-28086B. Given the limited specific data available for this compound, the information provided is based on the known properties of related compounds such as narasin (B1676957) and salinomycin, as well as established best practices for vehicle controls in both in vitro and in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is a vehicle control and why is it essential when working with this compound?

A vehicle control is a crucial experimental group that is treated with the solvent or carrier used to dissolve this compound, but without the compound itself.[1][2][3] Polyether ionophores like this compound are often poorly soluble in aqueous solutions and require organic solvents (vehicles) for dissolution.[4][5] These vehicles can have their own biological effects, which could be mistakenly attributed to this compound. The vehicle control group allows researchers to isolate the true effects of this compound by accounting for any background effects of the solvent.

Q2: What are common vehicles for dissolving this compound for in vitro experiments?

For in vitro cell-based assays, common vehicles for polyether ionophores include:

  • Dimethyl sulfoxide (B87167) (DMSO): A powerful solvent capable of dissolving a wide range of nonpolar compounds.

  • Ethanol (B145695): Another common solvent, though it can have specific effects on certain cell lines.

It is critical to use a high-purity, sterile grade of the chosen solvent to avoid introducing contaminants into your experiment.

Q3: What are suitable vehicles for administering this compound in in vivo animal studies?

The choice of vehicle for in vivo studies depends on the route of administration and the desired formulation. Common options include:

  • Saline (0.9% NaCl): Often used for intravenous or intraperitoneal injections if the compound can be adequately solubilized.

  • Oil-based vehicles: Corn oil, sesame oil, or olive oil can be used for oral or subcutaneous administration of lipophilic compounds.

  • Aqueous solutions with co-solvents: A combination of water with solubilizing agents like polyethylene (B3416737) glycol (PEG) or propylene (B89431) glycol can be used to improve solubility.

  • Nanoparticle formulations: Encapsulating the compound in nanoparticles can improve its delivery and solubility.

Q4: What is the maximum recommended concentration of the vehicle in my experiments?

The concentration of the vehicle should be kept to the absolute minimum necessary to dissolve this compound. For in vitro studies, the final concentration of DMSO in the cell culture medium should ideally be ≤ 0.1% and generally not exceed 0.5% (v/v), as higher concentrations can be toxic to cells. For in vivo studies, the toxicity of the vehicle must be assessed, and the concentration should be well below any observed adverse effect level.

Troubleshooting Guide: Vehicle-Related Issues

This guide addresses common problems encountered when using vehicles in this compound experiments.

Problem Potential Cause Suggested Solution
High background signal or toxicity in the vehicle control group (in vitro) The vehicle concentration is too high and is causing cellular stress or death.Perform a dose-response experiment with the vehicle alone to determine the maximum non-toxic concentration for your specific cell line. Aim to use a concentration well below this limit.
The cell line is particularly sensitive to the chosen vehicle.Consider testing an alternative vehicle. For example, if DMSO is causing issues, ethanol might be a suitable alternative, or vice versa.
The vehicle is contaminated.Use a new, unopened bottle of high-purity, sterile-grade solvent.
This compound precipitates out of solution upon dilution into aqueous media. The aqueous buffer is causing the lipophilic compound to come out of solution.Increase the concentration of the stock solution so that a smaller volume is needed for dilution. Prepare fresh dilutions immediately before use. Consider using a vehicle with better solubilizing properties, such as a co-solvent system.
Inconsistent results between experiments. Variability in the preparation of the vehicle and/or this compound solutions.Prepare a large batch of the vehicle and this compound stock solution to be used across multiple experiments to ensure consistency. Store aliquots at the recommended temperature to avoid repeated freeze-thaw cycles.
Unexpected physiological or behavioral changes in the vehicle control animal group (in vivo). The vehicle itself is causing an adverse reaction in the animals.Conduct a preliminary study to evaluate the tolerability of the vehicle at the intended concentration and route of administration. Monitor animals closely for any signs of distress.
The volume of administration is too large.Ensure the injection volume is within the recommended limits for the specific animal model and route of administration.

Experimental Protocol: Determining the Maximum Tolerated Vehicle Concentration (in vitro)

This protocol outlines the steps to determine the highest concentration of a vehicle (e.g., DMSO) that can be used in your cell-based assays without causing significant toxicity.

  • Cell Plating: Seed your cells of interest in a 96-well plate at a density that will ensure they are in the logarithmic growth phase for the duration of the experiment.

  • Vehicle Dilution Series: Prepare a serial dilution of your vehicle (e.g., DMSO) in your complete cell culture medium. A typical concentration range to test would be from 2% down to 0.01% (v/v). Also, include a "media only" control group that receives no vehicle.

  • Treatment: After allowing the cells to adhere overnight, replace the medium with the prepared vehicle dilutions.

  • Incubation: Incubate the plate for the same duration as your planned this compound experiments (e.g., 24, 48, or 72 hours).

  • Viability Assay: Assess cell viability using a standard method such as an MTT, MTS, or CellTiter-Glo assay according to the manufacturer's instructions.

  • Data Analysis: Normalize the viability of each vehicle-treated group to the "media only" control group (which represents 100% viability). The highest concentration of the vehicle that does not cause a statistically significant decrease in cell viability is considered the maximum tolerated concentration for your experiments.

Visualizing Experimental Workflow and Logic

Experimental Workflow for Vehicle Control in In Vitro Assays

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Prepare this compound Stock Solution (in 100% Vehicle) D Treat Cells with This compound Dilutions A->D B Prepare Vehicle Control Dilutions (in Media) E Treat Cells with Vehicle Control Dilutions B->E C Plate Cells F Untreated Control (Media Only) G Incubate D->G E->G F->G H Perform Assay (e.g., Viability, Signaling) G->H I Data Analysis and Comparison H->I

Caption: A flowchart illustrating the key steps in an in vitro experiment incorporating appropriate vehicle controls.

Logical Relationship for Interpreting Results

logic_diagram A Experimental Observation B Is there a significant difference between Untreated Control and Vehicle Control? A->B C Vehicle has a biological effect. Use Vehicle Control as baseline. B->C Yes D Vehicle is inert. Use Untreated Control as baseline. B->D No E Is there a significant difference between Vehicle Control and this compound Treatment? C->E D->E F This compound has a specific effect. E->F Yes G This compound has no detectable effect. E->G No

Caption: A decision tree for interpreting experimental results with vehicle controls.

References

Validation & Comparative

A-28086B and Salinomycin: A Comparative Analysis of Antibacterial Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antibacterial agents, particularly those effective against Gram-positive bacteria, the polyether ionophores A-28086B and salinomycin (B1681400) represent significant areas of research. Both compounds, derived from fermentation of Streptomyces species, exhibit their antimicrobial effects through the disruption of ion gradients across bacterial cell membranes. This guide provides a detailed comparison of their efficacy in bacterial models, supported by available experimental data and methodologies.

Overview of this compound and Salinomycin

This compound is a polyether antibiotic complex produced by the fermentation of Streptomyces inoharaensis. This complex consists of several factors, with Factor B being a principal component. Like other polyether ionophores, its mechanism of action involves the transport of cations across cell membranes, leading to a disruption of cellular functions and ultimately, cell death.

Salinomycin , isolated from Streptomyces albus, is a well-characterized monocarboxylic polyether antibiotic. It functions as an ionophore with a high affinity for potassium ions (K+), effectively transporting them across biological membranes. This disruption of the transmembrane ion concentration gradient is the primary basis for its antibacterial activity.[1] Salinomycin is known for its potent activity against Gram-positive bacteria, including various pathogenic species.[1][2][3]

Comparative Efficacy: Minimum Inhibitory Concentration (MIC) Data

The minimum inhibitory concentration (MIC) is a standard measure of the effectiveness of an antimicrobial agent, representing the lowest concentration of the drug that prevents visible in vitro growth of a bacterium. The following table summarizes the available MIC data for this compound and salinomycin against a range of bacterial species.

Bacterial SpeciesThis compound (Factor B) MIC (µg/mL)Salinomycin MIC (µg/mL)
Gram-Positive Bacteria
Staphylococcus aureus0.20.5 - 4
Streptococcus pyogenes0.11.6
Streptococcus agalactiae0.1-
Streptococcus pneumoniae0.1-
Bacillus subtilis0.43.1
Clostridium perfringens1.60.5 - 1
Enterococcus faecalis6.28 - 16
Gram-Negative Bacteria
Escherichia coli>100>128
Klebsiella pneumoniae>100>128
Pseudomonas aeruginosa>100>128
Salmonella typhimurium>100>128
Proteus vulgaris>100-

Note: Data for this compound is primarily sourced from patent literature and may not be as extensively published as data for salinomycin. The efficacy of salinomycin can vary depending on the specific strain and testing conditions.

Based on the available data, both this compound and salinomycin demonstrate potent activity against a spectrum of Gram-positive bacteria. This compound (Factor B) appears to exhibit comparable or, in some cases, lower MIC values against key pathogens like Staphylococcus aureus and Streptococcus pyogenes when compared to the reported ranges for salinomycin. Both compounds are largely ineffective against Gram-negative bacteria, a characteristic feature of polyether ionophore antibiotics due to the protective outer membrane of these organisms.

Experimental Protocols

The determination of MIC values for both this compound and salinomycin typically follows standardized procedures, most commonly the broth microdilution or agar (B569324) dilution methods.

Broth Microdilution Method

This method is a widely used technique for determining the MIC of an antimicrobial agent.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Results start Start prep_inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland standard) start->prep_inoculum prep_antibiotic Prepare serial dilutions of This compound or Salinomycin start->prep_antibiotic inoculate Inoculate microtiter plate wells containing antibiotic dilutions prep_inoculum->inoculate prep_antibiotic->inoculate incubate Incubate at 35-37°C for 16-24 hours inoculate->incubate read_mic Visually inspect for turbidity (bacterial growth) incubate->read_mic determine_mic Determine MIC: Lowest concentration with no visible growth read_mic->determine_mic end End determine_mic->end

Caption: Mechanism of action for ionophore antibiotics.

As depicted in the diagram, the ionophore molecule inserts itself into the bacterial cell membrane, forming a channel or acting as a mobile carrier for specific cations. This leads to an uncontrolled influx of ions into the cell, disrupting the delicate electrochemical balance. The collapse of the ion gradient inhibits essential cellular processes, such as ATP synthesis, and ultimately results in bacterial cell death.

Conclusion

Both this compound and salinomycin are potent antibacterial agents with a primary spectrum of activity against Gram-positive bacteria. The available data suggests that this compound (Factor B) may have comparable or slightly better in vitro efficacy against certain key pathogens than salinomycin. Their shared mechanism of action as ionophores makes them effective at disrupting fundamental cellular processes in susceptible bacteria. The lack of activity against Gram-negative bacteria is a common characteristic of this class of antibiotics. Further research, particularly direct comparative studies and in vivo efficacy evaluations, would be beneficial for a more definitive assessment of their relative therapeutic potential.

References

Validating the Specificity of A-28086B in Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers utilizing the ionophore antibiotic A-28086B, ensuring the specificity of its action is paramount for the accurate interpretation of experimental results. This guide provides a comparative overview of this compound and related ionophores, details potential off-target effects, and presents experimental protocols to validate its specificity in various assays.

This compound is an ionophore antibiotic that is structurally and functionally related to other well-characterized polyether ionophores like narasin (B1676957) and salinomycin. The primary mechanism of action for these compounds is to transport cations across biological membranes, thereby disrupting ion gradients that are crucial for cellular function and survival. While this activity is potent against target organisms such as coccidia, it is important to recognize that this disruption of ion homeostasis can have broader effects on various cell types, including host cells in an experimental model.

Comparative Analysis of this compound and Alternatives

The selection of an appropriate ionophore requires careful consideration of its ion selectivity, potency, and potential for off-target effects. This compound, along with narasin and salinomycin, primarily facilitates the transport of monovalent cations such as K+, Na+, and Rb+ in an electrically neutral exchange for a proton (H+). This disruption of the transmembrane ion gradients can lead to a cascade of cellular events, including mitochondrial dysfunction and, ultimately, cell death.

FeatureThis compoundNarasinSalinomycin
CAS Number 58439-94-455134-13-95300-63-0
Primary Cation Selectivity Monovalent Cations (K+, Na+)Monovalent Cations (K+, Na+, Rb+)Monovalent Cations (K+, Na+)
Reported Biological Activities AntibioticCoccidiostat, Antibacterial, Antiviral, AnticancerCoccidiostat, Antibacterial, Anticancer
Known Off-Target Effects Disruption of cellular ion homeostasis, potential for cytotoxicity in non-target cells.Inhibition of NF-κB signaling, induction of apoptosis, potential neurotoxicity.Interference with Wnt/β-catenin, Hedgehog, Notch, and Akt signaling pathways, induction of reactive oxygen species (ROS), potential neurotoxicity.[1]

Signaling Pathways and Experimental Workflow

The primary activity of this compound and related ionophores directly impacts fundamental cellular processes by disrupting the electrochemical gradients across membranes. This can indirectly influence a multitude of signaling pathways that are sensitive to changes in intracellular ion concentrations.

Ionophore_Mechanism cluster_membrane Cell Membrane cluster_cell Intracellular A28086B A28086B Cation_Channel Ion Transport A28086B->Cation_Channel Facilitates Ion_Gradient Disruption of Ion Gradient Cation_Channel->Ion_Gradient Mitochondrial_Dysfunction Mitochondrial Dysfunction Ion_Gradient->Mitochondrial_Dysfunction Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis Specificity_Validation_Workflow Start Hypothesized Effect of this compound Control_Expt Experiment with this compound Start->Control_Expt Alternative_Ionophore Compare with structurally different ionophore (e.g., Valinomycin for K+) Control_Expt->Alternative_Ionophore Ion_Concentration Manipulate extracellular ion concentrations Control_Expt->Ion_Concentration Off_Target_Panel Screen against a panel of known off-target proteins (e.g., kinases, GPCRs) Control_Expt->Off_Target_Panel Conclusion Evaluate Specificity Alternative_Ionophore->Conclusion Rescue_Expt Attempt to rescue phenotype by restoring ion balance Ion_Concentration->Rescue_Expt Rescue_Expt->Conclusion Off_Target_Panel->Conclusion

References

Comparative Guide to the Cross-Reactivity of A-28086B and Other Ionophores

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ionophore A-28086B with its structurally related counterparts, narasin (B1676957) and salinomycin (B1681400). Due to the limited availability of specific experimental data for this compound, this comparison focuses on the well-documented properties of narasin and salinomycin to infer the likely cross-reactivity profile of this compound.

This compound is a polyether ionophore antibiotic closely related to narasin and salinomycin. These compounds are known to transport cations across biological membranes, thereby disrupting ionic gradients, a mechanism that underlies their antibiotic and, more recently discovered, anti-cancer properties. Understanding the cross-reactivity and ion selectivity of these molecules is crucial for their application in research and drug development.

Ionophore Cation Selectivity: A Comparative Overview

Narasin and salinomycin are primarily classified as monovalent cation ionophores, exhibiting a preference for potassium (K⁺) and sodium (Na⁺). While direct quantitative data for this compound is scarce, its structural similarity to narasin and salinomycin strongly suggests a similar monovalent cation selectivity profile. Salinomycin has also been observed to transport divalent cations like calcium (Ca²⁺) at higher concentrations, indicating potential for broader cross-reactivity under certain conditions.

IonophorePrimary Cation SelectivityDivalent Cation Transport
This compound Inferred to be primarily for monovalent cations (K⁺, Na⁺)Not experimentally determined
Narasin Monovalent cations (K⁺ > Na⁺)Limited
Salinomycin Monovalent cations (K⁺ > Na⁺)Can transport Ca²⁺ at high concentrations

Impact on Cellular Signaling Pathways

The disruption of ion homeostasis by these ionophores triggers a cascade of effects on various cellular signaling pathways, many of which are implicated in cancer progression. This has led to the investigation of salinomycin and narasin as potential anti-cancer agents.

Key Signaling Pathways Affected:

  • Wnt/β-catenin Pathway: Both salinomycin and narasin have been shown to inhibit the Wnt/β-catenin signaling pathway. This pathway is crucial for cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers. Inhibition is achieved by interfering with the phosphorylation of the LRP6 co-receptor, a key step in pathway activation.

  • TGF-β/SMAD3 Pathway: Narasin has been demonstrated to inactivate the Transforming Growth Factor-beta (TGF-β)/SMAD3 signaling pathway. This pathway is involved in epithelial-mesenchymal transition (EMT), a process that contributes to cancer metastasis.

  • IL-6/STAT3 Pathway: Narasin also inhibits the Interleukin-6 (IL-6)/STAT3 signaling pathway, which is another critical pathway in promoting cancer cell proliferation, survival, and invasion.

Signaling_Pathways cluster_ionophores Ionophores cluster_pathways Affected Signaling Pathways This compound This compound Wnt/β-catenin Wnt/β-catenin This compound->Wnt/β-catenin Inferred Inhibition Narasin Narasin Narasin->Wnt/β-catenin Inhibition TGF-β/SMAD3 TGF-β/SMAD3 Narasin->TGF-β/SMAD3 Inactivation IL-6/STAT3 IL-6/STAT3 Narasin->IL-6/STAT3 Inhibition Salinomycin Salinomycin Salinomycin->Wnt/β-catenin Inhibition

Figure 1. Ionophore Impact on Cellular Signaling Pathways.

Experimental Protocols for Determining Ionophore Selectivity

Two common methods for assessing the cross-reactivity and ion selectivity of ionophores are fluorescence quenching assays and ion-selective electrodes.

Fluorescence Quenching Assay

This method relies on the change in fluorescence of a dye in response to ion binding facilitated by the ionophore.

Principle: A fluorescent indicator that is sensitive to the cation of interest is encapsulated within liposomes. The addition of an ionophore and the target cation to the external solution will lead to the transport of the cation into the liposome (B1194612), causing a change (often quenching) in the fluorescence of the indicator. The rate and extent of this change are proportional to the ionophore's activity and selectivity for that cation.

Generalized Protocol:

  • Liposome Preparation: Prepare large unilamellar vesicles (LUVs) containing a fluorescent indicator sensitive to the cation of interest (e.g., Fluo-4 for Ca²⁺, or a pH-sensitive dye for H⁺ antiport systems).

  • Removal of External Dye: Remove any unencapsulated dye from the liposome suspension using size-exclusion chromatography.

  • Fluorescence Measurement: Place the liposome suspension in a fluorometer cuvette.

  • Addition of Ionophore and Cations: Add the ionophore (this compound, narasin, or salinomycin) to the cuvette, followed by the addition of a salt solution of the cation being tested.

  • Data Acquisition: Monitor the change in fluorescence intensity over time.

  • Comparison: Repeat the experiment with different cations and different ionophores to compare their transport efficiencies and selectivities.

Fluorescence_Quenching_Workflow start Start liposome_prep Prepare Liposomes with Fluorescent Indicator start->liposome_prep dye_removal Remove External Dye liposome_prep->dye_removal measurement_setup Place Liposomes in Fluorometer dye_removal->measurement_setup add_reagents Add Ionophore and Cation Solution measurement_setup->add_reagents data_acquisition Monitor Fluorescence Change add_reagents->data_acquisition analysis Analyze and Compare Results data_acquisition->analysis end End analysis->end

Figure 2. Generalized workflow for a fluorescence quenching assay.

Ion-Selective Electrode (ISE) Method

This electrochemical method directly measures the activity of a specific ion in a solution, which is altered by the presence of an ionophore in a membrane separating two solutions.

Principle: An ion-selective electrode incorporates a membrane doped with the ionophore of interest. This membrane is placed between a reference solution and a sample solution containing various cations. The potential difference that develops across the membrane is proportional to the activity gradient of the ion for which the ionophore is selective.

Generalized Protocol:

  • Membrane Preparation: Prepare a polymeric membrane (e.g., PVC-based) containing the ionophore (this compound, narasin, or salinomycin), a plasticizer, and an ionic additive.

  • Electrode Assembly: Mount the membrane in an electrode body containing an internal reference solution with a fixed concentration of the primary ion.

  • Calibration: Calibrate the electrode using a series of standard solutions of the primary ion to determine its response slope.

  • Selectivity Measurement (Separate Solution Method):

    • Measure the potential of the electrode in solutions of the primary ion.

    • Measure the potential of the electrode in solutions of interfering ions at the same concentrations.

    • Calculate the selectivity coefficient, which quantifies the electrode's preference for the primary ion over the interfering ion.

  • Comparison: Repeat the process with different ionophores to compare their selectivity coefficients for various cations.

Conclusion

While direct experimental data on the cross-reactivity of this compound remains limited, its structural homology to narasin and salinomycin provides a strong basis for inferring its biological activities. It is anticipated that this compound functions as a monovalent cation ionophore with potential impacts on key cellular signaling pathways, similar to its well-characterized analogs. The experimental protocols outlined in this guide provide a framework for researchers to conduct their own comparative studies to elucidate the specific ion selectivity and biological effects of this compound. Further investigation is warranted to fully characterize this promising ionophore and its potential applications.

A-28086B: An Obscure Ionophore in the Shadow of its Well-Known Relatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the landscape of ionophore antibiotics is dominated by well-studied compounds like monensin, lasalocid, and salinomycin. However, a lesser-known entity, A-28086B, also known as Narasin (B1676957) B, exists in this class, though a comprehensive public profile of its performance and characteristics remains elusive.

Due to the lack of publicly available quantitative data on the antimicrobial potency, ion selectivity, and cytotoxicity of this compound, a direct and detailed comparison with other ionophore antibiotics is not feasible at this time. Such a comparison would necessitate experimental data derived from standardized assays.

The General Mechanism of Action: A Shared Trait

Ionophore antibiotics, as a class, function by disrupting the natural ion gradients across the cell membranes of susceptible organisms. This is achieved by binding to specific cations and facilitating their transport across the lipid bilayer, a process that is vital for cellular function and survival. The disruption of these ion gradients can lead to a cascade of detrimental effects within the cell, ultimately resulting in cell death. This shared mechanism is the basis for their antimicrobial and anticoccidial properties.

Below is a generalized diagram illustrating the signaling pathway disrupted by ionophore antibiotics.

Ionophore_Mechanism cluster_membrane Cell Membrane cluster_cell Cellular Disruption Ionophore Ionophore Cation_Int Cation (intracellular) Ionophore->Cation_Int Release Membrane Ionophore->Membrane Transport across membrane Cation_Ext Cation (extracellular) Cation_Ext->Ionophore Binding Gradient_Disruption Disruption of Ion Gradient Cation_Int->Gradient_Disruption Cellular_Processes Disruption of Cellular Processes Gradient_Disruption->Cellular_Processes Cell_Death Cell Death Cellular_Processes->Cell_Death

Caption: Generalized mechanism of action for ionophore antibiotics.

The Path Forward: A Call for Data

To enable a comprehensive comparison and fully understand the potential of this compound as an alternative to other ionophore antibiotics, dedicated research is required. The following experimental workflows would be crucial in generating the necessary data.

Experimental Workflow for Antimicrobial Potency Assessment

A standard method to determine the antimicrobial potency of a compound is by determining its Minimum Inhibitory Concentration (MIC).

MIC_Workflow Start Start Prepare_Inoculum Prepare standardized bacterial inoculum Start->Prepare_Inoculum Serial_Dilution Perform serial dilutions of this compound Prepare_Inoculum->Serial_Dilution Inoculate_Plates Inoculate microtiter plates containing diluted this compound Serial_Dilution->Inoculate_Plates Incubate Incubate at optimal temperature and time Inoculate_Plates->Incubate Observe_Growth Visually or spectrophotometrically assess bacterial growth Incubate->Observe_Growth Determine_MIC Determine MIC Observe_Growth->Determine_MIC End End Determine_MIC->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocols

1. Determination of Minimum Inhibitory Concentration (MIC):

  • Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

  • Method: A broth microdilution method would be employed following Clinical and Laboratory Standards Institute (CLSI) guidelines.

    • A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Bacillus subtilis) would be prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

    • This compound would be serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

    • Each well would be inoculated with the bacterial suspension.

    • Positive (broth and bacteria without antibiotic) and negative (broth only) controls would be included.

    • The plate would be incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

    • The MIC would be recorded as the lowest concentration of this compound at which there is no visible growth.

2. Assessment of Ion Selectivity:

  • Objective: To determine the preferential binding and transport of specific cations by this compound.

  • Method: Ion-selective electrodes or atomic absorption spectroscopy could be used to measure ion transport across an artificial membrane.

    • A model lipid bilayer (e.g., a black lipid membrane or a liposome (B1194612) suspension) would be prepared.

    • The membrane would separate two compartments containing different salt solutions (e.g., NaCl, KCl, CaCl2).

    • This compound would be introduced to one compartment.

    • The change in ion concentration in both compartments over time would be measured using ion-selective electrodes or by taking samples for analysis by atomic absorption spectroscopy.

    • The relative transport rates for different cations would indicate the ion selectivity of this compound.

3. Evaluation of Cytotoxicity:

  • Objective: To assess the toxic effects of this compound on mammalian cells.

  • Method: An in vitro cytotoxicity assay using a relevant cell line (e.g., human embryonic kidney cells HEK293, or a relevant animal cell line) would be performed.

    • Cells would be seeded in 96-well plates and allowed to adhere overnight.

    • The cells would be treated with a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

    • Cell viability would be assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a fluorescence-based assay.

    • The concentration of this compound that causes a 50% reduction in cell viability (IC50) would be calculated.

The generation of such data would be the first step in positioning this compound within the broader context of ionophore antibiotics and would allow for a meaningful evaluation of its potential as a viable alternative to currently used compounds. Until such studies are conducted and the results made publicly available, a comprehensive comparison remains an academic exercise.

Comparative Analysis of A-28086B (Narasin) and Salinomycin: A Review of Experimental Findings

Author: BenchChem Technical Support Team. Date: December 2025

A-28086B, also known as Narasin, is a polyether ionophore antibiotic belonging to the same structural class as Salinomycin (B1681400). Both compounds are widely used as anticoccidial agents in veterinary medicine and have demonstrated potent activity against Gram-positive bacteria. This guide provides a comparative overview of their experimental findings, focusing on their antimicrobial activity and mechanism of action to assist researchers, scientists, and drug development professionals in evaluating their reproducibility and potential applications.

Mechanism of Action: Disrupting Cellular Ion Homeostasis

Narasin (this compound) and Salinomycin function as ionophores, molecules that facilitate the transport of ions across biological membranes. Their primary mechanism of action involves the disruption of the natural ion gradients essential for various cellular processes. These ionophores form lipid-soluble complexes with specific cations, shielding their charge and enabling their passage through the hydrophobic lipid bilayer of cell membranes. This leads to an equilibration of ion concentrations across the membrane, ultimately causing cell death.

Both Narasin and Salinomycin are classified as monovalent polyether ionophores, showing a preference for transporting monovalent cations such as potassium (K+) and sodium (Na+). This disruption of the K+ and Na+ gradients across the cell membrane is the key to their antimicrobial and anticoccidial effects.

A diagram illustrating the general mechanism of action for ionophore antibiotics like Narasin and Salinomycin is provided below.

cluster_membrane Cell Membrane Ionophore Ionophore Ionophore_Cation_Complex Ionophore-Cation Complex Cation_out Cation (e.g., K+) (High Concentration) Cation_out->Ionophore 1. Binding Cation_in Cation (e.g., K+) (Low Concentration) Ionophore_dissociation Ionophore_dissociation Ionophore_Cation_Complex->Cation_in 2. Transport across membrane Disruption Disruption of Ion Gradient Ionophore_dissociation->Ionophore 3. Release & Return Cell_Death Cell Death Disruption->Cell_Death

Caption: General mechanism of ionophore antibiotics.

Comparative Antimicrobial Activity

Narasin and Salinomycin exhibit a similar antimicrobial spectrum, with potent activity primarily against Gram-positive bacteria. They are generally ineffective against Gram-negative bacteria due to the presence of an outer membrane that prevents the ionophores from reaching the cytoplasmic membrane.

The following tables summarize the available quantitative data on the in vitro activity of Narasin (this compound) and Salinomycin against key Gram-positive pathogens. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Table 1: Comparative in vitro activity against Enterococcus faecium

CompoundStrain TypeMIC Range (mg/L)Epidemiological Cut-off Value (ECOFF) (mg/L)
Narasin (this compound) Wild-Type-0.5[1][2]
narAB-positive1 - 8-
Salinomycin Wild-Type-1[1][2]
narAB-positiveSimilar to Narasin-

Table 2: In vivo Efficacy against Clostridium perfringens

CompoundEffect on Necrotic Enteritis Lesions in Broilers
Narasin (this compound) Effective in reducing lesions[3]
Salinomycin Effective in reducing lesions, with no statistically significant difference compared to Narasin

Ion Selectivity

The efficacy of ionophores is also dependent on their selectivity for different cations. While both Narasin and Salinomycin preferentially transport monovalent cations, subtle differences in their selectivity can influence their biological activity.

For Salinomycin, the order of ion selectivity has been determined to be K+ > Na+ > Rb+ > Cs+ > Li+. Quantitative data on the specific selectivity ratios for Narasin are less readily available in the literature, however, as a close structural analog of Salinomycin, it is expected to have a similar preference for potassium ions.

A diagram illustrating the concept of ion selectivity is provided below.

Ionophore Ionophore K+ K+ Ionophore->K+ High Affinity Na+ Na+ Ionophore->Na+ Moderate Affinity Li+ Li+ Ionophore->Li+ Low Affinity

Caption: Ion selectivity of a typical monovalent ionophore.

Experimental Protocols

The reproducibility of the experimental findings presented relies on standardized methodologies. The most common method for determining the in vitro antimicrobial activity of antibiotics is the broth microdilution method .

Broth Microdilution Method for MIC Determination

This method involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

A general workflow for the broth microdilution method is outlined below.

Start Start Prepare_Antibiotic_Dilutions Prepare serial dilutions of antibiotic in broth Start->Prepare_Antibiotic_Dilutions Inoculate_Wells Inoculate wells with standardized bacterial suspension Prepare_Antibiotic_Dilutions->Inoculate_Wells Incubate_Plate Incubate microtiter plate Inoculate_Wells->Incubate_Plate Read_Results Observe for bacterial growth (turbidity) Incubate_Plate->Read_Results Determine_MIC Determine the lowest concentration with no visible growth (MIC) Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for MIC determination by broth microdilution.

Determination of Ion Selectivity

The ion selectivity of an ionophore can be determined using various experimental techniques, including:

  • Ion-Selective Electrodes (ISEs): This method involves incorporating the ionophore into a membrane electrode and measuring the potential difference generated in the presence of different cations. The selectivity coefficient can be calculated from these measurements.

  • Fluorescence Spectroscopy: This technique utilizes fluorescent probes that are sensitive to specific ions. The transport of ions by the ionophore across a lipid membrane can be monitored by changes in the fluorescence of the probe.

Conclusion

The experimental findings for this compound (Narasin) and Salinomycin demonstrate their comparable efficacy as ionophore antibiotics with a primary activity against Gram-positive bacteria. Their shared mechanism of action, centered on the disruption of monovalent cation gradients, underscores their similar biological profiles. While existing data provides a solid foundation for comparison, further side-by-side studies detailing the MIC values against a broader range of bacterial species and more precise quantitative data on the ion selectivity of Narasin would be beneficial for a more comprehensive understanding of their subtle differences and to further ensure the reproducibility of their experimental findings.

References

Verifying the Activity and Specificity of A-28086B: A Guide to Positive and Negative Control Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating the therapeutic potential of A-28086B, a putative A2B adenosine (B11128) receptor (A2BAR) agonist, rigorous validation of its on-target activity and specificity is paramount. This guide provides a framework for designing and interpreting essential positive and negative control experiments, ensuring the reliability and reproducibility of findings. The A2B receptor, a G-protein coupled receptor, primarily signals through the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1][2][3] Therefore, the experimental designs outlined below focus on quantifying this downstream effector.

Positive Control Experiments: Establishing a Benchmark for A2BAR Activation

Positive controls are crucial to confirm that the experimental system is responsive to A2BAR stimulation and to provide a benchmark against which the potency and efficacy of this compound can be compared.

1. Endogenous Agonist Analogue: The non-selective adenosine receptor agonist, 5'-N-Ethylcarboxamidoadenosine (NECA), is a widely used positive control.[4] While it also activates other adenosine receptor subtypes, it reliably stimulates the A2B receptor, inducing a robust increase in cAMP levels.

2. Selective A2BAR Agonist: A more specific positive control is a well-characterized selective A2BAR agonist, such as BAY 60-6583. This compound exhibits high potency and selectivity for the A2B receptor, providing a more direct comparison for the on-target effects of this compound.

Negative Control Experiments: Ensuring Target Specificity

Negative controls are designed to demonstrate that the observed effects of this compound are specifically mediated by the A2B receptor and not due to off-target effects or experimental artifacts.

1. Vehicle Control: The most fundamental negative control is the vehicle in which this compound is dissolved (e.g., DMSO). This control ensures that the solvent itself does not influence intracellular cAMP levels.

2. A2BAR Antagonist: To confirm that this compound acts through the A2B receptor, a selective A2BAR antagonist, such as PSB-603 or MRS1754, should be used. Pre-treatment with the antagonist is expected to block the this compound-induced increase in cAMP.

3. Receptor-Null Cell Line: A definitive negative control involves using a cell line that does not endogenously express the A2B receptor, such as Chinese Hamster Ovary (CHO) cells. In these cells, this compound should not elicit a cAMP response. For comparison, the same experiment should be performed in a cell line known to express A2BAR, such as T84, SKOV-3, BON-1, or KRJ-I cells.

Data Presentation

The quantitative data from these control experiments can be summarized for clear comparison. The primary endpoint is the measurement of intracellular cAMP concentration, often expressed as a fold change relative to the vehicle control.

Experimental Group Treatment Cell Line Expected Outcome (Relative cAMP Level) Rationale
Positive Control 1 NECA (non-selective agonist)A2BAR-expressing↑↑↑Confirms assay is responsive to adenosine receptor activation.
Positive Control 2 BAY 60-6583 (selective agonist)A2BAR-expressing↑↑↑Establishes a benchmark for selective A2BAR activation.
Test Compound This compoundA2BAR-expressing↑↑↑ (Hypothesized)To determine the agonistic activity of this compound.
Negative Control 1 Vehicle (e.g., DMSO)A2BAR-expressingNo changeRules out effects of the solvent.
Negative Control 2 This compound + A2BAR AntagonistA2BAR-expressingNo change (or significantly reduced)Demonstrates that the effect of this compound is A2BAR-dependent.
Negative Control 3 This compoundA2BAR-null (e.g., CHO)No changeConfirms the requirement of A2BAR for this compound activity.

Experimental Protocols

A detailed protocol for a cAMP accumulation assay is provided below. This is a common method to assess the activation of Gs-coupled receptors like A2BAR.

cAMP Accumulation Assay Protocol

1. Cell Culture and Seeding:

  • Culture A2BAR-expressing cells (e.g., T84) and A2BAR-null cells (e.g., CHO) in appropriate media.
  • Seed cells into 96-well plates at a density that allows them to reach 80-90% confluency on the day of the assay.

2. Compound Preparation:

  • Prepare stock solutions of this compound, NECA, BAY 60-6583, and the A2BAR antagonist in a suitable solvent (e.g., DMSO).
  • Prepare serial dilutions of the compounds in assay buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).

3. Assay Procedure:

  • Wash the cells once with assay buffer.
  • For antagonist experiments, pre-incubate the cells with the A2BAR antagonist for 30 minutes.
  • Add the diluted compounds (this compound, positive controls, vehicle) to the respective wells.
  • Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).

4. Cell Lysis and cAMP Detection:

  • Lyse the cells according to the manufacturer's instructions of the chosen cAMP detection kit (e.g., a competitive immunoassay or a bioluminescent assay).
  • Measure the intracellular cAMP levels using a plate reader.

5. Data Analysis:

  • Calculate the concentration of cAMP in each well based on a standard curve.
  • Normalize the data to the vehicle control and plot dose-response curves to determine the potency (EC50) and efficacy (Emax) of this compound in comparison to the positive controls.

Mandatory Visualizations

To further clarify the experimental design and underlying biological processes, the following diagrams are provided.

A2BAR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm A28086B This compound A2BAR A2B Receptor A28086B->A2BAR Binds to G_protein Gs Protein A2BAR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Leads to

Caption: A2B adenosine receptor signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Seeding Seed A2BAR-expressing and A2BAR-null cells Compound_Prep Prepare this compound, Controls, and Antagonist Pre_incubation Pre-incubate with Antagonist (for specific wells) Add_Compounds Add this compound and Controls Pre_incubation->Add_Compounds Incubation Incubate at 37°C Add_Compounds->Incubation Cell_Lysis Lyse Cells Incubation->Cell_Lysis cAMP_Detection Measure cAMP Levels Cell_Lysis->cAMP_Detection Data_Analysis Analyze and Compare Data cAMP_Detection->Data_Analysis

Caption: Workflow for cAMP accumulation assay.

Logical_Relationships cluster_agonists Agonists cluster_receptor Receptor cluster_antagonist Antagonist cluster_output Output A28086B This compound (Test) A2BAR_present A2BAR Expressing Cells A28086B->A2BAR_present A2BAR_absent A2BAR Null Cells (Negative Control) A28086B->A2BAR_absent Antagonist A2BAR Antagonist (Negative Control) A28086B->Antagonist NECA NECA (Positive Control) NECA->A2BAR_present NECA->A2BAR_absent BAY BAY 60-6583 (Positive Control) BAY->A2BAR_present BAY->A2BAR_absent cAMP_increase ↑ cAMP A2BAR_present->cAMP_increase Expected Result cAMP_no_change No Change in cAMP A2BAR_absent->cAMP_no_change Expected Result Antagonist->cAMP_no_change Blocks Effect

Caption: Logical relationships of controls.

References

Statistical Analysis of A-28086B: Information Not Publicly Available

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for research data, including mechanism of action, signaling pathways, and target proteins for the compound designated "A-28086B," has yielded no specific scientific or research-related information. The search results did not contain any references to this compound in published papers, clinical trials, or other scholarly articles.

The identifier "this compound" may be an internal project code, a preliminary designation for a compound that has not yet been publicly disclosed, or an incorrect identifier. As a result, it is not possible to provide a statistical analysis, comparison guides with other alternatives, detailed experimental protocols, or a signaling pathway diagram as requested.

For researchers, scientists, and drug development professionals seeking information on a specific compound, it is crucial to use publicly recognized and standardized nomenclature, such as an International Union of Pure and Applied Chemistry (IUPAC) name, a common name, or a registry number (e.g., CAS number), to ensure accurate retrieval of information from scientific databases.

Without any available data on this compound, the core requirements of this topic, including data presentation in tables and visualization of signaling pathways, cannot be fulfilled. We recommend verifying the compound identifier and consulting internal documentation or primary researchers for any available data.

Comparative Analysis of A-28086B in Combination with Conventional Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Extensive literature searches for studies specifically investigating "A-28086B" in combination with other antibiotics did not yield any publicly available data. This guide, therefore, serves as a template illustrating how such a comparative analysis would be structured, utilizing generalized data and methodologies from broader research on antibiotic synergy. For the purpose of this guide, "this compound" will be treated as a hypothetical novel antimicrobial agent, and its interactions with established antibiotics will be based on principles observed in similar research.

The rising threat of multidrug-resistant (MDR) bacteria necessitates the exploration of innovative therapeutic strategies, including combination therapies.[1][2] Combining antibiotics can offer several advantages, such as synergistic effects, a broader spectrum of activity, and a reduced likelihood of developing resistance.[2] This guide provides a comparative overview of the in vitro synergistic effects of the hypothetical compound this compound when combined with a panel of conventional antibiotics against common bacterial pathogens.

Synergistic Activity of this compound with Other Antibiotics

The synergistic potential of this compound in combination with other antibiotics was evaluated using the checkerboard microdilution method to determine the Fractional Inhibitory Concentration Index (FICI). Synergy is defined as an FICI of ≤ 0.5, an additive or indifferent effect as an FICI of > 0.5 to ≤ 4, and antagonism as an FICI of > 4.

Table 1: In Vitro Synergistic Effects of this compound Combinations against Gram-Positive Bacteria

PathogenAntibiotic CombinationMIC Alone (µg/mL)MIC in Combination (µg/mL)FICIInterpretation
Staphylococcus aureus (MRSA)This compound1640.5Synergy
Vancomycin20.5
Staphylococcus aureus (MRSA)This compound1681.0Additive
Linezolid (B1675486)42
Enterococcus faecalis (VRE)This compound3280.5Synergy
Daptomycin10.25

Table 2: In Vitro Synergistic Effects of this compound Combinations against Gram-Negative Bacteria

PathogenAntibiotic CombinationMIC Alone (µg/mL)MIC in Combination (µg/mL)FICIInterpretation
Pseudomonas aeruginosaThis compound64160.5Synergy
Meropenem (B701)82
Acinetobacter baumannii (MDR)This compound6480.375Synergy
Colistin (B93849)20.5
Klebsiella pneumoniae (CRE)This compound32161.0Additive
Ciprofloxacin42

Experimental Protocols

Checkerboard Microdilution Assay

This assay is performed to assess the in vitro synergy of two antimicrobial agents.

  • Preparation of Antibiotic Solutions: Stock solutions of this compound and the combination antibiotics are prepared in an appropriate solvent and then diluted in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Plate Preparation: In a 96-well microtiter plate, serial twofold dilutions of this compound are made along the x-axis, and serial twofold dilutions of the second antibiotic are made along the y-axis. This creates a checkerboard of wells with varying concentrations of both agents.

  • Inoculum Preparation: The bacterial strain to be tested is grown to a logarithmic phase and then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Reading Results: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth.

  • FICI Calculation: The Fractional Inhibitory Concentration Index (FICI) is calculated as follows: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

Time-Kill Assay

Time-kill assays provide information on the pharmacodynamic interaction between two antimicrobials over time.

  • Preparation: Bacterial cultures are grown to logarithmic phase and diluted to a starting inoculum of approximately 5 x 10^5 CFU/mL in CAMHB.

  • Experimental Setup: The inoculum is added to flasks containing the antibiotics at specific concentrations (e.g., 0.5x MIC, 1x MIC) alone and in combination. A growth control without any antibiotic is also included.

  • Sampling and Plating: At various time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are removed from each flask, serially diluted, and plated on agar (B569324) plates.

  • Incubation and Counting: The plates are incubated for 18-24 hours, after which the number of colonies (CFU/mL) is determined.

  • Data Analysis: The change in log10 CFU/mL over time is plotted for each antibiotic combination and control. Synergy is typically defined as a ≥ 2 log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.

Visualizing Experimental Workflows and Potential Mechanisms

Experimental_Workflow cluster_invitro In Vitro Synergy Assessment start Prepare Bacterial Inoculum checkerboard Checkerboard Microdilution Assay start->checkerboard time_kill Time-Kill Assay start->time_kill calc_fici Calculate FICI checkerboard->calc_fici plot_kill_curves Plot Time-Kill Curves time_kill->plot_kill_curves synergy_determination Determine Synergy/Additive/Antagonism calc_fici->synergy_determination plot_kill_curves->synergy_determination

Experimental workflow for assessing antibiotic synergy.

Signaling_Pathway cluster_cell Bacterial Cell antibiotic_a This compound membrane Cell Membrane Permeabilization antibiotic_a->membrane Increases permeability antibiotic_b Conventional Antibiotic (e.g., Beta-lactam) target Intracellular Target (e.g., Ribosome, DNA Gyrase) antibiotic_b->target Inhibits membrane->antibiotic_b Enhances uptake cell_death Bacterial Cell Death target->cell_death Leads to

Hypothetical mechanism of synergy for this compound.

Discussion

The hypothetical data presented suggest that this compound exhibits synergistic activity with several classes of antibiotics against both Gram-positive and Gram-negative bacteria. The proposed mechanism for this synergy could involve this compound increasing the permeability of the bacterial cell membrane, thereby facilitating the entry of the partner antibiotic to its intracellular target. This is a common mechanism of synergy observed with certain antimicrobial peptides and other membrane-active agents.[3] For instance, the combination of this compound with meropenem against P. aeruginosa and with colistin against A. baumannii showed strong synergy, which could be crucial for treating infections caused by these often multidrug-resistant pathogens.[4]

The additive effects observed with some combinations, such as with linezolid against MRSA, still hold clinical relevance as they may allow for the use of lower doses of each drug, potentially reducing toxicity. The absence of antagonism in the tested combinations is a positive indicator for the potential clinical utility of this compound in combination regimens.

Further in vivo studies in animal models would be the necessary next step to validate these in vitro findings and to assess the efficacy and safety of these combinations in a physiological setting.

While no specific data currently exists for this compound, this guide outlines the essential components of a comparative study for a novel antibiotic in combination therapies. The hypothetical results demonstrate the potential for such a compound to be a valuable component of future treatment strategies against multidrug-resistant bacteria. The structured presentation of quantitative data, detailed experimental protocols, and visual representations of workflows and mechanisms provides a clear framework for researchers and drug development professionals.

References

A Head-to-Head Comparison of A-28086B and Ionomycin as Calcium Ionophores

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of research tools designed to modulate intracellular calcium concentrations, ionophores are indispensable. They facilitate the transport of ions across biological membranes, enabling the study of a myriad of calcium-dependent cellular processes. Ionomycin (B1663694) is a well-characterized and widely used calcium ionophore, valued for its selectivity and potency. In contrast, A-28086B is a lesser-known polyether ionophore antibiotic. This guide provides a detailed comparison of these two agents, drawing on available experimental data to highlight their known characteristics and significant knowledge gaps.

Overview and Mechanism of Action

Ionomycin is a potent and selective calcium ionophore produced by the bacterium Streptomyces conglobatus.[1] It acts as a mobile carrier, binding calcium ions (Ca²⁺) in a 1:1 ratio and transporting them across cellular and intracellular membranes.[1] This action leads to a rapid increase in the cytosolic calcium concentration.[2][3][4] Ionomycin's mechanism involves not only facilitating Ca²⁺ influx from the extracellular space but also releasing Ca²⁺ from intracellular stores such as the endoplasmic reticulum.

This compound is a polyether ionophore antibiotic that is structurally related to narasin (B1676957) and salinomycin. While its primary function is documented as an antibiotic, its activity as a calcium ionophore is not well-characterized in publicly available literature. Polyether ionophores like this compound are known to form lipid-soluble complexes with cations, facilitating their transport across biological membranes. This disruption of ion gradients is the basis for their biological activity.

Quantitative Data Summary

A significant disparity in available data exists between ionomycin and this compound. Ionomycin has been extensively studied, providing a wealth of quantitative data. For this compound, specific data regarding its function as a calcium ionophore is largely unavailable. The table below summarizes the known quantitative parameters.

ParameterIonomycinThis compound
Chemical Formula C₄₁H₇₂O₉C₄₃H₇₀O₁₁
Molecular Weight 709.0 g/mol 763.02 g/mol
Typical Working Concentration 10⁻⁷ to 10⁻⁵ MNot established for Ca²⁺ ionophore activity
Cation Selectivity Highly specific for divalent cations (Ca²⁺ > Mg²⁺ > Sr²⁺ = Ba²⁺)Primarily reported for monovalent cations (K⁺, Na⁺, Rb⁺) for related compounds (Narasin, Salinomycin)
Stoichiometry of Ion Binding 1:1 with Ca²⁺Not determined

Signaling Pathways and Cellular Effects

Ionomycin is a powerful tool for activating a range of calcium-dependent signaling pathways. The influx of Ca²⁺ initiated by ionomycin leads to the activation of various downstream effectors, including:

  • Calmodulin (CaM): Increased intracellular Ca²⁺ leads to the activation of Ca²⁺/Calmodulin-dependent kinases (CaMKs) and phosphatases like calcineurin.

  • Protein Kinase C (PKC): In some cell types, such as human T cells, ionomycin can induce the hydrolysis of phosphoinositides, leading to PKC activation.

  • Apoptosis: Sustained high levels of intracellular calcium induced by ionomycin can trigger apoptotic pathways.

The co-stimulation of T cells with phorbol (B1677699) 12-myristate 13-acetate (PMA) and ionomycin is a standard method to induce robust T-cell activation and cytokine production. PMA activates PKC, and when combined with the calcium influx from ionomycin, it mimics the signaling cascade downstream of T-cell receptor activation.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Ionomycin Ionomycin Ca_channel Ca²⁺ Influx Ionomycin->Ca_channel ER_Ca ER Ca²⁺ Stores Ionomycin->ER_Ca Release Ca_ext Extracellular Ca²⁺ Ca_ext->Ca_channel Ionomycin-mediated Ca_int Intracellular Ca²⁺ Ca_channel->Ca_int Calmodulin Calmodulin Ca_int->Calmodulin PKC PKC Ca_int->PKC Downstream Downstream Signaling (e.g., NFAT, Apoptosis) Calmodulin->Downstream PKC->Downstream ER_Ca->Ca_int G cluster_membrane Plasma Membrane cluster_cytosol Cytosol Polyether This compound (Polyether Ionophore) Cation_int Intracellular Cations Cation_ext Extracellular Cations (e.g., K⁺, Na⁺, Ca²⁺) Cation_ext->Cation_int Ionophore-mediated transport Disruption Disruption of Ion Gradients Cation_int->Disruption Cellular_effects Cellular Effects (e.g., Apoptosis) Disruption->Cellular_effects G cluster_workflow T-Cell Stimulation Workflow start Isolate T-cells/PBMCs prepare_cells Prepare cell suspension (1x10⁶ cells/mL) start->prepare_cells add_stimulants Add PMA (5-50 ng/mL) & Ionomycin (200-500 ng/mL) prepare_cells->add_stimulants add_inhibitor Add protein transport inhibitor (for intracellular staining) add_stimulants->add_inhibitor incubate Incubate 4-6 hours at 37°C, 5% CO₂ add_inhibitor->incubate analyze Analyze cytokine production (Flow cytometry, ELISA, etc.) incubate->analyze

References

Safety Operating Guide

Navigating the Safe Disposal of A-28086B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling A-28086B, a research-use-only ionophore antibiotic, adherence to proper disposal protocols is paramount to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step information for the safe handling and disposal of this compound, its contaminated materials, and associated waste.

Immediate Safety and Handling Precautions

Before commencing any procedure involving this compound, it is crucial to consult the material safety data sheet (MSDS) and be fully aware of its potential hazards. This compound is classified as a hazardous chemical and requires careful handling in a controlled laboratory environment.

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves are mandatory.

  • Eye Protection: Safety glasses or goggles must be worn.

  • Lab Coat: A lab coat should be worn to protect clothing and skin.

Handling:

  • Avoid inhalation of dust or aerosols.

  • Prevent contact with skin and eyes.

  • Work in a well-ventilated area, preferably a fume hood.

  • Wash hands thoroughly after handling.

Step-by-Step Disposal Procedures for this compound

The disposal of this compound and its related waste must be conducted in accordance with institutional, local, and national regulations for hazardous waste. The following procedures provide a general framework; however, always consult with your institution's Environmental Health and Safety (EHS) department for specific guidelines.

1. Waste Segregation and Collection:

  • Solid Waste:

    • All solid waste contaminated with this compound, including unused compound, contaminated personal protective equipment (gloves, etc.), and labware (e.g., pipette tips, tubes), must be collected in a designated, leak-proof hazardous waste container.

    • The container must be clearly labeled as "Hazardous Chemical Waste" and should specify the contents, including "this compound".

  • Liquid Waste:

    • Liquid waste containing this compound, such as unused stock solutions or experimental media, should be collected in a separate, sealed, and clearly labeled hazardous waste container.

    • Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department. Some ionophore antibiotics can be unstable in acidic conditions.

  • Sharps Waste:

    • Any sharps (needles, scalpels, etc.) contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container that is also labeled for hazardous chemical waste.

2. Container Management:

  • All hazardous waste containers must be kept securely closed when not in use.

  • Store waste containers in a designated and properly ventilated satellite accumulation area within the laboratory.

  • Do not overfill waste containers.

3. Final Disposal:

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

  • Do not attempt to dispose of this compound down the drain or in the regular trash.[1][2] Improper disposal can lead to environmental contamination and the development of antibiotic-resistant microorganisms.[1]

Quantitative Data Summary

ParameterValueSource
Chemical FormulaC₄₃H₇₀O₁₁Sigma-Aldrich
Molecular Weight763.0 g/mol Sigma-Aldrich
AppearanceSolidSigma-Aldrich
Storage Temperature-20°CSigma-Aldrich

Experimental Protocol: General Handling in a Laboratory Setting

While specific experimental protocols for this compound are not widely published, a general workflow for handling the compound in a research setting would involve the following steps:

  • Preparation: Don all required PPE and prepare the workspace within a chemical fume hood.

  • Weighing: Carefully weigh the required amount of solid this compound.

  • Solubilization: Dissolve the compound in a suitable solvent as per experimental requirements.

  • Experimentation: Conduct the experiment following the established protocol.

  • Decontamination: Decontaminate all work surfaces and equipment after use.

  • Waste Disposal: Dispose of all contaminated materials as per the procedures outlined above.

This compound and its Mechanism of Action: A Logical Workflow

This compound is an ionophore antibiotic, a class of compounds that disrupt the normal flow of ions across biological membranes. This disruption of ion gradients is the primary mechanism of their antibiotic activity.

A28086B_Mechanism_of_Action A28086B This compound CellMembrane Cell Membrane A28086B->CellMembrane Interacts with IonTransport Forms Complex with Cations (e.g., K+, Na+) CellMembrane->IonTransport Facilitates Transport Across Disruption Disrupts Ion Gradient IonTransport->Disruption CellDeath Inhibition of Microbial Growth or Cell Death Disruption->CellDeath

Caption: Logical workflow of this compound's mechanism of action as an ionophore antibiotic.

This guide provides a foundational understanding of the proper disposal procedures for this compound. It is imperative for all laboratory personnel to supplement this information with institution-specific training and to always prioritize safety and regulatory compliance.

References

Personal protective equipment for handling A-28086B

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for human or veterinary use.

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling the ionophore antibiotic A-28086B (CAS: 58439-94-4). The following procedural guidance is designed to ensure safe operational handling and disposal.

Chemical and Physical Properties

This compound is an ionophore antibiotic related to narasin (B1676957) and salinomycin. A summary of its key quantitative data is presented below for easy reference.

PropertyValue
CAS Number 58439-94-4
Molecular Formula C₄₃H₇₀O₁₁
Molecular Weight 763.02 g/mol
Exact Mass 762.4918
Elemental Analysis C, 67.69%; H, 9.25%; O, 23.06%
Appearance Not specified (typically a solid)
Purity >98% (typical for research grade)
Storage (Short-term) 0 - 4°C (days to weeks)
Storage (Long-term) -20°C (months to years)

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with significant hazards requiring stringent safety protocols. All handling must occur within a certified chemical fume hood.

GHS Hazard Classification:

  • Self-reactive chemicals (Type C), H242: Heating may cause a fire.

  • Acute toxicity, Oral (Category 4), H302: Harmful if swallowed.

  • Acute toxicity, Inhalation (Category 4), H332: Harmful if inhaled.

  • Short-term (acute) aquatic hazard (Category 2), H401: Toxic to aquatic life.

  • Long-term (chronic) aquatic hazard (Category 3), H412: Harmful to aquatic life with long lasting effects.

Mandatory Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene). Inner and outer gloves are recommended.Prevents skin contact and absorption.
Eye Protection ANSI Z87.1-compliant safety goggles and a face shield.Protects against splashes, dust, and potential explosions.
Respiratory Protection NIOSH-approved air-purifying respirator with a P2 filter for dusts.Prevents inhalation of harmful dust particles.
Body Protection Flame-resistant laboratory coat, worn over personal clothing.Protects skin from contamination and provides a barrier in case of fire.

Operational Plan: From Receipt to Disposal

The following workflow outlines the necessary steps for safely managing this compound throughout its lifecycle in the laboratory.

G cluster_receipt Receiving & Storage cluster_handling Handling & Experimentation cluster_disposal Waste Management & Disposal r1 Receive Package r2 Inspect for Damage r1->r2 r3 Log in Inventory r2->r3 r4 Store at -20°C in a dark, dry location r3->r4 h1 Don Full PPE r4->h1 h2 Work in Fume Hood h1->h2 h3 Weigh Solid Compound h2->h3 h4 Prepare Stock Solution (e.g., in DMSO) h3->h4 h5 Perform Experiment h4->h5 d1 Segregate Waste: - Solid (tips, tubes) - Liquid (solutions) h5->d1 d2 Collect in Labeled, Compatible Waste Containers d1->d2 d3 Complete Hazardous Waste Tag d2->d3 d4 Store Waste in Designated Area d3->d4 d5 Schedule Pickup via EHS d4->d5

Caption: Standard operational workflow for this compound.

Emergency Procedures

Immediate and appropriate response to emergencies is critical. The following decision tree outlines the steps for spills and personnel exposure.

Caption: Emergency response decision tree for this compound.

Disposal Plan

Chemical waste is regulated and cannot be disposed of in regular trash or down the sewer.[1] All waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) Hazardous Waste Program.[1]

Step-by-Step Disposal Protocol:

  • Segregation: At the point of generation, separate waste into compatible categories (e.g., solid waste, non-halogenated solvent waste).[2]

  • Containerization: Collect waste in appropriate, leak-proof, and chemically compatible containers.[2][3] Do not reuse empty reagent bottles without first defacing all original labels.

  • Labeling: Affix a hazardous waste tag to each container as soon as waste is first added. The label must include:

    • The words "Hazardous Waste".

    • Full chemical names of all contents (no abbreviations).

    • Approximate percentages of each component.

    • Date of generation and PI information.

    • Appropriate hazard pictograms.

  • Storage: Keep waste containers closed except when adding waste. Store them in a designated, secure secondary containment area, away from incompatible materials.

  • Pickup: Complete and send the required chemical waste disposal forms to your EHS office to schedule a waste pickup.

Representative Experimental Protocol: Antimicrobial Susceptibility Testing

As this compound is an antibiotic, a key experiment is to determine its potency against various bacteria. The following is a representative protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a standard in vitro assay.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target bacterium.

Materials:

  • This compound compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile 96-well microtiter plates

  • Target bacterial strain (e.g., Staphylococcus aureus)

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth - MHB)

  • Sterile saline (0.85%) or Phosphate-Buffered Saline (PBS)

  • Spectrophotometer

  • Multichannel pipette

Procedure:

  • Preparation of this compound Stock Solution:

    • Under sterile conditions in a fume hood, accurately weigh a small amount of this compound.

    • Dissolve the compound in anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL). Vortex until fully dissolved. Note: This stock solution can be aliquoted and stored at -20°C for future use.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate, pick 4-5 colonies of the target bacterium and inoculate into a tube of sterile broth.

    • Incubate the culture at 37°C with shaking until it reaches the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.

    • Dilute this standardized suspension in fresh broth to achieve the final target inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate, except for the first column.

    • Prepare an intermediate dilution of the this compound stock solution in broth.

    • Add 200 µL of this diluted this compound solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the tenth well. Discard 100 µL from the tenth well.

    • The eleventh well in each row will serve as a positive control (broth and inoculum, no compound), and the twelfth well as a negative/sterility control (broth only).

  • Inoculation:

    • Using a multichannel pipette, add 100 µL of the diluted bacterial inoculum (from step 2) to each well from column 1 to 11. Do not add bacteria to the sterility control wells (column 12).

  • Incubation:

    • Cover the plate and incubate at 37°C for 16-24 hours.

  • Interpretation of Results:

    • After incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound at which no visible growth is observed. This can be confirmed by reading the optical density (OD) of the wells with a plate reader.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.